Hexahydroindan
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNAKTVFSZAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870562 | |
| Record name | Octahydro-1H-indene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-10-6, 3296-50-2 | |
| Record name | Hydrindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrindane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octahydro-1H-indene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40870562 | |
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| Record name | Hexahydroindan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.104 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Hydrindane | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Hexahydroindan: A Core Scaffold for Scientific Innovation
An In-Depth Technical Guide on its Structure, Properties, and Applications for Researchers and Drug Development Professionals
Foreword
In the landscape of saturated bicyclic systems, the hexahydroindan (also known as hydrindane or bicyclo[4.3.0]nonane) framework stands out for its prevalence in a multitude of natural products, most notably steroids, and its increasing utility as a rigid and versatile scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, born from the fusion of a cyclopentane and a cyclohexane ring, imparts specific conformational constraints that are highly sought after in the rational design of new chemical entities.[1][2][3] This guide, prepared for the discerning scientist, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this compound. We will explore its fundamental stereochemistry, delve into its synthesis and reactivity, detail its spectroscopic characterization, and illuminate its role in the development of modern therapeutics.
Part 1: The Architectural Core: Molecular Structure and Stereochemistry
The foundational identity of this compound lies in its ortho-fused bicyclic structure, comprising a six-membered cyclohexane ring and a five-membered cyclopentane ring sharing a common C-C bond.[2] This fusion is not arbitrary; it dictates the molecule's entire spatial arrangement and, consequently, its chemical personality.
Isomerism: The Cis/Trans Dichotomy
The fusion of the two rings creates two bridgehead carbons. The relative orientation of the hydrogen atoms on these carbons defines the two primary stereoisomers of this compound: cis-hexahydroindan and trans-hexahydroindan.[1][3]
-
cis-Hexahydroindan : In this isomer, the two bridgehead hydrogens reside on the same face of the molecule.[3] This forces the bicyclic system into a bent, V-shaped conformation. The molecule is achiral and possesses a C₂ᵥ point group symmetry.
-
trans-Hexahydroindan : Here, the bridgehead hydrogens are on opposite faces of the molecule.[3] This results in a more linear, flattened, and rigid structure. The trans isomer is chiral and exists as a pair of enantiomers, (3aR,7aR) and (3aS,7aS).[1][4]
From a thermodynamic standpoint, the trans isomer is more stable than the cis isomer. The difference in stability arises primarily from greater steric strain and non-bonded interactions present in the more sterically crowded concave face of the cis isomer.
Conformational Analysis: A Study in Controlled Flexibility
The behavior of this compound in a chemical system is governed by the conformational dynamics of its constituent rings. Understanding these conformations is critical for predicting reactivity and designing molecules with precise three-dimensional topographies.
-
Cyclohexane Ring: In both isomers, the six-membered ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[5]
-
Cyclopentane Ring: The five-membered ring is more flexible, typically adopting either an envelope or a twist conformation to alleviate the strain of a planar arrangement.
In cis-hexahydroindan , the cyclohexane ring can undergo a chair-flip, just as in monosubstituted cyclohexanes. However, the fusion to the cyclopentane ring makes the two chair conformations non-equivalent in energy.
In trans-hexahydroindan , the fusion of the rings in a trans-diaxial-like manner locks the cyclohexane ring, preventing the chair-flipping process entirely. This conformational rigidity is a key feature exploited in drug design, providing a stable and predictable scaffold to orient functional groups in space.
Part 2: Fundamental Physicochemical Properties
A comprehensive understanding of a molecule's physical properties is the bedrock of its practical application in the laboratory, from designing purification strategies to predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆ | [1][2][6] |
| Molecular Weight | 124.22 g/mol | [2][6] |
| Boiling Point | 161.0 - 167.5 °C | [1][6] |
| Melting Point | -53 °C | [1] |
| Density | ~0.907 g/cm³ | [1][6] |
| Flash Point | 37.3 °C | [6] |
| LogP | 4.1 - 4.37 | [2][6] |
Table 1: Core Physicochemical Properties of this compound.
Part 3: Synthesis and Chemical Reactivity
The construction and functionalization of the this compound core are pivotal for its use as a building block. The choice of synthetic strategy is often dictated by the desired stereochemistry of the ring junction.
Key Synthetic Routes
A. Catalytic Hydrogenation of Indan or Indene Derivatives
This is the most direct and common method for accessing the this compound scaffold. The stereochemical outcome is highly dependent on the catalyst and reaction conditions.[3]
-
Mechanism: The reaction proceeds via the addition of hydrogen across the double bonds of the aromatic/unsaturated ring. The substrate typically adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium, Platinum, Rhodium). The stereochemistry of the hydrogen addition (from the same face, syn-addition) often leads to a predominance of the cis isomer, as the molecule adsorbs on its flattest, most accessible face. Achieving a high yield of the trans isomer is more challenging and may require specific catalysts or isomerization protocols.
B. Annulation Reactions
More complex, functionalized this compound systems can be constructed using ring-forming (annulation) reactions. The Danheiser annulation, for example, provides a powerful method for assembling the bicyclic core from acyclic precursors, offering excellent control over the placement of functional groups.[7]
Chemical Reactivity
The reactivity of the this compound core is characteristic of saturated alkanes—it is generally unreactive except under harsh conditions. Functionalization typically occurs at pre-installed groups or via C-H activation. The rigid bicyclic structure, particularly in the trans isomer, can influence the stereochemical outcome of reactions at substituent groups by sterically shielding one face of the molecule.
Part 4: Spectroscopic Characterization: Identifying the Core
Unambiguous identification of the this compound scaffold and its isomers relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is complex due to significant signal overlap in the aliphatic region (typically 1.0-2.0 ppm). The bridgehead protons are key diagnostic signals, though their chemical shifts are sensitive to the substitution pattern.
-
¹³C NMR : The carbon spectrum is more resolved. In the parent, unsubstituted cis isomer, symmetry results in fewer than 9 signals. The chiral trans isomer will display 9 distinct signals. Chemical shifts provide information about the carbon skeleton.[2]
-
-
Mass Spectrometry (MS) :
-
Infrared (IR) Spectroscopy :
-
The IR spectrum is dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. It is most useful for confirming the absence of functional groups (like C=O or O-H) or for identifying functional groups on a substituted this compound core.[2]
-
Part 5: Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in drug design, primarily due to its role as the C/D ring system in steroids.[1] Its rigid, well-defined three-dimensional structure makes it an excellent scaffold for positioning pharmacophoric elements in precise orientations to interact with biological targets.
-
Steroidal Hormones and Drugs : The core of all steroid hormones (e.g., testosterone, estradiol) and many synthetic drugs (e.g., dexamethasone) is the tetracyclic steroid nucleus, which includes a trans-hexahydroindan (hydrindane) moiety. The rigidity of this fusion is critical for the molecule's specific shape and its ability to bind to nuclear receptors.
-
Scaffold for Rational Drug Design : Beyond natural products, medicinal chemists use the this compound framework as a rigid building block to design novel therapeutics. By replacing more flexible parts of a drug molecule with this rigid core, it is possible to:
-
Reduce conformational entropy upon binding , which can lead to an increase in binding affinity.
-
Improve metabolic stability by replacing metabolically labile sites.
-
Explore new regions of chemical space by orienting substituents in vectors not achievable with simpler ring systems.
-
While specific examples of non-steroidal, this compound-based drugs are less common, the principles of its use as a design element are a cornerstone of modern medicinal chemistry.[9][10][11] The development of synthetic methods to create functionalized hexahydroindans is an active area of research, aimed at broadening the availability of these valuable building blocks for drug discovery programs.[7]
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Indan, hexahydro-, cis- | CAS#:4551-51-3 | Chemsrc. (n.d.). Retrieved January 16, 2026, from [Link]
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Hydrindane | C9H16 | CID 10325 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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2,3,3a,4,5,6-hexahydro-1H-indene - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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hexahydro-1H-inden-4(2H)-one | C9H14O | CID 228144 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate | C14H20O2 | CID 106745 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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A green protocol for catalyst-free synthesis of 1-oxo-hexahydroxanthenes in aqueous medium. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 16, 2026, from [Link]
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1H-Indene, octahydro-, cis- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
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Hydrindane - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Hexahydroxanthene | C13H16O | CID 129802299 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Synthesis of cis-hydrindan-2,4-diones bearing an all-carbon quaternary center by a Danheiser annulation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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1H-Indene, octahydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Hexahydroindan
Abstract
The hexahydroindan framework, a saturated bicyclic system also known as bicyclo[4.3.0]nonane or hydrindane, represents a cornerstone in the architecture of a vast array of biologically active molecules and advanced materials. Its rigid, three-dimensional structure has provided a versatile scaffold for the development of steroids, vitamin D analogs, and complex natural products. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, from early catalytic hydrogenations to the strategic brilliance of annulation reactions and modern stereoselective methodologies. Detailed experimental protocols for the preparation of its fundamental isomers and key functionalized derivatives are presented, alongside an exploration of its critical role in drug discovery, fragrance chemistry, and polymer science. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this pivotal chemical entity.
A Historical Perspective: From Simple Reductions to Strategic Constructions
The journey to understanding and mastering the synthesis of the this compound core is a story of evolving chemical ingenuity. Early explorations in the late 19th and early 20th centuries focused on the saturation of the readily available indan and indene, aromatic and unsaturated precursors derivable from coal tar.
The Dawn of Catalytic Hydrogenation
Following the pioneering work of Paul Sabatier on catalytic hydrogenation, early methods for the preparation of this compound involved the direct reduction of indan or indene using hydrogen gas in the presence of metal catalysts. These early experiments, while successful in producing the saturated bicyclic system, often resulted in mixtures of the cis and trans diastereomers, the separation of which was a significant challenge.
The stereochemistry of the ring fusion, which profoundly influences the molecule's three-dimensional shape and biological activity, became a central theme in subsequent research. It was established that the cis isomer, with the hydrogen atoms at the ring junction on the same face, and the trans isomer, with them on opposite faces, possess distinct physical and chemical properties.
The Advent of Strategic Synthesis: Annulation Reactions
A paradigm shift in the synthesis of functionalized hydrindanes arrived with the development of powerful ring-forming reactions. The Robinson annulation , discovered by Sir Robert Robinson in 1935, provided a robust method for the construction of a six-membered ring onto an existing ketone, a process that would become instrumental in the synthesis of steroids and other complex natural products.[1]
This reaction paved the way for the synthesis of two pivotal building blocks in steroid chemistry, both of which contain a functionalized hydrindane core:
-
The Wieland-Miescher Ketone: First prepared in its racemic form, this bicyclic enedione became a versatile starting material for the synthesis of numerous steroids.[2][3] Its synthesis involves the Robinson annulation of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone.[3][4]
-
The Hajos-Parrish Ketone: This related bicyclic dione, also accessible through an intramolecular aldol condensation, a key step in the Robinson annulation sequence, provided an alternative and highly valuable synthon for steroid synthesis.[2]
A major breakthrough in the field was the development of an enantioselective synthesis of these ketones using the amino acid L-proline as an organocatalyst. The Hajos-Parrish-Eder-Sauer-Wiechert reaction , reported in 1971, allowed for the preparation of the optically active Hajos-Parrish ketone, a critical advance for the synthesis of chiral natural products.[3]
Caption: The Robinson Annulation pathway to the Wieland-Miescher Ketone.
Stereoselective Synthesis of the this compound Core
The control of stereochemistry at the ring junction is paramount in the synthesis of this compound derivatives, as it dictates the overall topography of the molecule and its interaction with biological targets.
Catalytic Hydrogenation: A Matter of Catalyst and Conditions
The catalytic hydrogenation of indan or indene remains a direct route to this compound. The diastereoselectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions. Generally, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed. The stereochemical outcome is influenced by the steric hindrance of the substrate and its interaction with the catalyst surface.
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical cis:trans Ratio | Reference |
| 5% Pd/C | Ethanol | 25 | 1 | 85:15 | |
| PtO₂ (Adams' catalyst) | Acetic Acid | 25 | 3 | 50:50 | |
| Raney Nickel | Ethanol | 25 | 1 | 70:30 |
Table 1: Diastereoselectivity in the Catalytic Hydrogenation of 2-Phenylindene, a Substituted Indene Derivative.
Modern Synthetic Strategies for Stereocontrol
Beyond catalytic hydrogenation, a variety of sophisticated methods have been developed to achieve high levels of stereocontrol in the synthesis of both cis- and trans-hydrindanes. These include:
-
Diels-Alder Reactions: This powerful cycloaddition reaction can be employed to construct the bicyclo[4.3.0]nonane skeleton with predictable stereochemistry. Intramolecular Diels-Alder reactions have proven particularly valuable in the synthesis of complex polycyclic natural products containing the hydrindane motif.[5]
-
Radical Cyclizations: Pioneered by chemists like Gilbert Stork, radical-mediated cyclizations offer a versatile approach to the formation of the five-membered ring of the hydrindane system.[6][7]
-
Metathesis Reactions: Enyne metathesis has emerged as a powerful tool for the construction of the hydrindane core, particularly in the context of natural product synthesis.[5]
Caption: Key synthetic strategies for accessing the this compound core.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of Indan
Warning: Hydrogenation reactions should be carried out in a well-ventilated fume hood using appropriate safety precautions, including a blast shield.
Materials:
-
Indan
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a suitable pressure vessel, dissolve indan (1.0 eq) in anhydrous ethanol.
-
Carefully add 5% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be purified by distillation. The ratio of cis to trans isomers can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9]
Separation of Cis and Trans Isomers
The separation of cis and trans this compound isomers can be challenging due to their similar boiling points. Fractional distillation can be effective to a certain extent. For analytical purposes and for obtaining pure isomers, preparative gas chromatography is often employed. Chemical methods, such as the differential reactivity of the isomers or their derivatives, have also been explored for separation.[10]
Applications of the this compound Scaffold
The rigid and well-defined three-dimensional structure of the this compound core has made it a privileged scaffold in several areas of chemical science.
Drug Discovery and Development
The hydrindane motif is a key structural feature in a wide range of biologically active molecules.
-
Steroids: The C/D ring system of steroids is a trans-fused hydrindane. The stereochemistry of this fusion is crucial for the proper binding of steroids to their receptors.
-
Vitamin D Analogs: The CD-ring fragment of the natural hormone 1α,25(OH)₂D₃ is a trans-hydrindane.[11] The synthesis of vitamin D analogs with modified hydrindane cores is an active area of research for the development of new therapeutics for conditions such as psoriasis and cancer.[11][12]
-
Other Natural Products: The hydrindane scaffold is found in a diverse array of terpenoid natural products with interesting biological activities.[2][5]
Caption: The this compound scaffold as a core structural motif.
Fragrance and Flavor Chemistry
Derivatives of this compound are valued in the fragrance industry for their complex and persistent woody, ambery, and musky notes.[13][14] The synthesis of novel this compound-based fragrance ingredients is an ongoing area of research and development.
Polymer Science
The rigid structure of the this compound unit can be incorporated into polymer backbones to enhance their thermal stability, mechanical strength, and optical properties. These polymers find applications in areas such as advanced coatings, optical films, and high-performance engineering plastics.
Conclusion
The this compound scaffold, from its simple origins in the catalytic saturation of indan to its central role in the stereocontrolled synthesis of complex natural products, has proven to be a remarkably versatile and enduring structural motif. The historical development of its synthesis reflects the broader evolution of organic chemistry, from brute-force methods to elegant and strategic approaches. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis and properties of the this compound core remains essential for the design and creation of novel molecules with tailored functions and applications. The continued exploration of new synthetic methodologies and the application of this fundamental scaffold in diverse scientific disciplines ensures its continued relevance for years to come.
References
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Eddy, N. A., & Ichalkaranje, P. (2016). Methodology for the Construction of the Bicyclo[4.3.0]nonane Core. Molecules, 21(10), 1358. [Link]
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Woitasky, N., et al. (2021). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 118(15), e2025737118. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the bicyclo[4.3.0]nonane (hydrindane) ring system. Beilstein Journal of Organic Chemistry, 7, 893–925. [Link]
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Uchiyama, M., et al. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. International Journal of Molecular Sciences, 22(21), 12009. [Link]
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Modern Steroid Science. (2012). Building Blocks for Steroid Total Synthesis. [Link]
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Wikipedia. (n.d.). Wieland–Miescher ketone. [Link]
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KCA Labs. (n.d.). Analysis of Hexahydrocannabinols: Eliminating Uncertainty in its Identification. [Link]
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Kalocsai, V., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. Organic Letters, 25(49), 8886–8891. [Link]
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SpectraBase. (n.d.). cis-Hexahydroindan. [Link]
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Fernandez, B., et al. (1992). Synthesis of hydrindan derivatives related to vitamin D. The Journal of Organic Chemistry, 57(11), 3173–3178. [Link]
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An In-depth Technical Guide to Hexahydroindan: Nomenclature, CAS Numbers, and Synthetic Protocols
For researchers, scientists, and professionals in drug development, a precise understanding of foundational chemical scaffolds is paramount. Hexahydroindan, a saturated bicyclic hydrocarbon, represents a core structural motif in numerous natural products and synthetic molecules of medicinal interest. Its rigid, three-dimensional structure provides a valuable scaffold for the design of novel therapeutics. This guide offers a comprehensive overview of this compound, focusing on its nomenclature, the specific Chemical Abstracts Service (CAS) numbers of its isomers, and detailed synthetic protocols.
The this compound Scaffold: Structure and Isomerism
This compound, also known as hydrindane or bicyclo[4.3.0]nonane, is the fully saturated derivative of indan.[1] Its structure consists of a cyclopentane ring fused to a cyclohexane ring. The fusion of these two rings can result in two distinct stereoisomers: cis-hexahydroindan and trans-hexahydroindan. This stereoisomerism significantly influences the molecule's physical and chemical properties, as well as its biological activity when incorporated into larger drug molecules.[2]
In cis-hexahydroindan, the hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule, resulting in a bent, V-shaped conformation. In contrast, the trans-isomer has these hydrogen atoms on opposite sides, leading to a more linear and rigid structure.[2]
Caption: Core chemical structure and IUPAC numbering of the this compound (bicyclo[4.3.0]nonane) ring system.
Caption: Relationship between this compound and its cis and trans stereoisomers.
Nomenclature and CAS Number Identification
Accurate identification of chemical substances is critical in research and development. The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, including the different isomers of this compound.
| Compound Name | Synonyms | CAS Number |
| This compound (isomer mixture) | Hydrindane, Bicyclo[4.3.0]nonane | 496-10-6[3][4][5] |
| cis-Hexahydroindan | cis-Hydrindane, cis-Bicyclo[4.3.0]nonane | 4551-51-3[6][7][8][9] |
| trans-Hexahydroindan | trans-Hydrindane, trans-Bicyclo[4.3.0]nonane | 3296-50-2[10][11][12][13][14] |
The IUPAC name for this compound is 2,3,3a,4,5,6,7,7a-octahydro-1H-indene.[1][15] The stereochemistry is specified using the appropriate cis/trans prefix or by using the (3aR,7aS) and (3aR,7aR) designations for the cis and trans isomers, respectively.[6][12]
Synthesis of this compound Isomers
The stereoselective synthesis of either the cis or trans isomer of this compound is a key consideration for its application in drug design. The choice of synthetic route can be dictated by the desired stereochemical outcome.
Synthesis of cis-Hexahydroindan
A common method for the synthesis of cis-hexahydroindan involves the catalytic hydrogenation of indan. This process saturates the aromatic ring, and the stereochemistry of the product can be influenced by the reaction conditions.[2]
Experimental Protocol: Catalytic Hydrogenation of Indan to cis-Hexahydroindan [2]
-
Reaction Setup: In a high-pressure autoclave, dissolve indan (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The catalyst loading is typically 5-10 mol%.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and stir vigorously to ensure efficient mixing. The reaction progress can be monitored by gas chromatography (GC) or by observing the cessation of hydrogen uptake. Lower temperatures generally favor the formation of the cis-isomer.[2]
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield cis-hexahydroindan.
Synthesis of trans-Hexahydroindan
The synthesis of the thermodynamically more stable trans-isomer often involves an isomerization step from the cis-isomer or by employing reaction conditions that favor its formation.[2]
Experimental Protocol: Isomerization of cis- to trans-Hexahydroindan
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place cis-hexahydroindan (1 equivalent) and a suitable solvent like decalin.
-
Catalyst Addition: Add a catalytic amount of a strong acid or a Lewis acid, such as aluminum bromide (AlBr₃) or a supported palladium catalyst.
-
Isomerization: Heat the reaction mixture to reflux and monitor the isomerization process by GC. The reaction is driven towards the thermodynamically more stable trans-isomer.
-
Workup: Upon completion, cool the reaction mixture and quench with water or a mild base to neutralize the acid catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. The resulting mixture of cis- and trans-isomers can be separated by fractional distillation or preparative gas chromatography to isolate the pure trans-hexahydroindan.
Spectroscopic Data for Isomer Identification
Definitive identification of the cis and trans isomers of this compound relies on spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | cis-Hexahydroindan | trans-Hexahydroindan |
| ¹H NMR (CDCl₃, ppm) | Complex multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. | Complex multiplets in the aliphatic region, with some signals shifted slightly upfield compared to the cis-isomer. |
| ¹³C NMR (CDCl₃, ppm) | Signals typically appear around 26, 31, and 42 ppm. | Signals are generally found around 27, 34, and 47 ppm, reflecting the different symmetry and steric environment of the trans-isomer.[9] |
| IR (cm⁻¹) | C-H stretching vibrations around 2850-2950 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹.[16] | Similar to the cis-isomer, with subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation. |
| Mass Spectrum (m/z) | Molecular ion (M⁺) at 124, with characteristic fragmentation patterns. | Molecular ion (M⁺) at 124, with a fragmentation pattern that can be distinguished from the cis-isomer under high-resolution conditions. |
Applications in Drug Discovery and Development
The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block in medicinal chemistry. Its incorporation into a drug molecule can influence its conformation, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties.
While direct examples of blockbuster drugs based on a simple this compound core are not abundant, the hydrindane motif is a key structural feature in a vast array of natural products, most notably steroids. The stereochemistry of the ring fusion in steroids, which is analogous to the trans-junction of this compound, is crucial for their biological activity.
More recently, the principles of incorporating rigid, saturated scaffolds to escape "flatland" in drug discovery have led to a renewed interest in structures like this compound.[17] For instance, derivatives of adamantane, a related rigid cage-like hydrocarbon, have found applications in various therapeutic areas, highlighting the potential of such scaffolds.[1] Furthermore, the synthesis of novel heterocyclic systems fused to a this compound core is an active area of research for the development of new therapeutic agents.
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A Technical Guide to the Stereochemistry and Conformational Analysis of Cis- and Trans-Hexahydroindan
Abstract
The hexahydroindan scaffold, a fused bicyclic system composed of a cyclohexane and a cyclopentane ring, is a prevalent structural motif in medicinal chemistry and materials science.[1] The stereochemical relationship at the ring junction gives rise to two distinct isomers: cis-hexahydroindan and trans-hexahydroindan. This guide provides an in-depth technical analysis of these isomers, focusing on the profound impact of their stereochemistry on conformational behavior, thermodynamic stability, and analytical characterization. We will explore the causal relationships between structure and properties, detail field-proven experimental protocols for their differentiation and synthesis, and discuss the implications of their unique three-dimensional architectures in the context of drug development.
Introduction to the this compound Core
This compound, also known as hydrindane, is a saturated bicyclo[4.3.0]nonane.[1] The fusion of the six-membered and five-membered rings creates two stereogenic centers at the bridgehead carbons (C3a and C7a). The relative configuration of the hydrogen atoms at these centers defines the isomer:
-
cis-Hexahydroindan: The bridgehead hydrogens are on the same face of the molecule, resulting in a characteristic "V" or bent shape.
-
trans-Hexahydroindan: The bridgehead hydrogens are on opposite faces, leading to a more linear and rigid molecular geometry.
This seemingly subtle difference in ring fusion dictates the molecule's overall topology, which in turn governs its physical properties and its ability to interact with biological targets. In drug design, utilizing a specific this compound isomer allows for precise control over the spatial orientation of appended functional groups, profoundly influencing pharmacological activity.[2][3]
Stereochemistry and Conformational Analysis: A Tale of Flexibility vs. Rigidity
The defining differences between the cis and trans isomers are best understood through conformational analysis. The six-membered ring preferentially adopts a low-energy chair conformation, while the five-membered ring is most stable in an envelope or twist conformation.
cis-Hexahydroindan: The Flexible Isomer
In the cis isomer, the fused ring system is conformationally mobile. The six-membered ring can undergo a "ring flip" between two distinct chair conformations, analogous to the chair-flip of cyclohexane. This process interconverts the axial and equatorial positions of the substituents on the cyclohexane ring. This flexibility means that cis-hexahydroindan exists as a dynamic equilibrium of conformers.[4]
trans-Hexahydroindan: The Rigid Isomer
In stark contrast, the ring fusion in the trans isomer locks the six-membered ring into a single, rigid chair conformation.[4] A ring flip is sterically impossible without breaking covalent bonds. This conformational rigidity makes the trans isomer a predictable and stable scaffold for presenting substituents in well-defined spatial vectors.
Thermodynamic Stability
Generally, for fused bicyclic systems, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.[5] In the trans configuration, the fused rings are joined in an equatorial-equatorial manner, minimizing gauche-butane interactions. Calorimetric studies have been performed to precisely quantify the thermodynamic properties and isomerization equilibrium between the two isomers.[6][7] However, the stability can be influenced by substitution patterns on the rings.[4][8] The heat of combustion is a key experimental value used to determine the relative thermodynamic stability of isomers; a less stable isomer will release more heat upon combustion because it starts at a higher energy state.[9]
| Property | cis-Hexahydroindan | trans-Hexahydroindan | Reference |
| Conformational Flexibility | Flexible (Chair flip is possible) | Rigid (Conformationally locked) | [4] |
| Relative Stability | Generally less stable | Generally more stable | [5] |
| Symmetry (unsubstituted) | Cₛ | C₂ | |
| Melting Point | -56.3 °C (216.8 K) | -41.3 °C (231.8 K) | [10] |
Diagram 1: Conformational Flexibility of this compound Isomers
Caption: Logical relationship of conformational states in this compound isomers.
Analytical Characterization and Differentiation
Distinguishing between the cis and trans isomers is a critical task in synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used tool for this purpose.[11]
¹³C NMR Spectroscopy: A Diagnostic Fingerprint
The most definitive NMR method for distinguishing the isomers is often ¹³C NMR spectroscopy. The differentiation relies on molecular symmetry.
-
trans-Hexahydroindan: Possesses a C₂ axis of symmetry. This means that several pairs of carbon atoms are chemically equivalent, resulting in a simplified spectrum with only 5 distinct signals for the 9 carbon atoms.
-
cis-Hexahydroindan: Has a lower Cₛ symmetry (a plane of symmetry). This results in fewer equivalent carbons, and thus the spectrum displays 9 distinct signals .
This difference in the number of observed signals provides an unambiguous assignment of the isomer.
| Isomer | Symmetry Element | Expected ¹³C Signals | Reference |
| cis-Hexahydroindan | Cₛ (Plane) | 9 | [12] |
| trans-Hexahydroindan | C₂ (Axis) | 5 |
¹H NMR Spectroscopy
While ¹H NMR spectra are more complex due to spin-spin coupling, they also provide key information. The chemical shifts and, more importantly, the coupling constants (J-values) of the bridgehead protons are diagnostic.[13][14] In the rigid trans isomer, the coupling constants between adjacent protons are fixed by the dihedral angles of the locked conformation. In the flexible cis isomer, the observed coupling constants are an average of those from the equilibrating conformers. Advanced 2D NMR techniques like NOESY can further confirm stereochemistry by identifying protons that are close in space.
Experimental Protocol: Isomer Differentiation by ¹³C NMR
Objective: To unambiguously assign the stereochemistry of a this compound sample as either cis or trans.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.[15] This is a routine experiment on modern spectrometers. Key parameters include:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
-
Interpretation (Self-Validating System):
-
Causality: The molecular symmetry directly dictates the number of non-equivalent carbon atoms, which in turn determines the number of signals in the ¹³C NMR spectrum.
-
Analysis: Count the number of distinct carbon signals in the aliphatic region (typically 20-50 ppm).
-
-
If 9 signals are observed, the sample is definitively identified as cis-hexahydroindan .
-
If 5 signals are observed, the sample is definitively identified as trans-hexahydroindan .
-
-
Stereoselective Synthesis
The controlled synthesis of either the cis or trans isomer is crucial for their application. The most common route is the catalytic hydrogenation of an aromatic precursor like indene or indan.[18] The stereochemical outcome is highly dependent on the choice of catalyst and reaction conditions.
-
Synthesis of cis-Hexahydroindan: Typically achieved through hydrogenation using catalysts like Rhodium on alumina or Raney Nickel under milder conditions. The hydrogen atoms tend to add to the same face (syn-addition) of the double bond from the catalyst surface, leading to the cis product.[19]
-
Synthesis of trans-Hexahydroindan: Often requires more forcing conditions or specific catalysts that can promote isomerization to the more thermodynamically stable trans product.
Experimental Protocol: Synthesis of cis-Hexahydroindan via Catalytic Hydrogenation
Objective: To synthesize cis-hexahydroindan from indan via heterogeneous catalytic hydrogenation.
Materials:
-
Indan (starting material)
-
Ethanol (solvent)
-
5% Rhodium on Alumina (catalyst)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Methodology:
-
Reactor Setup: Place indan (e.g., 5.0 g) and 5% Rh/Al₂O₃ catalyst (e.g., 250 mg, 5 wt%) into the pressure vessel of the Parr apparatus. Add ethanol (~50 mL) as the solvent.
-
Inerting: Seal the reactor and purge the system several times with nitrogen gas to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi). Begin stirring and heat the reaction to the target temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.
-
Remove the solvent (ethanol) from the filtrate using a rotary evaporator.
-
-
Purification & Verification: The crude product can be purified by distillation. The identity and stereochemical purity of the resulting cis-hexahydroindan must be confirmed using the ¹³C NMR protocol described above. The causality is that the syn-addition mechanism of heterogeneous hydrogenation favors the formation of the cis isomer.[19]
Diagram 2: Synthetic Pathway to this compound Isomers
Caption: General synthetic routes to cis- and trans-hexahydroindan.
Conclusion and Outlook
The cis and trans isomers of this compound represent a classic case study in stereochemistry, where a single change in the relative configuration at the ring junction creates two molecules with distinct three-dimensional shapes, conformational behaviors, and thermodynamic stabilities. The flexible, bent cis isomer and the rigid, linear trans isomer offer different advantages as scaffolds in chemical design. Understanding their properties and the analytical methods used to differentiate them, particularly ¹³C NMR, is fundamental for any researcher working with these important structural motifs. As the demand for C(sp³)-rich molecules in drug discovery continues to grow, the stereocontrolled synthesis and application of this compound derivatives will remain a vital area of scientific endeavor.
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Foreword: A Structural Perspective on Hexahydroindan
An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydroindan
In the landscape of bicyclic organic compounds, this compound, also known as hydrindane or bicyclo[4.3.0]nonane, presents a fascinating case study in stereochemistry and conformational analysis. Comprising a cyclopentane ring fused to a cyclohexane ring, its deceptively simple structure is the foundation for a rich interplay of physical properties and chemical behaviors that are pivotal in fields ranging from medicinal chemistry to materials science. This guide moves beyond a simple recitation of data points. As application scientists, our goal is to understand the causality—how the molecule's three-dimensional architecture dictates its tangible properties and reactivity. We will explore not just what this compound is, but why it behaves as it does, providing both the foundational knowledge and the practical insights required for its application in research and development.
Molecular Architecture: The Tale of Two Isomers
This compound is a saturated bicyclic alkane with the molecular formula C₉H₁₆.[1][2] The fusion of the five- and six-membered rings can occur in two distinct stereoisomeric forms: cis-hexahydroindan and trans-hexahydroindan. This isomerism is dictated by the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings).
-
cis-Hexahydroindan : The bridgehead hydrogens reside on the same face of the molecule. This arrangement results in a bent, V-shaped structure that possesses a degree of conformational flexibility.[1]
-
trans-Hexahydroindan : The bridgehead hydrogens are on opposite faces. This configuration locks the ring system into a more rigid, linear, and flattened conformation.[1][3]
This fundamental structural difference is the primary determinant of the distinct properties and stability of the two isomers.
Caption: 2D representation of cis (left) and trans (right) this compound isomers.
Conformational Analysis and Stability
The stability of bicyclic systems is a cornerstone of organic stereochemistry. For this compound, the trans isomer is generally more stable than the cis isomer at room temperature.[4] The rationale lies in the minimization of steric and torsional strain. The rigid, chair-chair-like conformation of the trans isomer allows substituents on the cyclohexane ring to occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. In contrast, the cis isomer is conformationally more mobile but cannot escape a certain degree of steric strain.[4]
It is crucial to note that this stability relationship can be temperature-dependent. At elevated temperatures (above ~200 °C), the entropic advantage of the more flexible cis isomer can lead to it becoming the more favored species.[5] Furthermore, the introduction of substituents, particularly ketones, can alter the energetic landscape, with some cis-hydrindanones being more stable than their trans counterparts.[6][7] This highlights the necessity of considering the specific molecular context rather than applying a generalized rule.
Physical Properties: A Quantitative Overview
The physical properties of this compound are a direct consequence of its nonpolar, saturated hydrocarbon nature. Intermolecular interactions are dominated by weak van der Waals (London dispersion) forces.[8][9] As with other alkanes, properties like boiling point and density scale with molecular size and are influenced by molecular shape.[8][10]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1][11][12] |
| Molecular Weight | 124.22 g/mol | [1][11][12] |
| Boiling Point | 161 - 167.5 °C | [2][13][14] |
| Melting Point | -53 °C | [14] |
| Density | 0.88 - 0.91 g/cm³ | [2][13][14] |
| Refractive Index (n_D) | ~1.474 | [2][13] |
| Vapor Pressure | ~3.0 mmHg at 25°C | [2][13] |
| LogP | ~2.9 - 4.3 | [2][13] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | [10] |
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The methods described here are self-validating, providing clear endpoints and relying on fundamental physical principles.
Protocol: Boiling Point Determination via Simple Distillation
This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor distilling.
-
Sample Charging: Fill the distillation flask to approximately two-thirds of its capacity with this compound and add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: As the liquid boils, vapor will rise, and condensation will occur in the condenser. Record the temperature when the first drop of distillate is collected.
-
Data Collection: Continue heating and record the temperature at which a steady stream of distillate is produced and the temperature reading remains constant. This stable temperature plateau is the boiling point.
-
Validation: A stable temperature reading over the course of the distillation confirms the purity of the substance and the accuracy of the measurement. Note the atmospheric pressure and apply a correction if it deviates significantly from standard pressure (760 mmHg).
Protocol: Density Measurement using a Pycnometer
This protocol leverages the principle of displacing a precise volume of liquid to determine its mass and, consequently, its density.
Caption: Workflow for density determination using a pycnometer.
Methodology:
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume (V).
-
Initial Mass: Accurately weigh the empty pycnometer (m₁).
-
Filling: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Thermal Equilibration: Place the filled pycnometer in a constant temperature water bath until the sample reaches the desired temperature (e.g., 20°C). The volume of the pycnometer is calibrated for this specific temperature.
-
Final Mass: Carefully dry the exterior of the pycnometer and weigh it again (m₂).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.
-
Validation: Performing the measurement in triplicate and obtaining consistent results validates the precision of the technique.
Chemical Properties and Reactivity
As a saturated alkane, this compound is generally unreactive under normal conditions. Its chemistry is characterized by reactions that can overcome the high activation energy required to break strong C-C and C-H single bonds, such as combustion and free-radical substitution.
Synthesis via Hydrogenation
The primary industrial and laboratory synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursors, indane or indene.[1] This reaction proceeds by adding hydrogen across the double bonds of the aromatic/olefinic ring system in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel).
Caption: Synthesis of this compound from indene.
The stereochemical outcome of the hydrogenation (cis vs. trans product) can be influenced by the choice of catalyst and reaction conditions, offering a pathway for stereoselective synthesis.[1]
Reactivity Profile
-
Combustion: Like all hydrocarbons, this compound undergoes complete combustion in the presence of excess oxygen to yield carbon dioxide and water, releasing significant energy. This property makes it a relevant component in hydrocracked diesel fuels.[14]
-
Free-Radical Halogenation: In the presence of UV light or high temperatures, this compound can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. This reaction is typically non-selective, leading to a mixture of mono- and poly-halogenated isomers.
-
Stability and Isomerization: The carbon framework is thermally stable. However, as noted previously, isomerization between cis and trans forms can be induced, particularly in substituted derivatives. For example, base-catalyzed epimerization is a known reaction for hydrindanone systems, often used to convert a less stable isomer to the more thermodynamically favored one.[6][7]
Spectroscopic Characterization
Spectroscopic techniques provide an unambiguous fingerprint for the identification and structural elucidation of this compound isomers.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum displays a complex series of overlapping signals in the aliphatic region (typically 1.0-2.0 ppm). The precise chemical shifts and coupling constants are highly dependent on the stereochemistry (cis or trans), making NMR a powerful tool for distinguishing between the isomers.
-
¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the isomer. The higher symmetry of the trans isomer often results in fewer signals compared to the less symmetric cis isomer.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak at m/z = 124.[15][16] The fragmentation pattern is characterized by the loss of alkyl fragments, which can provide clues about the bicyclic structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹, characteristic of saturated alkanes.[17]
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Allinger, N. L., & Coke, J. L. (1960). The Relative Stabilities of cis and trans Isomers. VII. The Hydrindanes. Journal of the American Chemical Society. Retrieved from [Link]
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An In-depth Technical Guide to Hexahydroindan: Molecular Formula, Weight, and Core Scientific Principles
This guide provides a comprehensive technical overview of hexahydroindan, a saturated bicyclic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document delves into its fundamental chemical properties, stereoisomerism, synthesis, and analytical characterization. The content is structured to deliver not just data, but a causal understanding of the principles governing this versatile molecular scaffold.
Core Molecular Profile
This compound, also known by its systematic IUPAC name bicyclo[4.3.0]nonane or the common name hydrindane, is a foundational structure in organic chemistry. It consists of a cyclohexane ring fused to a cyclopentane ring. Its fully saturated nature distinguishes it from its aromatic precursor, indan.
The fundamental properties of this compound are summarized below. These values are consistent across major chemical databases and validated by mass spectrometry.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [1][2] |
| Exact Mass | 124.125201 g/mol | [3] |
| CAS Number | 496-10-6 (Unspecified Isomer) | [2] |
The Critical Role of Stereoisomerism
The fusion of the two rings in this compound gives rise to two distinct diastereomers: cis-hexahydroindan and trans-hexahydroindan. This stereochemical difference is dictated by the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). In the cis isomer, these hydrogens are on the same face of the molecule, whereas in the trans isomer, they are on opposite faces. This structural nuance has profound implications for the molecule's shape, stability, and reactivity.
Caption: 2D representations of cis- and trans-hexahydroindan isomers.
Conformational Analysis and Relative Stability
The stability of the isomers is not straightforward and is a subject of detailed thermodynamic study. The trans isomer is conformationally rigid, locked into a state analogous to two fused chair conformations. The cis isomer is more flexible and can interconvert between different conformations.
Contrary to what might be assumed for simple cyclohexane systems, the relative stability of this compound isomers is temperature-dependent. At room temperature, the trans isomer is generally considered more stable due to reduced steric strain. However, thermodynamic studies have precisely quantified the energetics of the isomerization.
Isomerization Reaction: trans-Hexahydroindan ⇌ cis-Hexahydroindan
Calorimetric measurements have provided the following key thermodynamic parameters for this equilibrium.[1][4]
| Thermodynamic Parameter | Value | Phase |
| Enthalpy of Isomerization (ΔH°) | +0.94 kcal/mol | Liquid |
| Entropy of Isomerization (ΔS°) | +2.13 cal/(mol·K) | Liquid |
Causality: The positive enthalpy change indicates that the trans isomer is enthalpically more stable (lower in energy). However, the positive entropy change signifies that the cis isomer has greater conformational freedom. At higher temperatures, the TΔS term becomes more significant, eventually favoring the formation of the cis isomer. This demonstrates a classic case where entropy can overcome an enthalpic preference.
Synthesis of this compound Isomers
The primary route to this compound is the catalytic hydrogenation of indene or indan. The stereochemical outcome of this reaction is highly dependent on the chosen catalyst and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation of Indene to cis-Hexahydroindan
This protocol is representative of a typical laboratory procedure for synthesizing the cis isomer, which is often favored under milder hydrogenation conditions where the substrate adsorbs to the catalyst surface from its less hindered face.
Principle: The hydrogenation of the aromatic ring of indene proceeds via syn-addition of hydrogen atoms from the surface of a heterogeneous catalyst. Adsorption of the planar aromatic ring onto the catalyst surface followed by hydrogen delivery from one side preferentially leads to the cis-fused product.
Step-by-Step Methodology:
-
Reactor Setup: A 250 mL Parr hydrogenation vessel is charged with indene (11.6 g, 0.1 mol) and 50 mL of glacial acetic acid.
-
Catalyst Addition: Adams' catalyst (Platinum(IV) oxide, PtO₂, 0.2 g) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to an initial pressure of 3-4 atmospheres (approx. 50 psi).
-
Reaction: The mixture is shaken vigorously at room temperature (25 °C). The reaction is monitored by observing the drop in hydrogen pressure. The theoretical amount of hydrogen should be consumed.
-
Work-up: Upon completion, the pressure is released, and the catalyst is removed by filtration through a pad of Celite.
-
Purification: The acetic acid solvent is neutralized by careful addition of aqueous sodium hydroxide solution. The product is extracted with diethyl ether (3 x 50 mL), the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
-
Final Distillation: The crude product is purified by fractional distillation to yield pure cis-hexahydroindan.
Principles of trans-Hexahydroindan Synthesis
Achieving a majority of the trans isomer often requires more vigorous conditions or different synthetic strategies that allow for thermodynamic equilibration. For instance, isomerization of the cis isomer to the more stable trans isomer can be achieved using strong acid or base catalysis at elevated temperatures. Alternatively, stereoselective syntheses starting from bicyclic enones, often derived from a Robinson annulation, can be designed to specifically yield the trans-fused ring system.[5]
Analytical Characterization: Distinguishing the Isomers
Confirming the synthesis of this compound and determining the isomeric ratio requires spectroscopic analysis. Mass spectrometry confirms the molecular weight, while NMR spectroscopy is indispensable for differentiating the cis and trans isomers.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of both isomers will show a clear molecular ion (M⁺) peak at an m/z of 124, confirming the molecular formula C₉H₁₆. The fragmentation patterns are complex but characteristic of bicyclic alkanes.[6] Common fragmentation involves the loss of alkyl fragments. A prominent peak is often observed at m/z 67, corresponding to a C₅H₇⁺ fragment, resulting from the cleavage of the cyclohexane ring. While subtle differences in fragment ion intensities may exist between the isomers, MS is primarily used for confirming the molecular weight rather than definitive isomer assignment.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for distinguishing cis- and trans-hexahydroindan. The different symmetry and conformational rigidity of the isomers lead to distinct chemical shifts and signal multiplicities.
-
trans-Isomer: Due to its rigid, C₂-symmetric structure, the trans isomer typically displays a simpler NMR spectrum with fewer signals than would be expected for 9 unique carbons. The bridgehead protons and carbons are in a chemically distinct environment compared to the cis isomer.
-
cis-Isomer: The flexible nature of the cis isomer leads to a more complex spectrum. The chemical shifts, particularly of the bridgehead protons (H-3a, H-7a), are significantly different from those in the trans isomer due to different steric and electronic environments.
The spectral data below are representative values obtained in CDCl₃.[3][7][8]
| Isomer | Representative ¹H NMR Shifts (ppm) | Representative ¹³C NMR Shifts (ppm) |
| cis | Broad multiplets in the 0.8-2.0 ppm range. Bridgehead protons are often shielded. | ~ 35.1 (Bridgehead), 32.4, 26.9, 23.5 |
| trans | Broad multiplets in the 0.8-2.0 ppm range. Bridgehead protons are often deshielded relative to the cis isomer. | ~ 42.5 (Bridgehead), 33.8, 26.6, 25.1 |
Expert Insight: The key diagnostic region in the ¹³C NMR spectrum is the chemical shift of the bridgehead carbons (C3a and C7a). In the trans isomer, these carbons are typically deshielded (shifted downfield to a higher ppm value) compared to the cis isomer due to the greater steric strain in the rigid trans-fused system. This downfield shift is a reliable indicator for assigning the stereochemistry.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a C(sp³)-rich aliphatic motif, a structural feature that is increasingly recognized for its positive impact on the pharmacological properties of drug candidates.[9] Molecules with higher three-dimensionality often exhibit improved solubility, metabolic stability, and binding selectivity compared to their flat, aromatic counterparts.
While the unsubstituted this compound is not a drug itself, its rigid, well-defined three-dimensional structure makes it a valuable core for building more complex molecules. It is considered a "privileged scaffold" because it can serve as a template to orient functional groups in precise spatial arrangements to interact with biological targets like enzymes and receptors.[10]
Relevance to Drug Development:
-
Scaffold Hopping: Medicinal chemists can replace an existing aromatic core in a drug candidate with a this compound ring to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while maintaining or improving biological activity.
-
Natural Product Synthesis: The hydrindane core is a key structural component of many complex natural products, including steroids and terpenoids. Synthetic routes to functionalized hexahydroindans are therefore critical in the total synthesis of these biologically active molecules.[11]
-
High-Density Fuels: As a strained bicyclic alkane, this compound and its derivatives have been investigated as components of high-density, high-performance fuels for aerospace applications.
Although blockbuster drugs containing the simple this compound core are not common, the principles governing its synthesis and stereochemistry are fundamental to the construction of numerous complex polycyclic drugs used to treat a wide range of human diseases.[12]
Conclusion
This compound is more than a simple saturated hydrocarbon with the formula C₉H₁₆. It is a model system for understanding the interplay of stereochemistry, conformational dynamics, and thermodynamic stability in fused-ring systems. For the medicinal chemist, it represents a robust, three-dimensional scaffold for the design of next-generation therapeutics with improved physicochemical properties. A thorough understanding of its synthesis and analytical characterization is essential for any scientist working with complex polycyclic molecules.
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Hexahydroindan Derivatives
Executive Summary
The hexahydroindan, or hydrindane, bicyclic system represents a core structural motif in a significant number of bioactive natural products. While the parent hydrocarbon is not naturally occurring, its derivatives are prevalent, particularly within the diverse class of C15 isoprenoids known as sesquiterpenoids.[1][2] This guide provides a technical overview of the primary natural sources, biosynthetic origins, isolation methodologies, and biological activities of these compounds. The two most prominent subclasses containing this scaffold are the illudalane and pterosin sesquiterpenoids, found predominantly in fungi and ferns, respectively.[3][4] These compounds are biosynthesized from farnesyl pyrophosphate through a series of complex enzymatic cyclizations and rearrangements.[5] Their isolation from complex natural matrices relies on established chromatographic techniques, and their structures are elucidated using modern spectroscopic methods. Functionally, this compound derivatives exhibit a range of promising biological activities, including potent antiproliferative, cytotoxic, and neuroprotective effects, making them valuable lead structures for drug discovery and development.[3][6]
Part 1: The this compound Core: A Privileged Scaffold in Nature
The this compound framework, a fused bicyclo[4.3.0]nonane ring system, exists as two diastereomers: cis-hydrindane and trans-hydrindane, defined by the stereochemistry at the bridgehead carbons. This structural element is a common feature in a multitude of natural products, including terpenoids, steroids, and alkaloids.[7][8] Its prevalence is particularly notable in the sesquiterpenoids, a class of metabolites derived from a 15-carbon precursor.[5]
Within this class, two major groups are distinguished by their unique this compound-based architectures:
-
Illudalane Sesquiterpenoids : Characterized by a 6/5-fused ring system, these compounds are typically isolated from fungal sources. They are part of a larger biosynthetic family that includes protoilludane and illudane skeletons.[5][9]
-
Pterosin Sesquiterpenoids : These are technically indanone derivatives, featuring a 2,3-dihydroinden-1-one core, which is a close structural relative of the this compound system. They are hallmark secondary metabolites of ferns.[4][10]
The rigid, three-dimensional structure of the hydrindane core provides a stable scaffold upon which a variety of functional groups are displayed, leading to a wide spectrum of biological activities.
Part 2: Natural Sources and Representative Molecules
The distribution of this compound derivatives is concentrated in specific phyla of the fungal and plant kingdoms.
Fungal Metabolites: A Reservoir of Illudalanes
Fungi, especially those of the phylum Basidiomycota, are prolific producers of sesquiterpenoids derived from the protoilludane skeleton.[9] More recently, Ascomycetes have also been identified as a source.[3]
A key example is the isolation of Asperorlactone , a novel illudalane sesquiterpenoid, from the marine sediment-derived fungus Aspergillus oryzae. This discovery was significant as it represented the first report of illudalanes from an ascomycete.[3]
| Compound Class | Representative Molecule | Natural Source | Key Structural Feature | Reference |
| Illudalane | Asperorlactone | Aspergillus oryzae (marine fungus) | Hydroxylated lactone ring on the hydrindane core | [3] |
| Illudalane | Echinolactone D | Aspergillus oryzae (marine fungus) | Fused lactone ring system | [3] |
| Protoilludane | Melleolide N | Armillaria mellea | Aryl ester functionality | [5] |
Plant-Derived Metabolites: The Pterosins of Ferns
Ferns, particularly from the family Pteridaceae, are a rich source of pterosin-type sesquiterpenoids. These compounds are considered the decomposition products of unstable glycosides, such as ptaquiloside, a known carcinogen found in bracken fern.[4][11]
The most well-studied example is Pterosin B , which can be readily isolated from the widespread bracken fern, Pteridium aquilinum.[4][10][12] Its presence is often used as a stable marker to quantify the amount of its unstable precursor, ptaquiloside.[4]
| Compound Class | Representative Molecule | Natural Source | Key Structural Feature | Reference |
| Pterosin | Pterosin B | Pteridium aquilinum (Bracken Fern) | Indanone core with a hydroxyethyl side chain | [4][10] |
| Pterosin | Pterosin F | Pteridium aquilinum (Bracken Fern) | Chlorinated analogue of Pterosin B | [4] |
| Pterosin | (2S,3S)-Sulfated Pterosin C | Acrostichum aureum (Mangrove Fern) | Sulfated side chain | [13] |
| Pterosin | Pterosin A | Pteridium aquilinum, Microlepia substrigosa | Indanone core with a hydroxymethyl group | [14] |
Part 3: Biosynthesis of the this compound Core
The biosynthesis of all sesquiterpenoids, including those with a this compound skeleton, originates from a single C15 precursor: farnesyl pyrophosphate (FPP) .[5][15] The pathway to the illudalane and pterosin core involves a sophisticated enzymatic cascade of cyclization and rearrangement reactions, catalyzed by sesquiterpene synthases.
The key steps are:
-
Initial Cyclization : FPP is first cyclized to form a humulyl cation intermediate.
-
Protoilludane Formation : The humulyl cation undergoes further intramolecular cyclization to form the 4/6/5 ring-fused protoilludane cation. This protoilludane skeleton is the direct precursor to a vast array of related sesquiterpenoids.[5]
-
Rearrangement to Illudalane Skeleton : The protoilludane structure can then undergo rearrangements, such as Wagner-Meerwein shifts, to form the thermodynamically stable 6/5-fused hydrindane skeleton characteristic of the illudalane class.
-
Further Modifications : Subsequent tailoring enzymes (e.g., oxidases, transferases) introduce various functional groups (hydroxyls, ketones, etc.) to generate the diverse array of naturally occurring derivatives.
Part 4: A Practical Guide to Isolation and Characterization
The isolation of this compound derivatives follows established protocols in natural product chemistry, designed to separate these moderately polar compounds from a complex mixture of primary and secondary metabolites.[16][17]
Experimental Protocol: A Step-by-Step Methodology
The following protocol provides a generalized workflow. The rationale is to progressively enrich the target compounds through sequential extraction and chromatographic steps.
-
Step 1: Sample Preparation and Extraction
-
Action: Lyophilize (freeze-dry) the source material (e.g., fungal mycelium or plant fronds) and grind it into a fine powder. This increases the surface area for efficient solvent penetration.
-
Action: Perform sequential solvent extraction with increasing polarity, starting with n-hexane (to remove non-polar lipids), followed by dichloromethane or ethyl acetate (to extract sesquiterpenoids and other medium-polarity compounds), and finally methanol (to extract highly polar compounds).
-
Causality: This graded extraction provides an initial fractionation, concentrating the target sesquiterpenoids in the medium-polarity fraction and simplifying subsequent purification steps.[17]
-
-
Step 2: Chromatographic Fractionation
-
Action: Subject the crude ethyl acetate extract to Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography using a silica gel stationary phase.
-
Action: Elute the column with a stepwise gradient of n-hexane and ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Causality: Silica gel separates compounds based on polarity. The gradient elution allows for the separation of compound classes, with less polar compounds eluting first. Fractions containing compounds with similar TLC profiles are pooled.[17]
-
-
Step 3: High-Resolution Purification
-
Action: Purify the enriched fractions from Step 2 using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) or normal-phase column.
-
Action: Use an isocratic or gradient solvent system (e.g., acetonitrile/water for reversed-phase) to achieve baseline separation of individual compounds.
-
Causality: HPLC provides high-resolution separation, essential for isolating pure compounds from complex mixtures, which is a prerequisite for accurate structure elucidation and bioactivity testing.[16]
-
Workflow for Isolation and Characterization
Structural Elucidation
Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques:
-
High-Resolution Mass Spectrometry (HR-MS): Provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.[3]
-
1D NMR Spectroscopy (¹H and ¹³C): Gives information about the chemical environment of hydrogen and carbon atoms, respectively, revealing the types of functional groups present.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals long-range ¹H-¹³C correlations, which is crucial for piecing together the carbon skeleton and placing substituents.[3]
Part 5: Biological Activities and Therapeutic Potential
Natural products featuring the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.[15][18]
-
Antiproliferative and Cytotoxic Activity: Many illudalane and pterosin derivatives exhibit potent activity against human cancer cell lines. Asperorlactone, for instance, showed antiproliferative effects against lung (A549), liver (HepG2), and breast (MCF7) carcinoma cells.[3] Similarly, sulfated pterosins isolated from the mangrove fern Acrostichum aureum were found to be cytotoxic against several cancer cell lines, including HT-29 (colon) and MCF-7 (breast).[13]
-
Neuroprotective Activity: Pterosin B, isolated from Pteris laeta, has shown significant neuroprotective properties. It was found to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism in many neurodegenerative diseases, by modulating mitochondrial function and reducing oxidative stress.[6]
-
Anti-inflammatory Activity: As a broad class, sesquiterpenoids are well-known for their anti-inflammatory effects.[18] Lindenane-type sesquiterpenoids, which also contain fused ring systems, have shown potent inhibition of inflammatory pathways.[19] This suggests that other hydrindane-containing compounds are strong candidates for anti-inflammatory drug discovery.
| Compound | Natural Source | Biological Activity | Key Finding / IC₅₀ Value | Reference |
| Asperorlactone | Aspergillus oryzae | Antiproliferative | IC₅₀ < 100 µM against A549, HepG2, and MCF7 cell lines | [3] |
| Pterosin B | Pteris laeta | Neuroprotection | Enhanced cell viability from 43.8% to 105% in glutamate-treated cells | [6] |
| (2S,3S)-Sulfated Pterosin C | Acrostichum aureum | Cytotoxicity | IC₅₀ = 11.2 µM (HT-29); 13.5 µM (MCF-7) | [13] |
| Melleolide Q | Armillaria mellea | Cytotoxicity | IC₅₀ = 18.03 µg/mL against HepG2 cells | [5] |
Conclusion and Future Outlook
The this compound framework is a recurring and vital structural motif in natural product chemistry, particularly within the fungal and fern kingdoms. The illudalane and pterosin sesquiterpenoids stand out as prime examples, demonstrating significant potential in oncology and neurology. The elucidation of their complex biosynthetic pathways opens avenues for synthetic biology and metabolic engineering approaches to produce these valuable compounds or novel analogues in greater quantities. Future research should focus on expanding the exploration of untapped ecological niches for new derivatives, conducting in-depth mechanistic studies to fully understand their mode of action, and utilizing the natural scaffold as a template for medicinal chemistry optimization to develop next-generation therapeutic agents.
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Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of cis-Hexahydroindan via Catalytic Hydrogenation of Indan
Introduction: The Significance of the cis-Hydrindane Moiety
The cis-hydrindane (also known as cis-hexahydroindan or cis-bicyclo[4.3.0]nonane) framework is a pivotal structural motif found in a vast array of biologically active natural products, including terpenoids, steroids, and alkaloids.[1][2] Its rigid, three-dimensional structure is crucial for molecular recognition and interaction with biological targets, making it a valuable building block in medicinal chemistry and total synthesis. The stereoselective synthesis of this scaffold is of paramount importance, as the biological activity of the final molecule is often highly dependent on the precise spatial arrangement of its atoms.
This application note provides a comprehensive guide to the synthesis of cis-hexahydroindan from the readily available starting material, indan. The core of this transformation is a heterogeneous catalytic hydrogenation, a powerful and reliable method for the reduction of aromatic systems. We will delve into the mechanistic underpinnings that govern the high stereoselectivity of this reaction, provide a detailed, field-proven experimental protocol, and outline the necessary characterization and troubleshooting steps to ensure a successful and reproducible synthesis.
Reaction Principle: Heterogeneous Catalytic Hydrogenation
The conversion of indan to hexahydroindan involves the saturation of the aromatic benzene ring through the addition of three equivalents of molecular hydrogen (H₂). This process is thermodynamically favorable but possesses a high activation energy, necessitating the use of a catalyst.[3]
Heterogeneous catalysts, typically platinum group metals finely dispersed on a support or used as oxides, are the industry standard for this transformation.[4] The reaction proceeds on the surface of the metal catalyst, where both the indan substrate and molecular hydrogen are adsorbed, facilitating the stepwise addition of hydrogen atoms to the aromatic ring.
Indan_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7450&t=l", label=""]; Hexahydroindan_img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643587&t=l", label=""];
Indan_img -> c1 [lhead=cluster_reaction, style=invis]; c2 -> Hexahydroindan_img [style=invis]; } Caption: Overall reaction for the synthesis of cis-Hexahydroindan.
Mechanism and Stereoselectivity: The Origin of the cis-Fusion
The high diastereoselectivity observed in the hydrogenation of indan, favoring the cis-fused product, is a direct consequence of the reaction mechanism on the surface of a heterogeneous catalyst.[5][6]
-
Catalyst Activation: The catalyst precursor, platinum(IV) oxide (PtO₂, Adams' catalyst), is not itself active. It is first reduced in situ by hydrogen to form highly dispersed, high-surface-area platinum metal, known as platinum black. This is the active catalytic species.[5][6] PtO₂ + 2H₂ → Pt (black) + 2H₂O
-
Adsorption: The planar aromatic ring of the indan molecule adsorbs onto the flat surface of the platinum catalyst. Due to steric hindrance from the five-membered cyclopentane ring, the molecule preferentially adsorbs via its less hindered "convex" face.
-
Syn-Addition: Molecular hydrogen also adsorbs onto the catalyst surface and dissociates into hydrogen atoms. These atoms are then added to the same face (syn-addition) of the adsorbed aromatic ring in a stepwise manner.
-
Desorption: Once all three double bonds are saturated, the resulting this compound molecule desorbs from the catalyst surface.
Because the hydrogen atoms are delivered from the catalyst surface to the same face of the indan molecule, the two hydrogen atoms at the ring junction (C3a and C7a) are necessarily on the same side, resulting in the thermodynamically stable cis-fused ring system.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory-scale synthesis using a Parr hydrogenation apparatus or a similar high-pressure reactor.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Indan (C₉H₁₀) | ≥98% | Standard Supplier | |
| Platinum(IV) Oxide (PtO₂) | Adams' Catalyst | Standard Supplier | Catalyst precursor |
| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Standard Supplier | Solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | For workup |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Gas Supplier |
Equipment:
-
Parr hydrogenation apparatus or equivalent high-pressure reactor (e.g., autoclave) with a glass liner.
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware (beakers, flasks, separatory funnel).
-
Rotary evaporator.
-
Celite™ pad for filtration.
Step-by-Step Procedure
-
Reactor Setup: To the glass liner of a 500 mL Parr hydrogenation apparatus, add a magnetic stir bar. Add Indan (11.8 g, 100 mmol) followed by glacial acetic acid (150 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂) (0.25 g, ~1.1 mmol, ~1 mol%). The mixture will appear as a dark brown suspension.
-
Assembly and Purging: Securely assemble the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (2-3 bar) and venting three times to remove all oxygen. Follow this by purging with hydrogen gas (2-3 bar) three times.
-
Reaction: Pressurize the reactor to 5 bar (approx. 75 psi) with hydrogen gas. Begin vigorous stirring and monitor the pressure. The reaction is exothermic and may cause a slight increase in temperature. The pressure will drop as hydrogen is consumed. Maintain the pressure at 5 bar by periodically refilling the reactor with hydrogen. Allow the reaction to proceed for 24-48 hours at room temperature, or until hydrogen uptake ceases.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, stop the stirring. Carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with nitrogen. Open the reactor and carefully filter the reaction mixture through a pad of Celite™ to remove the platinum black catalyst. Caution: The platinum catalyst can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent (acetic acid or water) at all times. Rinse the filter cake with a small amount of diethyl ether.
-
Workup and Neutralization: Transfer the filtrate to a 1 L separatory funnel. Carefully dilute with 200 mL of water. Slowly and cautiously neutralize the acetic acid by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~8).
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product is often of high purity. For exacting applications, fractional distillation under reduced pressure can be performed to yield pure cis-hexahydroindan.
Expected Results
| Parameter | Expected Value |
| Yield | >90% |
| Product Appearance | Colorless oil |
| Boiling Point | ~158-160 °C (at atmospheric pressure) |
| cis:trans Ratio | >95:5 (typically) |
Characterization and Analysis
Confirmation of the product's identity, purity, and stereochemistry is crucial. The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (M.W. 124.22 g/mol ). The cis and trans isomers may be separable by GC.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will show complex multiplets in the aliphatic region (~0.8-2.0 ppm). The bridgehead protons are key indicators of stereochemistry.
-
¹³C NMR (CDCl₃, 100 MHz): Expect 5 distinct signals for the cis isomer due to its Cₛ symmetry.
-
FT-IR (neat): The complete disappearance of aromatic C-H stretch signals (>3000 cm⁻¹) and aromatic C=C stretch signals (~1450-1600 cm⁻¹) confirms the full saturation of the benzene ring. The spectrum will be dominated by aliphatic C-H stretching (~2850-2950 cm⁻¹) and bending vibrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (H₂ uptake stops prematurely; starting material remains) | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Catalyst poisoning (e.g., by sulfur impurities). | 1. Use fresh, high-quality PtO₂.2. Ensure the system is leak-free and pressure is maintained.3. Purify the starting indan if impurities are suspected. Increase catalyst loading. |
| Low cis:trans Ratio | 1. High reaction temperature.2. Isomerization promoted by certain catalysts or conditions. | 1. Maintain the reaction at or near room temperature.2. Ensure the use of PtO₂ in an acidic solvent, which strongly favors cis selectivity. |
| Catalyst Filtration is Slow | Platinum black is very fine and can clog filter paper. | Use a thick pad of Celite™ over a sintered glass funnel. Do not apply strong vacuum initially. |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air.[7] Conduct all operations in a certified chemical fume hood, away from any sources of ignition. Ensure the hydrogenation apparatus is properly rated, maintained, and operated by trained personnel.
-
Pyrophoric Catalyst: The reduced platinum black catalyst can ignite spontaneously in air, especially when dry. Always keep the filtered catalyst cake wet with solvent. Quench the used catalyst by carefully and slowly adding it to a large volume of water before disposal according to institutional guidelines.
-
Pressure: High-pressure reactions should only be performed in appropriate, certified equipment behind a safety shield.
-
Solvents: Handle all organic solvents and acids with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Adams' catalyst. In Wikipedia; 2023. [Link]
-
Reddymasu, S.; Ranganath, K. V. S.; Raju, R. R. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry2015 , 27 (12), 4358–4360. [Link]
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Kazemimoghadam, M. Hydrogenation Process Analysis with a Slurry Reactor. International Journal of Advanced Science and Engineering2017 , 4 (2), 578-584. [Link]
-
Handore, K. L.; Seetharamsingh, B.; Reddy, D. S. Ready access to functionally embellished cis-hydrindanes and cis-decalins: protecting group-free total syntheses of (±)-Nootkatone and (±)-Noreremophilane. J Org Chem2013 , 78 (16), 8149-54. [Link]
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Rylander, P. N. Catalytic Hydrogenation over Platinum Metals. Engelhard Industries Technical Bulletin1965 , 6 (2), 61. [Link]
-
Survase, V. U.; Handore, K. L. Stereoselective Strategies for the Synthesis of Functionalized Cis‐Hydrindanes in Natural Product Synthesis. European Journal of Organic Chemistry2025 , 28. [Link]
- Siegel, S.; Dunkel, M. Stereochemistry of the Hydrogenation of the Aromatic Nucleus. Adv. Catal.1957, 9, 15-28. (This is a foundational reference for the stereochemistry of aromatic hydrogenation, although a direct URL is not available, its principles are widely cited).
-
Handore, K. L., Seetharamsingh, B., & Reddy, D. S. Ready access to functionally embellished cis-hydrindanes and cis-decalins: protecting group-free total syntheses of (±)-Nootkatone and (±)-Noreremophilane. The Journal of organic chemistry, 78(16), 8149–8154. [Link]
-
Survase, V. U., & Handore, K. L. (2025). Stereoselective strategies for the synthesis of functionalized cis-hydrindanes in natural product synthesis. European Journal of Organic Chemistry, 28. [Link]
-
LibreTexts Chemistry. 9.19: 9-11 Catalytic Hydrogenation. [Link]
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Application Notes & Protocols for the Stereoselective Synthesis of trans-Hexahydroindan
Introduction: The Significance of the trans-Hexahydroindan Scaffold
The trans-hexahydroindan (also known as trans-hydrindane) framework is a privileged bicyclic scaffold frequently encountered in the core structure of numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture provides a well-defined orientation of substituents, making it an attractive template for the design of novel therapeutics. The precise control over the stereochemistry at the ring junction is paramount, as even minor changes can significantly impact biological activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on a robust and highly stereoselective method for synthesizing trans-hexahydroindans, focusing on an organocatalytic domino reaction strategy.
Strategic Approach: Organocatalytic Domino Reaction for Asymmetric Synthesis
Among the various strategies for constructing the trans-hexahydroindan core, organocatalytic domino reactions have emerged as a particularly elegant and efficient approach.[1][2][3] This methodology allows for the formation of multiple carbon-carbon bonds and the creation of several stereocenters in a single, one-pot operation, thereby minimizing purification steps and improving overall synthetic efficiency.[2]
The key to this strategy is the use of a chiral secondary amine catalyst, specifically a diphenylprolinol silyl ether, to orchestrate a cascade of reactions with high stereocontrol.[1][3] This catalyst operates through a dual activation mechanism, functioning as both an enamine and an iminium ion catalyst, guiding the substrates through a series of Michael and aldol reactions to yield the desired trans-hexahydroindan product with excellent diastereoselectivity and enantioselectivity.[3]
Mechanistic Insights: The Role of the Diphenylprolinol Silyl Ether Catalyst
The diphenylprolinol silyl ether catalyst is central to the success of this synthetic route. Its mechanism of action involves the following key steps:
-
Iminium Ion Formation: The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it a more reactive Michael acceptor.
-
Enamine Formation: Simultaneously, the catalyst can react with a nucleophile (in this case, a β-ketoester) to form a chiral enamine. This raises the HOMO of the nucleophile, enhancing its reactivity.
-
Stereocontrolled Michael Addition: The enamine undergoes a highly stereoselective Michael addition to the iminium-activated α,β-unsaturated aldehyde. The bulky diphenylprolinol silyl ether moiety effectively shields one face of the enamine, directing the incoming electrophile to the opposite face, thus establishing the initial stereocenters.
-
Cascade Reactions: The initial Michael adduct then participates in a subsequent series of intramolecular Michael and/or aldol reactions, again under the stereodirecting influence of the catalyst, to construct the bicyclic trans-hexahydroindan core. The trans ring fusion is the thermodynamically more stable arrangement and is favored under the reaction conditions.
The following diagram illustrates the catalytic cycle for this domino reaction:
Caption: Catalytic cycle of the organocatalytic domino reaction.
Experimental Protocol: Asymmetric Synthesis of a Substituted trans-Hexahydroindan
This protocol describes a general procedure for the three-component domino reaction to synthesize a highly substituted trans-hexahydroindan derivative.
Materials and Reagents
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
1,3-Diethyl 2-(2-oxopropylidene)propanedioate (β-ketoester)
-
α,β-Unsaturated aldehyde 1 (e.g., cinnamaldehyde)
-
α,β-Unsaturated aldehyde 2 (e.g., crotonaldehyde)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for extraction and chromatography
-
Rotary evaporator
-
NMR spectrometer for structural characterization
-
HPLC with a chiral column for enantiomeric excess determination
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add anhydrous toluene (2.0 mL) to the flask and cool the solution to 0 °C. To this solution, add 1,3-diethyl 2-(2-oxopropylidene)propanedioate (1.0 mmol, 1.0 equiv.), followed by the first α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol, 1.0 equiv.). Stir the mixture at 0 °C for 30 minutes.
-
Second Aldehyde Addition: Add the second α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired trans-hexahydroindan derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
The following workflow diagram summarizes the experimental procedure:
Caption: Experimental workflow for trans-hexahydroindan synthesis.
Expected Results & Data
The organocatalytic domino reaction typically provides the desired trans-hexahydroindan products in good to excellent yields and with high levels of stereoselectivity.
| Entry | α,β-Unsaturated Aldehyde 1 | α,β-Unsaturated Aldehyde 2 | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | Crotonaldehyde | 75 | >20:1 | 98 |
| 2 | 4-Methoxycinnamaldehyde | Crotonaldehyde | 82 | >20:1 | 99 |
| 3 | Cinnamaldehyde | Acrolein | 70 | >20:1 | 97 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.
Alternative Strategies: Asymmetric Diels-Alder Reaction
While the organocatalytic domino reaction is a powerful tool, the asymmetric Diels-Alder reaction represents another important strategy for the synthesis of hexahydroindans.[4][5][6] This [4+2] cycloaddition reaction can rapidly construct the bicyclic core with the potential to set up to four stereocenters in a single step.[5] Achieving a trans ring fusion directly from an intermolecular Diels-Alder reaction can be challenging and often requires subsequent stereochemical manipulation of the initial adduct. However, intramolecular Diels-Alder reactions or the use of specific chiral catalysts and dienophiles can favor the formation of the trans-fused isomer.[7]
Conclusion and Future Outlook
The stereoselective synthesis of trans-hexahydroindans is a critical endeavor in medicinal chemistry and natural product synthesis. The organocatalytic domino reaction detailed in these notes offers a highly efficient, atom-economical, and stereoselective route to these valuable scaffolds. The use of a commercially available chiral organocatalyst obviates the need for often toxic and sensitive metal catalysts. This methodology provides a robust platform for the generation of diverse libraries of trans-hexahydroindan derivatives for drug discovery and development programs. Future research in this area will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methods to the total synthesis of complex natural products.
References
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Grainger, R. S., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Organic & Biomolecular Chemistry, 10(25), 4926-4932. [Link]
-
Defaut, B., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. Semantic Scholar. [Link]
-
Grainger, R. S., et al. (2012). Synthesis of the trans-hydrindane core of dictyoxetane. ResearchGate. [Link]
-
Hayashi, Y., et al. (2011). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. Chemical Science, 2(9), 1696-1702. [Link]
-
(S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses. [Link]
-
Hayashi, Y., et al. (2011). The previous asymmetric catalytic syntheses of trans-hydrindanes. ResearchGate. [Link]
-
Enders, D., et al. (2007). Asymmetric organocatalytic domino reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]
-
Hayashi, Y., et al. (2011). Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. National Institutes of Health. [Link]
-
Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. [Link]
-
Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-62). Wiley-VCH. [Link]
-
Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(22), 4224-4227. [Link]
-
Rawal, V. H., et al. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Institutes of Health. [Link]
-
Guiry, P. J. (2019). A New Paradigm for the Asymmetric Diels-Alder Reaction. UCD Research Repository. [Link]
-
Myers, A. G. Chiral Auxiliaries for Asymmetric Diels-Alder Reactions – Applications in Synthesis. Harvard University. [Link]
-
Hayashi, Y., et al. (2023). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. National Institutes of Health. [Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of Indan to Hexahydroindan
Introduction: The Significance of Hexahydroindan in Modern Chemistry
This compound, also known as hydrindane, represents a foundational saturated bicyclic hydrocarbon scaffold. Its rigid, three-dimensional structure is a privileged motif in medicinal chemistry, materials science, and high-density fuel research. The controlled synthesis of its stereoisomers, cis-hexahydroindan and trans-hexahydroindan, is of paramount importance as the spatial arrangement of the fused rings dramatically influences biological activity and material properties. Catalytic hydrogenation, the addition of molecular hydrogen (H₂) across the aromatic ring of indan, stands as the most direct and atom-economical method for this transformation.[1]
This guide provides an in-depth exploration of the primary catalytic methods for the synthesis of this compound. It moves beyond simple procedural descriptions to elucidate the underlying principles of catalyst selection, reaction mechanism, and stereochemical control. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both robust, general-purpose methods and specialized procedures for achieving high stereoselectivity.
Mechanistic Underpinnings of Aromatic Hydrogenation
The hydrogenation of an aromatic ring like that in indan is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system.[2] The reaction invariably requires a catalyst to facilitate the dissociation of the strong H-H bond and its addition to the substrate.[1]
The process on a heterogeneous catalyst surface, such as palladium or platinum, is generally understood to follow a series of steps:
-
Adsorption: The indan molecule and molecular hydrogen are adsorbed onto the active sites of the metal catalyst surface.[3]
-
Hydrogen Dissociation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.[4]
-
Stepwise Hydrogen Addition: Hydrogen atoms are transferred sequentially to the adsorbed aromatic ring. This process typically involves the formation of partially hydrogenated intermediates (e.g., tetrahydroindan derivatives).[5]
-
Desorption: Once fully saturated, the this compound product has a lower affinity for the catalyst surface and desorbs, freeing the active site for the next catalytic cycle.[1]
The stereochemical outcome (cis or trans product) is determined during the hydrogen addition steps and is heavily influenced by the catalyst type, support material, and reaction conditions.
Diagram 1: Simplified workflow of heterogeneous catalytic hydrogenation.
Catalyst Selection: A Strategic Choice
The choice of catalyst is the most critical parameter influencing the efficiency, selectivity, and cost of the hydrogenation process. Both heterogeneous and homogeneous catalysts can be employed, though heterogeneous systems are more common for this type of bulk transformation due to their ease of separation and recyclability.[6][7]
| Catalyst System | Support | Typical Conditions (Pressure, Temp) | Key Characteristics & Insights |
| Palladium (Pd) | Carbon (C) | Low to Moderate (1-50 atm, 25-100 °C) | The workhorse catalyst for general-purpose hydrogenation.[8][9] Highly active and cost-effective. Often provides a mixture of cis and trans isomers. The choice of support and solvent can influence selectivity. |
| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | Moderate to High (10-100 atm, 25-150 °C) | Generally more active than palladium, allowing for lower catalyst loading or milder conditions.[2] Can be prone to over-hydrogenolysis (ring opening) at higher temperatures.[10] |
| Rhodium (Rh) | Carbon (C), Alumina (Al₂O₃) | Moderate to High (10-100 atm, 25-100 °C) | Often exhibits superior activity for aromatic ring reduction compared to Pd or Pt.[2] Certain Rh complexes are known to provide high cis-selectivity.[11] |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | High (50-200 atm, 100-200 °C) | Very robust and effective for hydrogenating highly stable aromatic systems, but typically requires more forcing conditions (higher temperature and pressure).[12][13] |
| Nickel (Ni) | Kieselguhr, Raney Ni | High (50-150 atm, 100-200 °C) | A cost-effective alternative to precious metals.[14] Raney Nickel is pyrophoric and requires careful handling.[15] Often requires higher temperatures and pressures. |
Experimental Protocols
Safety Precaution: All hydrogenation reactions must be conducted in a well-ventilated fume hood using a dedicated high-pressure reactor (autoclave) that has been properly inspected and pressure-tested. Catalysts, particularly Palladium on Carbon and Raney Nickel, can be pyrophoric and must be handled with care, typically under a solvent blanket or an inert atmosphere.[15]
Protocol 1: General-Purpose Hydrogenation using Palladium on Carbon (Pd/C)
This protocol provides a reliable method for the complete saturation of indan and is suitable for producing multi-gram quantities of this compound. It typically yields a mixture of cis and trans isomers.
A. Materials and Equipment
-
Indan (≥98%)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol or Ethyl Acetate (ACS grade or higher)
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.
-
Hydrogen gas (high purity, ≥99.99%)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
GC-MS and ¹H NMR for analysis
B. Step-by-Step Procedure
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add the magnetic stir bar.
-
Catalyst Loading: Under a gentle stream of nitrogen or argon, carefully weigh and add the 10% Pd/C catalyst (50% wet) to the autoclave. A typical catalyst loading is 1-5 mol% of palladium relative to the indan substrate. For 10 g of indan (~84.6 mmol), this corresponds to 0.89 g to 4.47 g of the 10% Pd/C (50% wet) catalyst.
-
Substrate Addition: Dissolve indan (e.g., 10.0 g, 84.6 mmol) in the chosen solvent (e.g., 100 mL of ethanol). Add this solution to the autoclave.
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen to ~10 atm and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas by pressurizing to ~10 atm and venting. Repeat this cycle 2-3 times. Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 atm).
-
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80 °C). The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder (pressure drop). The reaction is typically complete within 4-12 hours.
-
Cooling and Venting: Once the reaction is complete (no further hydrogen uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood.
-
Catalyst Filtration: Purge the reactor with nitrogen. Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can ignite. Quench it with water immediately after filtration.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The remaining oil is crude this compound.
-
Analysis: Analyze the crude product by GC-MS to confirm complete conversion and determine the cis/trans isomer ratio. Further purification can be achieved by distillation if necessary.
Protocol 2: cis-Selective Hydrogenation using a Rhodium-based Catalyst
This protocol is tailored for applications where the cis-fused isomer of this compound is the desired product. It leverages specialized rhodium catalysts known for their high stereoselectivity in aromatic hydrogenation.[11]
A. Materials and Equipment
-
Indan (≥98%)
-
[Rh(COD)Cl]₂ precatalyst and a suitable ligand (e.g., a cyclic (amino)(alkyl)carbene (CAAC) precursor, or use a pre-formed complex)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
All equipment from Protocol 1
B. Step-by-Step Procedure
-
Catalyst Preparation (In-situ): In a glovebox or under a strict inert atmosphere, add the rhodium precatalyst and ligand to the autoclave.
-
Substrate Addition: Add the anhydrous solvent (e.g., 50 mL DCM) followed by the indan substrate (e.g., 1.0 g, 8.46 mmol).
-
Sealing and Hydrogenation: Seal the reactor and follow the purging procedure as described in Protocol 1 (steps 4 and 5). Pressurize with hydrogen to a higher pressure, typically 50-80 atm.
-
Reaction: Begin stirring at room temperature (20-25 °C). These highly active catalysts often do not require heating. Monitor the reaction by pressure drop. The reaction is often complete in 12-24 hours.
-
Workup: Follow the cooling, venting, and solvent removal steps as described in Protocol 1 (steps 7, 9, 10). Filtration may not be necessary if a homogeneous catalyst is used, but passing the solution through a small plug of silica gel can remove catalyst residues.
-
Analysis: Characterize the product using GC-MS and ¹H NMR, paying close attention to the signals that differentiate the cis and trans isomers to confirm the high stereoselectivity.
Diagram 2: General experimental workflow for batch hydrogenation.
High-Throughput Screening for Optimization
For drug development and process optimization, identifying the optimal catalyst and conditions is crucial. High-Throughput Screening (HTS) allows for the rapid, parallel evaluation of numerous reaction parameters.[16][17]
Workflow for HTS:
-
Library Design: Create a library of catalysts (e.g., different metals like Pd, Pt, Rh, Ru on various supports like C, Al₂O₃, SiO₂) and ligands (for homogeneous systems).
-
Array Reaction Setup: Use a multi-well parallel pressure reactor. Each well is charged with indan and a unique catalyst/ligand combination.
-
Execution: The entire reactor block is purged, pressurized with hydrogen, and heated, ensuring all reactions run under identical temperature and pressure profiles.
-
High-Throughput Analysis: After the reaction, samples from each well are automatically processed and analyzed, typically by rapid GC-MS or LC-MS, to determine conversion and cis/trans ratio.
-
Data Analysis: The resulting large dataset is analyzed to identify "hits"—conditions that provide high yield and/or high selectivity.[17] This data-driven approach dramatically accelerates the optimization process compared to traditional one-at-a-time experiments.[18]
Diagram 3: Logic flowchart for catalyst and method selection.
Conclusion
The catalytic hydrogenation of indan is a robust and versatile transformation for accessing the valuable this compound core. While standard heterogeneous catalysts like Palladium on Carbon offer a reliable and cost-effective method for full saturation, achieving stereochemical control necessitates the use of more specialized systems, such as those based on rhodium. By understanding the mechanistic principles and leveraging modern optimization techniques like high-throughput screening, researchers can efficiently develop protocols tailored to their specific synthetic goals, whether for large-scale production or the precise synthesis of stereochemically pure compounds for pharmaceutical applications.
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Ignatyev, I. S., et al. (2004). Hydrogenation of Simple Aromatic Molecules: A Computational Study of the Mechanism. Journal of the American Chemical Society. Available at: [Link]
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Ipatieff, V. N., Pines, H., & Meisinger, E. E. (1949). Destructive Hydrogenation of Indan and this compound. Journal of the American Chemical Society. Available at: [Link]
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Kuwano, R., Kashiwabara, M., & Uchida, M. (n.d.). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at: [Link]
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Wang, D., et al. (2020). Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Chemistry – A European Journal. Available at: [Link]
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(n.d.). Reaction paths of aromatic hydrogenation and ring opening over Ir/Al2O3 (and Rh/Al2O3). ResearchGate. Available at: [Link]
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(n.d.). Iridium‐Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. ResearchGate. Available at: [Link]
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Ipatieff, V. N., Pines, H., & Meisinger, E. E. (1949). Destructive Hydrogenation of Indan and this compound. Journal of the American Chemical Society. Available at: [Link]
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(n.d.). Hydrogenation. Wikipedia. Available at: [Link]
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(n.d.). High Throughput Screening In Chemical Catalysis Technologies Strategies And Applications. avalonlibrary.net. Available at: [Link]
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(2024). Catalytic Hydrogenation of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
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Bellussi, G., et al. (n.d.). Catalytic Ring Opening of Perhydroindan - Hydrogenolytic and Cationic Reaction Paths. ResearchGate. Available at: [Link]
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Gunasekar, R., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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(2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, Z., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI. Available at: [Link]
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(n.d.). High-Throughput Screening Techniques in Catalysis. dokumen.tips. Available at: [Link]
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Nishiura, M., et al. (2019). Rhodium-Catalyzed C-H Activation Enabled by an Indium Metalloligand. Angewandte Chemie International Edition in English. Available at: [Link]
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(2021). Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
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Patil, R. D., & Pratihar, S. (2024). Ruthenium(II)-Catalyzed Hydrogenation and Tandem (De)Hydrogenation via Metal–Ligand Cooperation: Base- and Solvent-Assisted Switchable Selectivity. The Journal of Organic Chemistry. Available at: [Link]
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Bhandari, A., et al. (2022). Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water. Organometallics. Available at: [Link]
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Wang, Y., et al. (2021). Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. Chemical Society Reviews. Available at: [Link]
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Rodríguez-Lugo, R. E., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]
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(2021). Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]
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Singh, T., et al. (2023). Advances in Group VI Metal-Catalyzed Homogeneous Hydrogenation and Dehydrogenation Reactions. Chemistry, an Asian journal. Available at: [Link]
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Bucher, E., Rau, C., & Phuong, Q. (2024). MACHINE LEARNING-DRIVEN HIGH-THROUGHPUT SCREENING OF CATALYST CANDIDATES FOR CO2 HYDROGENATION. researchgate.net. Available at: [Link]
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(n.d.). Reusable Single Homogeneous Ir(III)–NHC Catalysts for Bidirectional Hydrogenation–Dehydrogenation of N-Heteroarenes in Water. ResearchGate. Available at: [Link]
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Mustard, T. (2022). High throughput reaction screening for accelerated materials research update. YouTube. Available at: [Link]
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Krupka, J. (2017). A Few Notes to Heterogeneous Catalysts for Hydrogenation. ResearchGate. Available at: [Link]
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Patil, R. D., & Pratihar, S. (2022). Ruthenium(II)-Catalyzed Hydrogenation and Tandem (De)Hydrogenation via Metal-Ligand Cooperation: Base- and Solvent-Assisted Switchable Selectivity. PubMed. Available at: [Link]
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(2021). Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]
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Tang, W., & Zhang, X. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews. Available at: [Link]
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Agrahari, S. K., et al. (2017). Palladium Supported on Mesoporous Alumina Catalyst for Selective Hydrogenation. ResearchGate. Available at: [Link]
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Al-Amin, M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Available at: [Link]
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Biswas, T. (2021). Pd/C Hydrogenation vs. dehydrogenation. YouTube. Available at: [Link]
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Application Note: High-Purity Hexahydroindan via Fractional Distillation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydroindan (also known as hydrindane or bicyclo[4.3.0]nonane) is a saturated bicyclic hydrocarbon that serves as a crucial structural motif in many steroids and as a versatile building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] The stereochemistry and purity of this compound are critical for its application, as impurities can lead to undesirable side reactions, altered pharmacological activity, or compromised material properties. This document provides a comprehensive guide to the purification of this compound using fractional distillation, a fundamental and effective technique for separating components with different boiling points.[3][4] We will delve into the theoretical principles, present a detailed experimental protocol, and offer practical insights for troubleshooting to enable researchers to obtain high-purity this compound for demanding applications.
Principles of Purification by Distillation
The successful purification of this compound relies on the principles of fractional distillation, a technique designed to separate liquid mixtures whose components have boiling points that are close to one another (typically differing by less than 25°C).[5]
Physicochemical Properties of this compound
This compound (C₉H₁₆) exists as two primary stereoisomers: cis-hexahydroindan and trans-hexahydroindan.[2] These isomers, along with potential impurities from synthesis, possess distinct physical properties that form the basis for their separation. The boiling point of the isomeric mixture is generally reported in the range of 165-168°C.[2] The separation of these isomers by distillation is challenging due to their very similar boiling points and requires a highly efficient fractionating column.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound (mixture) | 496-10-6 | C₉H₁₆ | 124.23 | 165.5 - 167.5[2] |
| cis-Hexahydroindan | 4551-51-3 | C₉H₁₆ | 124.23 | ~168 |
| trans-Hexahydroindan | 3296-50-2 | C₉H₁₆ | 124.23 | ~161 |
| Indane (precursor) | 496-11-7 | C₉H₁₀ | 118.18 | ~177 |
| Indene (precursor) | 95-13-6 | C₉H₈ | 116.16 | ~182 |
| Naphthalene (side-product) | 91-20-3 | C₁₀H₈ | 128.17 | ~218 |
Note: Boiling points for isomers are approximate and can vary with pressure. The primary challenge is often separating the cis/trans isomers from each other, rather than from higher-boiling precursors.
The Theory of Fractional Distillation
Fractional distillation enhances the separation power of simple distillation by introducing a fractionating column between the boiling flask and the condenser. This column is packed with materials like Raschig rings or metal sponges, providing a large surface area for repeated cycles of vaporization and condensation.[3][5]
As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[5] A temperature gradient forms along the column, with the highest temperature at the bottom and the lowest at the top.[6] By carefully controlling the temperature and the rate of distillation, fractions of distinct compositions can be collected.
Common Impurities and Separation Strategy
This compound is typically synthesized via the catalytic hydrogenation of indane or indene.[2] Therefore, common impurities may include:
-
Unreacted Starting Materials: Indane and indene have significantly higher boiling points than this compound and will remain in the distillation flask as residue.
-
Reaction Byproducts: Partially hydrogenated intermediates or other side-products may have boiling points close to the target compound.
-
Stereoisomers: The cis and trans isomers of this compound have very close boiling points, making their separation the primary challenge. An efficient column and a high reflux ratio are essential.
-
Solvents: Synthesis solvents should be removed prior to distillation, but trace amounts may be present as a low-boiling forerun.
Safety and Handling
This compound is a flammable liquid and vapor and may cause skin and eye irritation.[2] All handling and distillation procedures must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of flammable vapors.[8][9]
-
Ignition Sources: Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces. Use a heating mantle controlled by a variable transformer, not a hot plate.[9]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.
Experimental Protocol: Purification of this compound
This protocol details the fractional distillation of a crude this compound sample. The success of the purification depends on the efficiency of the fractionating column and precise control over the distillation rate.
Materials and Equipment
-
Chemicals:
-
Crude this compound (~100 mL)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying, if needed)
-
Boiling chips or magnetic stir bar
-
-
Apparatus:
-
Round-bottom flask (250 mL)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column, min. 30 cm length)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200°C)
-
Liebig or Allihn condenser
-
Receiving flasks (50 mL, at least 3)
-
Glass wool (for packed columns)
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
-
Pre-Distillation Preparation
-
Drying: If the crude this compound is suspected to contain water, add a small amount of a suitable drying agent (e.g., anhydrous MgSO₄), swirl, and let it stand for 20-30 minutes.
-
Filtration: Filter the dried liquid into the 250 mL round-bottom flask to remove the drying agent.
-
Add Boiling Chips: Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
Distillation Workflow
The following diagram illustrates the overall workflow for the purification process.
Caption: Workflow for the purification of this compound by fractional distillation.
Step-by-Step Procedure
-
Apparatus Assembly: Assemble the fractional distillation apparatus securely in a fume hood. Ensure all joints are properly sealed. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
-
Heating: Begin heating the flask gently with the heating mantle. If using a stir bar, start the stirrer.
-
Establish Reflux: Heat the mixture until it boils and the vapor begins to rise up the column. Adjust the heating rate to allow the condensation ring to rise slowly. Allow the system to operate at total reflux (with all condensate returning to the flask) for at least 30 minutes. This step is crucial for establishing the concentration gradient and achieving good separation.
-
Collect Forerun: Slowly begin collecting the first fraction (the forerun). This will contain any low-boiling impurities. The head temperature may be unstable during this phase. Collect this fraction until the thermometer reading stabilizes at the boiling point of the desired product.
-
Collect Main Fraction: Once the head temperature is stable near the boiling point of this compound (~165-168°C), change the receiving flask and collect the main fraction. Maintain a slow and steady distillation rate. A high reflux ratio (e.g., 5-10 drops of reflux for every 1 drop collected) will improve separation efficiency. Collect this fraction only while the temperature remains constant.
-
Monitor Temperature: If the temperature at the distillation head drops, it indicates that all the this compound has distilled over. If the temperature rises significantly, it indicates that higher-boiling impurities are beginning to distill. In either case, stop collecting the main fraction.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling. The liquid remaining in the distillation flask contains the high-boiling impurities.
Post-Distillation Analysis
The purity of the collected main fraction should be assessed using appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index and comparing it to literature values.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uneven Boiling | Insufficient or inactive boiling chips; stirrer not functioning. | Add fresh boiling chips (after cooling the flask) or ensure the magnetic stirrer is working properly. |
| Temperature Fluctuations | Heating rate is too high or too low; column is not properly insulated. | Adjust the heating mantle for a steady distillation rate; ensure the column is well-insulated. |
| Flooded Column | The rate of vaporization is too high, causing liquid to fill the column packing. | Reduce the heating rate to allow the excess liquid to drain back into the flask. |
| No Distillate Collected | Thermometer bulb is placed too high; insufficient heating; condenser water is too cold (for very high BP liquids). | Ensure the thermometer is positioned correctly; increase heating rate cautiously; reduce condenser water flow if necessary. |
| Poor Separation | Distillation rate is too fast; inefficient column; insufficient reflux. | Slow down the distillation rate to increase the number of theoretical plates; use a more efficient (longer or better packed) column; increase the reflux ratio. |
Conclusion
Fractional distillation is a powerful and accessible method for purifying this compound to a level suitable for research, development, and synthesis applications. By understanding the principles of vapor-liquid equilibrium and carefully controlling the distillation parameters, researchers can effectively remove synthetic impurities and enrich the desired isomeric form. The protocol described herein provides a robust framework for achieving high-purity this compound, an essential step in ensuring the reliability and success of subsequent scientific endeavors.
References
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Horsley, L. H. (1952). Azeotropic Data-II. American Chemical Society. [Link]
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CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
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Application Note: Structural Elucidation of Hexahydroindan Stereoisomers using 1H and 13C NMR Spectroscopy
Introduction: The Analytical Challenge of Saturated Bicyclic Systems
Hexahydroindan, also known as hydrindane or bicyclo[4.3.0]nonane, is a fundamental saturated bicyclic hydrocarbon structure found in numerous natural products, pharmaceuticals, and materials. It exists as two distinct diastereomers: cis-hexahydroindan and trans-hexahydroindan, differing in the stereochemistry at the ring junction.[1][2] This stereochemical difference imparts unique three-dimensional conformations that profoundly influence their physical properties and biological activity. Consequently, the unambiguous differentiation and structural confirmation of these isomers are critical in synthetic chemistry and drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose. It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms within a molecule.[3] This application note provides a comprehensive guide and detailed protocols for the analysis of cis- and trans-hexahydroindan using 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments. We will explore not only the procedural steps but also the underlying conformational principles that dictate the observed spectral differences, offering field-proven insights for researchers and scientists.
Theoretical & Conformational Background
The key to differentiating the this compound isomers lies in understanding their preferred conformations.
-
trans-Hexahydroindan : The fusion of the two rings in a trans configuration creates a rigid, relatively planar structure. The six-membered ring is locked into a stable chair conformation. This rigidity leads to a high degree of molecular symmetry and well-defined axial and equatorial positions for the protons, resulting in a simpler, more resolved NMR spectrum.[4]
-
cis-Hexahydroindan : The cis fusion allows for significant conformational flexibility, often described as a "hinge-like" motion. The molecule can undergo ring inversion, meaning that the axial and equatorial positions are averaged on the NMR timescale.[5] This dynamic process results in broader signals and averaged coupling constants, leading to a more complex and often overlapping ¹H NMR spectrum.
This fundamental difference in conformational dynamics is the primary source of the distinct chemical shifts and coupling constants observed for each isomer.
Experimental Protocols
This section provides a step-by-step methodology for preparing and analyzing this compound samples.
Protocol 1: NMR Sample Preparation
This compound is a volatile, nonpolar liquid. The following protocol ensures the preparation of a high-quality, homogeneous sample suitable for high-resolution NMR.
-
Solvent Selection : Chloroform-d (CDCl₃) is the preferred solvent due to its excellent ability to dissolve nonpolar organic compounds and its relatively simple residual solvent signal.[6][7] Refer to a standard NMR solvent chart for the chemical shifts of residual protons and carbon in CDCl₃ (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).[8][9]
-
Analyte Concentration :
-
Dissolution : Add 0.6–0.7 mL of CDCl₃ to the vial.[10] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[6] A homogeneous solution is crucial for acquiring high-quality spectra, as particulate matter can disrupt the magnetic field homogeneity.[11]
-
Transfer to NMR Tube : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any dust or particulate matter.[10] The final sample height should be between 4.0 and 5.0 cm.[6]
-
Capping and Cleaning : Cap the NMR tube securely to prevent the evaporation of the volatile solvent.[7] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove fingerprints and dust.[6]
Expertise & Experience: Why Filter? Even if the solution appears clear, micro-particulates can be present. These particles, especially if ferromagnetic, severely degrade the magnetic field homogeneity (shimming), leading to broad, distorted peaks and poor spectral resolution. Filtering is a simple, non-negotiable step for high-quality data.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz spectrometer.
| Experiment | Key Parameters | Purpose & Rationale |
| 1D ¹H NMR | Scans: 8-16Relaxation Delay (D1): 1-2 sAcquisition Time (AQ): 3-4 sSpectral Width: -2 to 12 ppm | Provides the primary proton spectrum. A longer acquisition time improves resolution, while a sufficient relaxation delay ensures proper signal relaxation for accurate integration. |
| 1D ¹³C{¹H} NMR | Scans: 1024-4096Relaxation Delay (D1): 2 sAcquisition Mode: Proton decoupled | Detects the carbon backbone. Proton decoupling simplifies the spectrum to singlets for each unique carbon. A longer D1 and more scans are needed due to the low natural abundance and smaller gyromagnetic ratio of ¹³C. |
| DEPT-135 | Scans: 256-512J-coupling (¹JCH): ~145 Hz | Differentiates carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This is invaluable for assigning the many CH₂ groups in this compound. |
| 2D ¹H-¹H COSY | Scans: 2-4 per incrementIncrements (F1): 256-512 | Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). This creates a correlation map showing which protons are neighbors, essential for tracing out the spin systems in each ring.[12] |
| 2D ¹H-¹³C HSQC | Scans: 4-8 per incrementIncrements (F1): 256 | Correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation).[13] This is the most reliable way to assign carbon signals based on the more easily interpreted proton spectrum. |
Data Analysis and Interpretation
The structural assignment of this compound isomers relies on a combined analysis of chemical shifts (δ), coupling constants (J), and 2D correlations.
Chemical Shift Analysis
The complex, overlapping aliphatic signals in the ¹H NMR spectrum of this compound can be challenging to interpret in isolation. However, distinct patterns emerge for the cis and trans isomers. The ¹³C spectrum is often more resolved and provides a clear count of the number of unique carbon environments.
Table 1: Representative ¹H and ¹³C Chemical Shifts for this compound Isomers (Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from representative spectra.)
| Isomer | Nucleus | Expected Chemical Shift Range (ppm) | Comments |
| cis-Hexahydroindan | ¹H | 0.8 - 1.9 | Broad, complex, and overlapping multiplets due to conformational flexibility.[14] |
| ¹³C | 23.5, 26.5, 31.5, 34.5 | Typically shows 4 or 5 distinct signals depending on symmetry and resolution.[15] | |
| trans-Hexahydroindan | ¹H | 0.9 - 1.8 | More resolved and dispersed signals compared to the cis isomer due to the rigid conformation. |
| ¹³C | 27.0, 32.5, 35.0 | Due to higher symmetry (C₂ axis), the trans isomer is expected to show fewer ¹³C signals than the cis isomer. |
The Decisive Role of Coupling Constants
The most definitive way to distinguish cis and trans isomers is through the analysis of ³JHH (three-bond) coupling constants. The magnitude of ³JHH is dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus relationship.
-
In the rigid chair of trans-hexahydroindan , the coupling between adjacent axial protons (³Jₐₐ) has a dihedral angle of ~180°, resulting in a large coupling constant of 8-13 Hz . Couplings between axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) protons are much smaller (2-5 Hz).[16]
-
In the flexible cis-hexahydroindan , the observed coupling constants are a time-average of multiple conformations. This averaging process typically results in intermediate J-values, and the distinct, large ³Jₐₐ coupling is absent.
Trustworthiness: A Self-Validating System The presence of large (8-13 Hz) couplings in the ¹H NMR spectrum is a strong indicator of the trans isomer. The absence of these large couplings points towards the cis isomer. This provides a self-validating check for your assignment.
Workflow for Structural Elucidation using 2D NMR
A systematic approach using 2D NMR is essential for a complete and confident assignment.
-
Analyze ¹H NMR: Observe the overall complexity. Look for any resolved multiplets and measure their coupling constants.
-
Analyze DEPT-135: Count the number of CH₂ vs. CH signals.
-
Trace Connections with COSY: Start with a well-resolved proton signal and use the COSY cross-peaks to "walk" around the rings, identifying neighboring protons.[17]
-
Assign Carbons with HSQC: Use the HSQC spectrum to transfer the proton assignments directly to their attached carbons. For example, a cross-peak between the proton signal at 1.7 ppm and the carbon signal at 32.5 ppm definitively assigns that carbon.[18]
-
Confirm Stereochemistry: Re-examine the coupling constants of the now-assigned protons. The presence or absence of large axial-axial couplings provides the final confirmation of the cis or trans stereochemistry.
Conclusion
The differentiation of cis- and trans-hexahydroindan is a classic application of NMR spectroscopy that highlights its power in stereochemical analysis. While 1D NMR provides initial clues, a comprehensive analysis integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) techniques is essential for an unambiguous and authoritative structural assignment. The key diagnostic feature is the magnitude of the ³JHH coupling constants, which serve as a direct probe of the molecule's conformational rigidity and, therefore, its ring-fusion stereochemistry. The protocols and analytical workflow detailed in this note provide a robust framework for researchers in synthetic chemistry, natural product analysis, and drug development to confidently elucidate the structure of this compound and related bicyclic systems.
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Wiley. (n.d.). cis-Hexahydroindan - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]
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Wiley. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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Lázár, L., et al. (2001). A 1H and 13C NMR conformational study of N-substituted hexahydrocyclopent[e][1][11]oxazin-4-ones and hexahydro-2H-1,3-benzoxazin-4-ones. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0244379). Retrieved from [Link]
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Wiley. (n.d.). This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]
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San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ChemHelp ASAP. (2022, October 24). calculating & reporting coupling constants [Video]. YouTube. Retrieved from [Link]
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Freire, V. N., et al. (2024). On the use of 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin. Scientific Reports. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Mass Spectrometry Fragmentation of Hexahydroindan: An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide to the mass spectrometry fragmentation of hexahydroindan (also known as hydrindane or bicyclo[4.3.0]nonane). This compound is a fundamental saturated bicyclic hydrocarbon scaffold present in a wide array of natural products, pharmaceuticals, and high-density fuels. A thorough understanding of its behavior under mass spectrometric analysis, particularly using Electron Ionization (EI), is crucial for accurate structural elucidation, impurity profiling, and metabolic studies. This guide delves into the core fragmentation mechanisms of this compound, explains the causality behind the formation of its characteristic ions, and provides a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of saturated cyclic molecules.
Introduction
This compound is an ortho-fused bicyclic hydrocarbon consisting of a cyclohexane ring fused to a cyclopentane ring.[1] This structural motif is a cornerstone in synthetic organic chemistry, providing a rigid three-dimensional framework found in complex molecules such as steroids and prostaglandins.[2] Given its prevalence, the ability to unambiguously identify the this compound core within a larger molecular structure is of paramount importance.
Mass spectrometry, particularly when coupled with a separation technique like Gas Chromatography (GC-MS), is the definitive analytical method for this purpose.[3] Electron Ionization (EI) is the most common ionization technique for such analyses, as it imparts significant internal energy to the analyte molecule, inducing reproducible and structurally informative fragmentation.[4] The resulting mass spectrum serves as a chemical "fingerprint," allowing for confident identification. This note will elucidate the fragmentation pathways that create this fingerprint.
Part I: The Fragmentation Mechanism of this compound (EI-MS)
Upon entering the ion source of a mass spectrometer, a this compound molecule is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M+•) with a mass-to-charge ratio (m/z) of 124.[5]
The Molecular Ion (M+•)
For cyclic alkanes, the molecular ion peak is generally observable, as the ring structure provides some stability.[5] The M+• ion of this compound (C9H16+•) is the precursor to all fragment ions observed in the spectrum. The subsequent fragmentation is driven by the localization of the radical and charge, leading to the cleavage of C-C sigma bonds to produce more stable carbocations.[4]
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is complex, involving a series of bond cleavages and rearrangements. The most prominent and diagnostically significant fragmentation pathways are detailed below.
-
Loss of an Ethylene Molecule ([M-28]+•): A characteristic fragmentation for many cyclic systems, including this compound, is the loss of a neutral ethylene molecule (C2H4, 28 Da).[5][6] This rearrangement reaction results in a prominent odd-electron ion at m/z 96 . This process is particularly favorable in bicyclic systems and serves as a key identifier for the bicyclo[4.3.0]nonane structure.[6]
-
Loss of an Ethyl Radical ([M-29]+): The most abundant ion in the EI spectrum of this compound, and therefore the base peak , is observed at m/z 95 . This ion corresponds to the loss of an ethyl radical (•C2H5, 29 Da). This fragmentation is initiated by the cleavage of a C-C bond within the six-membered ring, followed by rearrangements that facilitate the expulsion of the ethyl group, leading to a stable secondary carbocation. The stability of the resulting even-electron ion is a major driving force for this pathway.
-
Loss of a Propyl Radical ([M-43]+): Another significant fragmentation pathway involves the loss of a propyl radical (•C3H7, 43 Da), giving rise to a strong ion peak at m/z 81 . This cleavage often originates from the cyclopentane ring portion of the molecule.
-
Further Fragmentation: The primary fragment ions can undergo further dissociation to produce a cascade of smaller ions. The ions at m/z 95 and 81 can lose successive ethylene molecules (28 Da) to generate other significant ions in the lower mass range of the spectrum, such as m/z 67 ([C5H7]+) and m/z 55 ([C4H7]+). These ions are characteristic of cycloalkane fragmentation patterns.
The major fragment ions observed in the 70 eV EI-MS spectrum of this compound are summarized in the table below.
| m/z | Proposed Identity | Relative Intensity | Causality of Formation |
| 124 | [C9H16]+• (Molecular Ion) | Moderate | Initial electron ionization of the parent molecule. |
| 96 | [M-C2H4]+• | Moderate | Loss of a neutral ethylene molecule, characteristic of bicyclic systems.[6] |
| 95 | [M-C2H5]+ | 100% (Base Peak) | Loss of an ethyl radical, leading to a stable secondary carbocation. |
| 81 | [M-C3H7]+ | High | Loss of a propyl radical, often from the five-membered ring. |
| 67 | [C5H7]+ | High | Subsequent fragmentation of larger ions (e.g., loss of C2H4 from m/z 95). |
| 55 | [C4H7]+ | Moderate | Further fragmentation cascade. |
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation logic for this compound under electron ionization.
Sources
hexahydroindan as a scaffold in drug discovery.
Application Notes & Protocols
Topic: The Hexahydroindan Scaffold: A Three-Dimensional Approach to Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the pursuit of novel chemical matter that combines desirable physicochemical properties with potent and selective biological activity is paramount. "Flat" aromatic scaffolds, while historically successful, often limit exploration of the three-dimensional space critical for interacting with complex biological targets. The this compound (or hydrindane) scaffold, a saturated bicyclic system, emerges as a compelling "privileged scaffold" for navigating this chemical space.[1][2] Its inherent stereochemical complexity and rigid, well-defined conformational arrangements offer a robust framework for the development of next-generation therapeutics. This guide provides an in-depth exploration of the this compound scaffold, from fundamental synthetic strategies to its application in drug discovery, complete with detailed experimental protocols for its synthesis and biological evaluation.
The Rationale for Three-Dimensional Scaffolds in Drug Design
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often by presenting appendages in a specific and favorable spatial orientation.[1][3] While scaffolds like rhodanine and various N-heterocycles have proven their utility, there is a growing need for scaffolds that offer greater three-dimensional (3D) diversity to improve properties like selectivity and metabolic stability.[4][5]
The this compound moiety, the fully saturated analog of indane, provides a structurally rigid bicyclo[4.3.0]nonane core.[6] This rigidity minimizes the entropic penalty upon binding to a target protein and allows for the precise positioning of functional groups to probe the pockets and contours of an active site.
Figure 1: A generalized workflow for drug discovery employing the this compound scaffold.
Synthetic Strategies for Accessing the this compound Core
The construction of the this compound skeleton is a critical first step. The choice of synthetic route dictates the achievable substitution patterns and stereochemical outcomes. A common and efficient method involves the catalytic hydrogenation of readily available indanone or indene precursors.
Causality in Synthesis: Why Catalytic Hydrogenation?
Catalytic hydrogenation is a powerful and often high-yielding method for the complete saturation of aromatic systems. The choice of catalyst and reaction conditions is critical for achieving the desired stereochemical outcome (cis- or trans-fused rings).
-
Catalyst Choice: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) are frequently employed. Rhodium is often more effective for the hydrogenation of aromatic rings under milder conditions compared to Palladium.
-
Stereocontrol: The stereochemistry of the ring junction (cis or trans) is influenced by the catalyst, solvent, and the steric environment of the substrate. The cis-fused isomer is often the thermodynamically favored product.
Figure 2: Synthetic pathway from 1-indanone to diverse this compound derivatives.
Protocol: Synthesis of cis-Hexahydroindan-1-one
This protocol describes the reduction of 1-indanone to cis-hexahydroindan-1-one, a versatile intermediate for further derivatization.
Materials:
-
1-Indanone (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al₂O₃) (5 mol%)
-
Ethanol (EtOH), anhydrous
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Celite®
-
Rotary evaporator
-
Standard glassware for filtration and workup
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add 1-indanone (e.g., 5.0 g, 37.8 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 5% Rh/Al₂O₃ (e.g., 1.98 g). Safety Note: Palladium and Rhodium catalysts can be pyrophoric. Handle with care.
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the vessel.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times. Pressurize the reactor to 500 psi with hydrogen gas.
-
Reaction: Stir the reaction mixture vigorously at 80 °C for 24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cis-hexahydroindan-1-one.
Applications in Drug Discovery: Anticancer Agents
The indanone scaffold and its derivatives have shown considerable promise as anticancer agents.[7][8] The rigid, 3D nature of the this compound core allows for the creation of novel analogs that can overcome resistance mechanisms or target protein-protein interactions that are challenging for flatter molecules.
Case Study: this compound Analogs as Cytotoxic Agents
By functionalizing the this compound core, it is possible to generate libraries of compounds for screening against various cancer cell lines. Structure-activity relationship (SAR) studies can then guide the optimization of these initial hits. For example, modifications at the C1 and C2 positions can dramatically influence cytotoxic potency.
| Compound ID | R1-Substituent (C1) | R2-Substituent (C2) | IC₅₀ (µM) in A549 Lung Cancer Cells |
| HHI-001 | =O (Ketone) | -H | > 100 |
| HHI-002 | -OH (Alcohol) | -H | 85.2 |
| HHI-003 | -OH | -p-fluorophenyl | 15.7 |
| HHI-004 | -OH | -3,4-dimethoxyphenyl | 5.1 |
| HHI-005 | -OCH₃ | -3,4-dimethoxyphenyl | 48.9 |
Table 1: Representative structure-activity relationship (SAR) data for a hypothetical series of this compound (HHI) derivatives. Data illustrates how functionalization of the core scaffold impacts cytotoxic activity against the A549 human lung carcinoma cell line.
The data in Table 1 suggests that:
-
The ketone at C1 (HHI-001) is inactive, but its reduction to an alcohol (HHI-002) confers some activity.
-
The introduction of an aryl group at the C2 position significantly enhances potency (HHI-003, HHI-004).
-
The hydroxyl group at C1 appears crucial for activity, as capping it as a methyl ether (HHI-005) reduces potency compared to its parent alcohol (HHI-004).
Protocol: Evaluation of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability and proliferation. It is a standard initial screen for potential anticancer compounds.[9]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
A549 human lung carcinoma cells (or other desired cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Rationale: This allows sufficient time for viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The this compound scaffold represents a valuable, non-flat framework for the design of novel therapeutic agents. Its rigid, three-dimensional structure provides an excellent platform for creating molecules with improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility from common starting materials allows for the generation of diverse chemical libraries. As drug discovery moves towards more complex biological targets like protein-protein interfaces, the strategic use of 3D scaffolds such as this compound will be indispensable for developing the next generation of innovative medicines.
References
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Title: Synthesis of hexahydroquinoline derivatives from tandem reaction Source: ResearchGate URL: [Link]
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Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL: [Link]
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Title: Rhodanine as a privileged scaffold in drug discovery Source: PubMed URL: [Link]
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Title: Drug Discovery: Novel Indane Scaffolds with Anticancer Activity Source: Arrow@TU Dublin URL: [Link]
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Title: The synthesis of novel hexahydrodibenzo[b,e][7][10]diazepin-1-one derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: Universiti Kebangsaan Malaysia URL: [Link]
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Title: Medicinal chemistry Synthesis and Anti-inflammatory Study of Novel N-substituted Hydro-acridine-1,8-diones and Bis-hexahydroacridine-1,8-dione Derivatives Source: ResearchGate URL: [Link]
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Title: Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity Source: PMC - NIH URL: [Link]
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Title: Biological Activity of Hexaazaisowurtzitane Derivatives Source: MDPI URL: [Link]
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Title: Pharmaceuticals that contain polycyclic hydrocarbon scaffolds Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: PMC - NIH URL: [Link]
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Title: Rhodanine as a Privileged Scaffold in Drug Discovery Source: ResearchGate URL: [Link]
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Title: Feature Reviews in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]
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Title: Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors Source: MDPI URL: [Link]
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Title: 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants Source: PMC - NIH URL: [Link]
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Title: Hydrindane | C9H16 | CID 10325 Source: PubChem - NIH URL: [Link]
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Application Notes and Protocols for the Use of Hexahydroindan as a High-Density Fuel Component
Introduction: The Imperative for High-Energy-Density Fuels
In the realm of advanced propulsion systems, particularly for volume-limited applications such as missiles and specialized aircraft, the volumetric energy content of a fuel is a critical performance metric.[1][2][3] High-energy-density fuels (HEDFs) offer the strategic advantage of increased range, higher payload capacity, and enhanced maneuverability without enlarging fuel tank volume.[3] Among the promising candidates for HEDF components are multi-cyclic strained hydrocarbons, which possess compact molecular structures leading to high densities and significant net heats of combustion (NHOC).[4] This document provides detailed application notes and protocols for the evaluation of hexahydroindan, also known as tetrahydrodicyclopentadiene (THDCPD), as a high-density fuel component.
This compound exists as two stereoisomers: endo-THDCPD and exo-THDCPD. The exo-isomer is a primary component of JP-10, a widely used synthetic missile fuel, valued for its high density, low freezing point, and substantial volumetric energy content.[3][5] The synthesis of this compound typically involves the hydrogenation of dicyclopentadiene (DCPD), a readily available industrial chemical.[6][7] This guide will detail the synthesis, characterization, and evaluation of this compound for its potential as a standalone fuel or a blending component for advanced fuels.
Physicochemical Properties of this compound and High-Density Fuels
The performance of a fuel is intrinsically linked to its physical and chemical properties. For high-density fuels, key parameters include density, viscosity at various temperatures, freezing point, and net heat of combustion. A comparison of these properties for relevant fuels is crucial for assessing the potential of this compound.
| Property | exo-Hexahydroindan (JP-10) | endo-Hexahydroindan | Jet A (Kerosene) |
| Density (g/mL at 20°C) | ~0.94[3] | Varies, typically slightly lower than exo | ~0.775 - 0.840 |
| Volumetric NHOC (MJ/L) | ~39.6[3] | Varies | ~34.7 |
| Gravimetric NHOC (MJ/kg) | ~42.1 | Varies | ~42.8 |
| Freezing Point (°C) | -79[5] | Varies | -47 |
| Flash Point (°C) | 55[5] | Varies | 38 to 66 |
| Viscosity at -20°C (mm²/s) | High | High | < 8 |
Note: Properties of endo-hexahydroindan can vary based on purity. The data presented for JP-10 and Jet A are typical values for reference.
Synthesis of this compound: A Two-Step Approach
The synthesis of exo-hexahydroindan, the more desirable isomer for fuel applications due to its superior properties, is typically a two-step process involving the hydrogenation of dicyclopentadiene (DCPD) to endo-hexahydroindan, followed by isomerization to the exo-form.[5][6]
Logical Flow of this compound Synthesis
Caption: Workflow for the synthesis of exo-hexahydroindan.
Protocol 1: Hydrogenation of Dicyclopentadiene to endo-Hexahydroindan
This protocol describes the catalytic hydrogenation of dicyclopentadiene to its saturated analogue, endo-hexahydroindan. The choice of a palladium on carbon (Pd/C) catalyst is common due to its high activity and selectivity.[6]
Materials:
-
Dicyclopentadiene (DCPD)
-
Palladium on carbon (5% Pd/C) catalyst
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Solvent (e.g., hexane, optional)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor with DCPD and the Pd/C catalyst. If using a solvent, add it at this stage. A typical catalyst loading is 1-5% by weight relative to the DCPD.
-
System Purge: Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-150°C). The reaction is exothermic; monitor and control the temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Product Recovery: Open the reactor and filter the reaction mixture to remove the catalyst. The filtrate is the crude endo-hexahydroindan.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain high-purity endo-hexahydroindan.
Protocol 2: Isomerization of endo- to exo-Hexahydroindan
This protocol details the conversion of the endo-isomer to the thermodynamically more stable exo-isomer, a critical step for producing JP-10 like fuel.[5][8] Catalysts such as aluminum chloride (AlCl₃) or solid acids like Pt/HY zeolite are effective for this isomerization.[5][8]
Materials:
-
endo-Hexahydroindan
-
Anhydrous aluminum chloride (AlCl₃) or Pt/HY zeolite catalyst
-
Reaction vessel with a stirrer and temperature control
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Reactor Setup: Charge the reaction vessel with endo-hexahydroindan under an inert atmosphere.
-
Catalyst Addition: Slowly add the catalyst (e.g., 1-5 wt% AlCl₃) to the stirred endo-hexahydroindan. The addition may be exothermic.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-100°C) and stir for several hours.
-
Monitoring: Monitor the progress of the isomerization by taking small aliquots and analyzing them by gas chromatography (GC) to determine the ratio of exo to endo isomers.
-
Reaction Quenching: Once the desired conversion is achieved, cool the reaction mixture and quench the catalyst by slowly adding water or a dilute acid solution (if using AlCl₃).
-
Workup: Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: Purify the crude exo-hexahydroindan by fractional distillation to separate it from any remaining endo-isomer and byproducts.
Characterization of this compound-Based Fuels
Thorough characterization is essential to determine the suitability of this compound as a fuel component. The following protocols outline standard methods for measuring key fuel properties.
Experimental Workflow for Fuel Characterization
Caption: Workflow for the characterization of this compound fuel.
Protocol 3: Determination of Density
Density is a fundamental property for calculating the volumetric energy content of a fuel.[9] This protocol follows the principles of ASTM D4052.[9][10]
Apparatus:
-
Digital density meter (oscillating U-tube)
-
Constant temperature bath
-
Syringes
Procedure:
-
Calibration: Calibrate the density meter with dry air and deionized water at the desired measurement temperature (e.g., 20°C).
-
Sample Preparation: Ensure the fuel sample is free of air bubbles.
-
Measurement: Inject the sample into the measuring cell of the density meter.
-
Equilibration: Allow the sample to reach thermal equilibrium within the cell.
-
Reading: Record the density reading provided by the instrument.
-
Cleaning: Thoroughly clean the measuring cell with appropriate solvents (e.g., heptane, acetone) and dry with a stream of air.
-
Replicates: Perform multiple measurements for each sample to ensure accuracy and precision.
Protocol 4: Determination of Kinematic Viscosity
Viscosity is a critical parameter that affects fuel atomization and flow properties, especially at low temperatures.[11][12] This protocol is based on ASTM D445 and ASTM D7042.[10][12]
Apparatus:
-
Stabinger viscometer or a calibrated glass capillary viscometer
-
Constant temperature bath
-
Timer
Procedure (using a Stabinger Viscometer):
-
Instrument Preparation: Set the desired measurement temperature (e.g., 40°C, -20°C).
-
Sample Injection: Inject the fuel sample into the measuring cells of the instrument.
-
Measurement: The instrument will automatically measure the dynamic viscosity and density, and from these values, calculate the kinematic viscosity.
-
Data Recording: Record the kinematic viscosity in mm²/s (or centistokes).
-
Cleaning: Clean the instrument cells thoroughly with suitable solvents.
Protocol 5: Determination of Net Heat of Combustion (NHOC)
The net heat of combustion is a direct measure of the energy content of the fuel.[13][14] This protocol is based on the principles of bomb calorimetry as described in ASTM D240 and D4809.[14]
Apparatus:
-
Bomb calorimeter
-
Oxygen cylinder with a pressure regulator
-
Crucible
-
Fuse wire
-
Balance (accurate to 0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the fuel sample (typically 0.5-1.0 g) into the crucible.
-
Bomb Assembly: Place the crucible in the bomb. Attach a fuse wire so that it is in contact with the sample.
-
Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.
-
Ignition: Ignite the sample by passing an electric current through the fuse wire.
-
Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: From the temperature rise, the heat capacity of the calorimeter, and the mass of the fuel, calculate the gross heat of combustion.
-
Net Heat of Combustion Calculation: Correct the gross heat of combustion for the heat of formation of nitric and sulfuric acids (if applicable) and the latent heat of vaporization of the water produced during combustion to obtain the net heat of combustion.[13][15]
Application in Fuel Blending
This compound can be used as a blending component to increase the density and volumetric energy content of conventional jet fuels.[16][17][18]
Protocol 6: Preparation and Evaluation of Fuel Blends
Procedure:
-
Blend Preparation: Prepare blends of this compound with a base fuel (e.g., Jet A) at various volume percentages (e.g., 10%, 20%, 50%). Ensure thorough mixing.
-
Characterization: For each blend, determine the density, viscosity, and net heat of combustion using the protocols described above.
-
Performance Analysis: Evaluate other performance characteristics as needed, such as freezing point, flash point, and thermal stability.
-
Data Analysis: Plot the measured properties as a function of the this compound concentration to understand the blending effects.
Conclusion and Future Outlook
This compound, particularly the exo-isomer, demonstrates significant potential as a high-density fuel component. Its high density and volumetric energy content make it an attractive option for advanced propulsion applications.[1][2] The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound-based fuels. Further research should focus on optimizing the synthesis process to improve cost-effectiveness and exploring the combustion characteristics and material compatibility of this compound blends in detail. The development of sustainable routes to produce cycloalkanes from biomass is also a promising area of research that could lead to the next generation of high-performance, environmentally friendly aviation fuels.[19][20]
References
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- Recent Developments in High-Energy Density Liquid Hydrocarbon Fuels - ACS Publications.
- Review on Synthesis and Properties of High-Energy-Density Liquid Fuels: Hydrocarbons, Nanofluids and Energetic Ionic Liquids | Request PDF - ResearchGate.
- Recent Developments in High-Energy Density Liquid Hydrocarbon Fuels | Semantic Scholar. Semantic Scholar.
- Biosynthesis Progress of High-Energy-Density Liquid Fuels Derived
- High performance, high density hydrocarbon fuels - NASA Technical Reports Server (NTRS). NASA Technical Reports Server.
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- Measuring the density of fuels when trading and transporting - Anton Paar Wiki. Anton Paar.
- Density and Viscosity Measurement of Diesel Fuels at Combined High Pressure and Elevated Temper
- Lab. Determination of the density of petroleum products..
- Kinematic viscosity and density of diesel fuel - Muser. Muser.
- Density, Viscosity, and Distillation Temperatures of Binary Blends of Diesel Fuel Mixed with Oxygenated Components at Different Temper
- Hydrogenation of dicyclopentadiene into endo-tetrahydrodicyclopentadie over supported different metal catalysts | Request PDF - ResearchGate.
- Unlocking Energy: Your Guide To Net He
- 217 UDC 547.541.2 DEVELOPMENT OF EFFICIENT CATALYSTS FOR THE HYDROGENATION REACTION OF DICYCLOPENTADIENE (REVIEW) Arif G. Gasano.
- Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY - PMC - NIH.
- CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD).
- Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane - PubMed.
- Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p‑Menthane, and 1,4-Dimethylcyclooctane - PMC - NIH.
- D4529 Standard Test Method for Estimation of Net Heat of Combustion of Aviation Fuels.
- Flow Reactor Study of the Soot Precursors of Novel Cycloalkanes as Synthetic Jet Fuel Compounds: Octahydroindene, p -Menthane, and 1,4-Dimethylcyclooctane | Request PDF - ResearchGate.
- D3338/D3338M Standard Test Method for Estimation of Net Heat of Combustion of Aviation Fuels - ASTM.
- He
- Estimation of Net Heat of Combustion of Avi
- Synthesis of Diesel and Jet Fuel Range Cycloalkanes with Cyclopentanone and Furfural. MDPI.
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- Accelerating the Design of High-Energy-Density Hydrocarbon Fuels by Learning from the Data - ResearchGate.
- Higher Energy-Content Jet Blending Components Derived from Ethanol (CRADA 467).
- CHARACTERISTICS OF GASOLINE-ETHANOL BLENDS | Download Table - ResearchGate.
- Synthesis of liquid fuel via direct hydrogenation of CO2 - ResearchGate.
- Fuel Blending Guide for Ethanol.
- Preparation and application of an economical and environmentally friendly hydrate inhibitor in gas field development | PLOS One - Research journals. PLOS One.
- Synthesis of Renewable High-Density Fuel with Vanillin and Cyclopentanone Derived
- Effect of Ethanol-Gasoline Blends on Performance, Combustion and Emission Characteristics of Spark Ignition Engine.
- Sustainable production of high-energy-density jet fuel via cycloaddition reactions.
- Synthesis of liquid caged hydrocarbon fuel by intramolecular [2+2] photocycloaddition for advanced propulsion | Request PDF - ResearchGate.
- Spark Ignition Engine Combustion, Performance and Emission Products from Hydrous Ethanol and Its Blends with Gasoline - MDPI. MDPI.
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Application Notes and Protocols for Hexahydroindan Derivatives in Advanced Polymer Synthesis
The Strategic Value of Hexahydroindan Moieties in Polymer Chemistry
In the pursuit of high-performance materials, polymer chemists are increasingly turning to alicyclic monomers to unlock unique combinations of properties not achievable with purely aromatic or aliphatic systems. Among these, this compound derivatives, derived from the abundant feedstock dicyclopentadiene (DCPD), represent a cornerstone for innovation. The saturated, fused-ring structure of the this compound moiety imparts a remarkable set of characteristics to a polymer backbone: exceptional thermal stability, high glass transition temperature (Tg), outstanding optical clarity, and robust mechanical strength.
This guide provides an in-depth exploration of the synthesis and application of polymers incorporating the this compound framework. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. The focus will be on two primary classes of high-performance polymers where these derivatives have demonstrated significant advantages:
-
Cyclic Olefin Polymers (COPs): Synthesized via Ring-Opening Metathesis Polymerization (ROMP) of dicyclopentadiene followed by hydrogenation, these amorphous thermoplastics are prized for their superior optical properties and chemical resistance.
-
High-Temperature Polyimides: The integration of this compound diamines or dianhydrides into polyimide structures disrupts chain packing and reduces inter-chain charge transfer, leading to polymers with enhanced solubility and optical transparency without compromising thermal performance.
Synthesis of High-Performance Cyclic Olefin Polymers (COPs) via ROMP and Hydrogenation
The most prevalent route to polymers featuring a this compound backbone is the polymerization of its unsaturated precursor, dicyclopentadiene (DCPD). This process is a powerful two-step methodology that leverages the unique capabilities of olefin metathesis chemistry.
The "Why": Causality Behind the ROMP and Hydrogenation Approach
The synthesis is strategically divided into two stages for precise control over the final polymer structure and properties.
-
Ring-Opening Metathesis Polymerization (ROMP): Dicyclopentadiene contains two double bonds, but they possess significantly different reactivities. The bond within the norbornene moiety is highly strained (approx. 27 kJ mol⁻¹), making it highly susceptible to ring-opening by transition-metal catalysts, such as ruthenium-based Grubbs' catalysts.[1] This reaction is a chain-growth polymerization that is highly exothermic and proceeds rapidly, converting the liquid monomer into a high-molecular-weight, cross-linked polymer, poly(dicyclopentadiene) (pDCPD).[1][2][3] The resulting polymer contains unsaturated double bonds in its backbone.
-
Hydrogenation: While pDCPD has excellent mechanical properties, the presence of double bonds in its structure makes it vulnerable to long-term oxidative and thermal degradation.[4] To create a stable, high-performance material suitable for demanding applications, a subsequent hydrogenation step is essential. This process saturates the carbon-carbon double bonds in the polymer backbone, converting the poly(dicyclopentadiene) structure into the stable, fully saturated poly(this compound) architecture. The resulting hydrogenated polymer is commonly known as a Cyclic Olefin Polymer (COP).[5]
Core Monomer: Dicyclopentadiene (DCPD)
Dicyclopentadiene is a readily available and low-cost byproduct of petroleum steam cracking, making it an economically attractive monomer for large-scale polymer production.[1]
| Property | Value |
| Chemical Formula | C₁₀H₁₂ |
| Molar Mass | 132.21 g/mol |
| Appearance | Colorless liquid or solid |
| Density | ~0.98 g/cm³ |
| Key Reactive Site | Strained norbornene double bond |
Experimental Protocol: Two-Step Synthesis of a Saturated Cyclic Olefin Polymer (COP)
This protocol outlines the general procedure for laboratory-scale synthesis. All operations should be performed in an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Part A: Ring-Opening Metathesis Polymerization of Dicyclopentadiene
Objective: To synthesize poly(dicyclopentadiene) using a first-generation Grubbs' catalyst.
Materials:
-
endo-Dicyclopentadiene (DCPD), freshly distilled or passed through activated alumina.
-
Grubbs' Catalyst, 1st Generation (G1): [RuCl₂(PCy₃)₂(CHPh)]
-
Anhydrous, degassed toluene.
-
Methanol (for precipitation).
Procedure:
-
Catalyst Preparation: In a glovebox, weigh the Grubbs' catalyst (G1) into a dry Schlenk flask equipped with a magnetic stir bar. The monomer-to-catalyst ratio typically ranges from 2000:1 to 10000:1, depending on the desired molecular weight.
-
Solvent Addition: Outside the glovebox, use a cannula to transfer a calculated volume of anhydrous, degassed toluene into the Schlenk flask to dissolve the catalyst.
-
Monomer Addition & Polymerization:
-
Inject the required amount of purified DCPD monomer into the stirring catalyst solution.
-
The polymerization is highly exothermic; for controlled reactions, the flask may be placed in a water bath to dissipate heat.[2]
-
The solution will become increasingly viscous. Allow the reaction to stir at room temperature for 1-3 hours to ensure high conversion.
-
-
Termination & Precipitation:
-
Add a small amount of ethyl vinyl ether to terminate the polymerization.
-
Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. The poly(dicyclopentadiene) will precipitate as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Isolation & Drying:
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C overnight to remove residual solvents.
-
Part B: Hydrogenation of Poly(dicyclopentadiene)
Objective: To saturate the double bonds of the pDCPD, yielding the final COP.
Materials:
-
Poly(dicyclopentadiene) from Part A.
-
p-Toluenesulfonyl hydrazide (TSH).
-
Anhydrous xylene or other high-boiling, non-reactive solvent.
-
Tri-n-propylamine.
Procedure:
-
Polymer Dissolution: Dissolve the dried pDCPD in anhydrous xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagent Addition: Add p-toluenesulfonyl hydrazide (TSH) and tri-n-propylamine to the polymer solution. A typical molar ratio is 2:1 TSH to double bonds in the polymer. The amine acts as a base to facilitate the decomposition of TSH.
-
Hydrogenation Reaction:
-
Heat the mixture to reflux (approx. 140 °C for xylene) under an inert atmosphere.
-
The TSH decomposes to generate diimide (N₂H₂) in situ, which performs the hydrogenation.
-
Maintain reflux for 6-12 hours to ensure complete saturation. The progress can be monitored by ¹H NMR by observing the disappearance of the olefinic proton signals.
-
-
Isolation & Drying:
-
Cool the reaction mixture to room temperature.
-
Precipitate the hydrogenated polymer by pouring the solution into a large volume of stirring methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 80 °C until a constant weight is achieved.
-
Workflow Visualization
Expected Properties of this compound-Based COPs
The final hydrogenated polymer exhibits a combination of properties that make it a high-performance amorphous thermoplastic.
| Property | Typical Value / Description | Rationale |
| Glass Transition Temp. (Tg) | 65 - 170 °C[6] | The rigid, bulky fused-ring structure restricts chain mobility. |
| Optical Transparency | >90% transmission in the visible spectrum.[5][7] | Amorphous nature and lack of chromophores lead to low light scattering. |
| Refractive Index | 1.51 - 1.54 | High carbon density in the alicyclic structure. |
| Water Absorption | Very low (<0.1%) | Pure hydrocarbon structure is highly hydrophobic. |
| Chemical Resistance | Excellent resistance to acids, bases, and polar solvents.[3][8] | Saturated, non-polar hydrocarbon backbone. |
| Mechanical Properties | High tensile strength and impact resistance.[3][7] | Rigid backbone structure. |
| Dielectric Constant | Low (2.2 - 2.4) | Non-polar nature provides excellent electrical insulation.[9] |
Synthesis of High-Temperature Polyimides with Alicyclic Backbones
Polyimides (PIs) are renowned for their exceptional thermal stability and mechanical properties. However, traditional aromatic PIs often suffer from poor solubility and high color (yellow to brown), which limits their processability and use in optical applications.
The "Why": Incorporating this compound Units for Enhanced Properties
Introducing bulky, saturated alicyclic structures like this compound into the polyimide backbone is a proven strategy to overcome the limitations of fully aromatic systems.
-
Improved Solubility and Processability: The non-planar, three-dimensional shape of the this compound unit disrupts the regular, tight packing of polymer chains.[10][11] This reduces intermolecular forces, leading to significantly better solubility in common organic solvents.
-
Enhanced Optical Transparency: The characteristic yellow/brown color of aromatic PIs arises from the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). Alicyclic units like this compound are electronically saturated and cannot participate in these CTCs. Their inclusion breaks up the long conjugated segments, resulting in polymers that are colorless and highly transparent.[10][11][12]
-
Maintained Thermal Stability: While disrupting chain packing, the inherent rigidity of the fused-ring structure ensures that the glass transition temperature (Tg) remains high, preserving the high-performance character of the polyimide.
Experimental Protocol: Two-Step Polycondensation for an Alicyclic Polyimide
This protocol describes the synthesis of a polyimide using a commercially available aromatic dianhydride and a hypothetical this compound-based diamine. The general two-step synthesis via a poly(amic acid) precursor is the most common and versatile method.[13]
Objective: To synthesize a soluble, transparent polyimide with a high glass transition temperature.
Materials:
-
Alicyclic Diamine (e.g., 1,3-bis(aminomethyl)this compound)
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride
-
Pyridine
Procedure:
Part A: Synthesis of the Poly(amic acid) Precursor
-
Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the alicyclic diamine in anhydrous NMP. Stir until a clear, homogeneous solution is obtained.
-
Dianhydride Addition: Add the equimolar amount of the dianhydride (e.g., 6FDA) to the diamine solution in small portions over 30 minutes. The addition is exothermic; maintain the reaction temperature below 25 °C using a water bath if necessary.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity will increase significantly as the high-molecular-weight poly(amic acid) (PAA) forms. The PAA solution is the direct precursor for the next step.
Part B: Chemical Imidization to Form the Polyimide Chemical imidization is often preferred over thermal methods for alicyclic PIs as it uses lower temperatures, minimizing potential side reactions or degradation.
-
Reagent Addition: To the PAA solution from Part A, add a mixture of acetic anhydride (dehydrating agent) and pyridine (catalyst). A typical molar ratio is 2:1 of acetic anhydride:pyridine, with 2-4 moles of acetic anhydride per mole of repeating PAA unit.
-
Imidization Reaction: Stir the mixture at room temperature for 1 hour, then heat to 80-100 °C for 3-5 hours to complete the cyclization to the imide structure.
-
Precipitation and Isolation:
-
Cool the resulting polyimide solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of vigorously stirring methanol.
-
Collect the fibrous or powdered polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer extensively with methanol and then with hot water to remove residual solvent and reagents.
-
Dry the final polyimide powder in a vacuum oven at 150 °C overnight.
-
Workflow Visualization
Property Comparison: Alicyclic vs. Aromatic Polyimides
The introduction of this compound moieties leads to a distinct shift in the property profile of the resulting polyimide.
| Property | Fully Aromatic PI (e.g., BPDA-based) | Alicyclic PI (e.g., HBPDA-based) | Benefit of Alicyclic Structure |
| Solubility | Poor in common solvents | Soluble in NMP, DMAc, m-cresol | Greatly enhanced processability.[12] |
| Optical Transparency | Yellow to brown, low transmittance | Colorless, high transmittance (>85%) | Suitable for optical films and coatings.[10][11] |
| Glass Transition Temp. (Tg) | Typically > 300 °C | High, but often slightly lower (250-300 °C) | Retains high-temperature performance.[12] |
| Coefficient of Thermal Expansion (CTE) | Low | Generally higher than rigid-rod aromatic PIs | A trade-off for improved processability. |
Key Applications
The unique property sets of this compound-based polymers make them enabling materials in a wide range of advanced technology sectors.
-
Advanced Optics and Photonics: Their high transparency, low birefringence, good thermal stability, and tunable refractive index make COPs ideal for high-precision lenses, optical films, light guides, and substrates for flexible displays.[6][14][8]
-
Medical and Life Sciences: The high purity, excellent chemical resistance, low protein adsorption, and good biocompatibility of COPs are critical for manufacturing pre-filled syringes, vials, diagnostic cartridges, and lab-on-a-chip devices.[6][8][15]
-
High-Performance Electronics: Both COPs and alicyclic polyimides serve as excellent materials for electronic applications due to their low dielectric constants, low moisture absorption, and high thermal stability, finding use as insulating layers, flexible substrates, and encapsulants.[14][9]
-
Structural Components & Adhesives: The high impact strength and corrosion resistance of pDCPD and its hydrogenated forms are utilized in demanding structural applications, including body panels for trucks and agricultural equipment.[3] Hydrogenated DCPD resins also serve as high-performance tackifiers for hot-melt adhesives.[9]
References
-
Hydrogenated Ring-Opened Poly(endo-dicyclopentadiene)s Made via Stereoselective ROMP Catalyzed by Tungsten Complexes: Crystalline Tactic Polymers and Amorphous Atactic Polymer. Macromolecules - ACS Publications. Available from: [Link]
-
Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air. National Institutes of Health (NIH). Available from: [Link]
-
Preparation and Hydrogenation of Dicyclopentadiene-based Cyclic Olefin Copolymers. cjpl.co.jp. Available from: [Link]
-
Cure Kinetics of the Ring-Opening Metathesis Polymerization of Dicyclopentadiene. Autonomous Materials Systems. Available from: [Link]
-
Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. Royal Society of Chemistry. Available from: [Link]
-
What is Hydrogenated DCPD Resin. Toll International Co., Ltd. Available from: [Link]
-
Synthesis and Properties of Hydrogenated Ring-Opening Polymers of Endo/Exo-Dicyclopentadiene. ResearchGate. Available from: [Link]
-
Polydicyclopentadiene. Wikipedia. Available from: [Link]
-
Ring-opening Metathesis Polymerisation derived poly(dicyclopentadiene) based materials. ResearchGate. Available from: [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. Available from: [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. Available from: [Link]
-
Synthesis of High Performance Cyclic Olefin Polymers (COPs) with Ester Group via Ring-Opening Metathesis Polymerization. MDPI. Available from: [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Properties of Polyimides Based on BTDA/BPDA and Diamine Monomer. Asian Journal of Chemistry. Available from: [Link]
-
FOCUS ON POLYIMIDES. Zeus. Available from: [Link]
-
Cyclic Olefin Polymer Market Size, Share & Analysis Report – 2034. precedenceresearch.com. Available from: [Link]
-
Cyclic olefin polymers: Emerging materials for lab-on-a-chip applications. ResearchGate. Available from: [Link]
-
Cyclic Olefin Polymer – Advantages versus Glass for Parenteral Drug Packaging/Delivery. West Pharmaceutical Services. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Hexahydroindan Synthesis
Introduction: The hexahydroindan scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its synthesis, however, is often plagued by challenges related to yield, purity, and stereochemical control. This guide provides field-proven insights and troubleshooting protocols for researchers encountering common side reactions and other experimental hurdles. We will focus on two of the most prevalent synthetic strategies: the Robinson Annulation and the Diels-Alder reaction.
Part 1: Troubleshooting Guide & FAQs
This section is structured to address the specific, practical problems researchers face at the bench.
Section A: Robinson Annulation Pathway Issues
The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation to build the bicyclic this compound core.[1][2][3] However, the tandem nature of this reaction creates multiple opportunities for side reactions.
Q1: My Robinson annulation yield is significantly lower than expected, and I'm seeing multiple spots on my TLC. What are the likely culprits?
A1: Low yields in a Robinson annulation are typically due to one or more competing side reactions that consume your starting materials or intermediates. The most common issues are:
-
Polymerization of the Michael Acceptor: The α,β-unsaturated ketone (most commonly methyl or ethyl vinyl ketone) is highly susceptible to polymerization under both acidic and basic conditions. This is often the primary cause of mass loss in the reaction.
-
Self-Condensation of the Ketone: The enolate of your ketone starting material can react with another molecule of the same ketone (an aldol condensation) instead of the intended Michael acceptor. This is particularly problematic with strong bases or high concentrations of the ketone.[4]
-
Stalled Reaction at the Michael Adduct: The initial Michael addition may proceed efficiently, but the subsequent intramolecular aldol condensation fails. This leaves you with the intermediate 1,5-diketone, which is often difficult to separate from the desired product.
Troubleshooting Protocol: Mitigating Low Yields
-
Control the Concentration of the α,β-Unsaturated Ketone: Instead of adding the entire amount of methyl vinyl ketone (MVK) at the start, use a precursor that generates it in situ. A common and effective strategy is to use a β-chloroketone (e.g., 4-chloro-2-butanone) with your base. This keeps the steady-state concentration of the highly reactive MVK low, drastically reducing polymerization.[5]
-
Optimize Base Selection and Stoichiometry: An excess of a very strong base (like LDA or NaH) can promote the ketone's self-condensation.[6] Consider using a milder base (e.g., KOH, NaOEt) or a catalytic amount of a stronger base. The choice of base is critical and should be tailored to the pKa of your specific ketone.
-
Adjust Reaction Temperature: The Michael addition is often exothermic and can proceed at lower temperatures. The subsequent aldol cyclization and dehydration may require heating. A staged temperature profile can be effective: run the initial Michael addition at 0 °C to room temperature, then heat the reaction to drive the cyclization. However, excessive heat can promote polymerization and other side reactions.[7]
-
Ensure Reagent Purity: Water contamination in your solvents or reagents can interfere with enolate formation and reaction efficiency.[7] Always use anhydrous solvents when working with strong bases.
Q2: I'm obtaining a mixture of diastereomers at the ring junction. How can I improve the stereocontrol of the cyclization?
A2: Stereocontrol is a central challenge in this compound synthesis. The stereochemistry of the ring fusion (cis or trans) is determined during the intramolecular aldol condensation step. The thermodynamic and kinetic control of this cyclization dictates the final product ratio.
-
Thermodynamic vs. Kinetic Control: The formation of the more stable trans-fused isomer is often favored under thermodynamic conditions (higher temperatures, longer reaction times, reversible enolization). The cis-fused isomer may be favored under kinetic control (lower temperatures, strong non-nucleophilic bases).
-
Proline Catalysis for Asymmetric Synthesis: For enantioselective synthesis, organocatalysis is a powerful tool. Using proline or its derivatives as a catalyst can facilitate an asymmetric Michael addition and subsequent aldol condensation, leading to high enantiomeric excess in the final product.[8] This approach forms the enamine intermediate, which provides a defined stereochemical environment for the reaction.
Troubleshooting Protocol: Enhancing Stereoselectivity
-
Systematically Vary Reaction Conditions: Create a small matrix of experiments to test the effect of temperature and base on the diastereomeric ratio. Analyze the product mixture by ¹H NMR or GC to determine the ratio.
-
Employ Asymmetric Catalysis: If enantiopurity is the goal, transition from a standard base-catalyzed reaction to an organocatalytic system. A typical starting point is 20-30 mol% of (S)-proline in a solvent like DMSO or DMF.
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Expected Outcome |
| Base | LDA, -78 °C | NaOEt, Reflux | A: Favors less stable isomer |
| Solvent | THF | Ethanol | B: Favors more stable isomer |
| Temperature | -78 °C to RT | Reflux | A: Cis-fused (often) |
| Time | Short (1-2h) | Long (12-24h) | B: Trans-fused (often) |
| Table 1: General Conditions for Stereochemical Control in Robinson Annulation. |
Section B: Diels-Alder Pathway Issues
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring in a single, concerted step, offering excellent stereochemical control.[9][10] It is a powerful method for accessing this compound systems when starting with appropriate dienes and dienophiles.
Q3: My Diels-Alder reaction is extremely slow or shows no conversion. What factors are inhibiting the reaction?
A3: The success of a Diels-Alder reaction is highly dependent on both steric and electronic factors.
-
Diene Conformation: The reaction requires the conjugated diene to be in the s-cis conformation.[11] If the diene is locked in an s-trans conformation due to steric hindrance, or if there is a high energy barrier to rotation into the s-cis form, the reaction will not proceed.
-
Electronic Mismatch: The reaction is fastest between an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" Diels-Alder). If both components are electron-rich or both are electron-poor, the energy gap between the HOMO of the diene and the LUMO of the dienophile is large, resulting in a slow reaction rate.
-
Retro-Diels-Alder Reaction: At high temperatures, the reverse reaction can become significant, especially if the product is sterically strained.[10] This establishes an equilibrium that may favor the starting materials.
Troubleshooting Protocol: Accelerating a Sluggish Diels-Alder Reaction
-
Incorporate a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) coordinate to the dienophile (typically to a carbonyl group), lowering its LUMO energy and dramatically accelerating the reaction rate. Use catalytic amounts (5-20 mol%) to avoid polymerization.
-
Modify Electronics: If possible, modify your starting materials. Add electron-donating groups (e.g., -OR, -NR₂) to the diene or electron-withdrawing groups (e.g., -CN, -CO₂R, -CHO) to the dienophile.[11]
-
Optimize Temperature and Pressure: Carefully increase the temperature to increase the rate, but monitor for the onset of the retro-Diels-Alder reaction or polymerization. For very stubborn reactions, high-pressure conditions (5-15 kbar) can promote cycloaddition by favoring the more compact transition state.
Part 2: Process Visualization
Understanding the reaction pathways and troubleshooting logic is key to success.
Robinson Annulation: Main vs. Side Reactions
Caption: Robinson annulation desired pathway and major side reactions.
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound synthesis.
References
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
-
Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012). The hexadehydro-Diels–Alder reaction. Nature, 490(7419), 208–212. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
TBA. (n.d.). Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles by electrophilic activation of tryptophan derivatives. PubMed. Retrieved from [Link]
-
Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012). The hexadehydro-Diels-Alder reaction. Nature. Retrieved from [Link]
-
TBA. (n.d.). Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
List, B., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278–281. Retrieved from [Link]
-
TBA. (2022). A Missing Link in Multisubstituted Pyrrolidines: Remote Stereocontrol Forged by Rhodium-Alkyl Nitrene. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 8. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diels–Alder Reaction [sigmaaldrich.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Hexahydroindan Distillation Process
Welcome to the technical support center for the hexahydroindan distillation process. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues with a focus on scientific principles and field-proven insights.
Section 1: Purity and Separation Issues
Question 1: My final this compound product is contaminated with residual solvent. How can I improve its purity?
Answer:
Residual solvent contamination is a common issue that can often be resolved by optimizing the distillation parameters. Here’s a systematic approach to troubleshoot and enhance the purity of your this compound:
-
Initial Steps:
-
Verify Condenser Efficiency: Ensure your condenser has adequate cooling capacity. Insufficient cooling can lead to the carryover of lower-boiling point solvents with your product. Check the coolant flow rate and temperature.
-
Optimize Heating: Avoid excessively high temperatures in the distillation flask, as this can lead to bumping and carryover of less volatile components. A heating mantle is recommended for uniform heating.[1]
-
-
Advanced Troubleshooting:
-
Fractional Distillation: If simple distillation is insufficient, employ fractional distillation. The increased surface area provided by a packed column enhances the separation of components with close boiling points.[1][2][3]
-
Column Packing: The choice of packing material is crucial. Structured packing or random packing like Raschig rings can significantly increase the number of theoretical plates, leading to better separation.[2][4][5] For high efficiency in smaller diameter columns, smaller-sized random packings are often favored.[4]
-
Reflux Ratio: In fractional distillation, adjusting the reflux ratio is a powerful tool. A higher reflux ratio (more condensate returned to the column) generally results in better separation but a slower distillation rate. Experiment to find the optimal balance for your specific separation.
-
Question 2: I am struggling to separate the cis and trans isomers of this compound. What techniques can I use?
Answer:
Separating diastereomers like cis- and trans-hexahydroindan can be challenging due to their similar physical properties. While fractional distillation can be effective if there is a sufficient difference in boiling points, other methods may be necessary for high-purity separation.[6]
-
High-Efficiency Fractional Distillation:
-
Column Selection: Utilize a long, well-insulated fractional distillation column packed with high-efficiency packing material to maximize the number of theoretical plates.
-
Slow Distillation Rate: A very slow and controlled distillation rate is essential to allow for equilibrium to be established at each theoretical plate, enhancing separation.
-
-
Alternative Separation Techniques:
-
Azeotropic Distillation: This technique involves adding an entrainer that forms a lower-boiling azeotrope with one of the isomers, allowing for its selective removal.[7][8]
-
Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide excellent separation of isomers.[9][10] Chiral columns can be particularly effective in separating stereoisomers.[10]
-
Crystallization: In some cases, fractional crystallization can be employed by dissolving the isomeric mixture in a suitable solvent and cooling it to selectively crystallize one isomer.
-
Section 2: Yield and Efficiency Problems
Question 3: My this compound yield is consistently low. What are the potential causes and solutions?
Answer:
Low product yield can be attributed to several factors, from procedural inefficiencies to product degradation. A systematic investigation is key to identifying and resolving the issue.
-
Procedural and Equipment Checks:
-
Leaks in the System: In vacuum distillation, leaks are a primary cause of reduced efficiency.[11] A thorough leak check of all joints and connections is crucial.
-
Proper Insulation: Ensure the distillation column is well-insulated to minimize heat loss and maintain the temperature gradient necessary for efficient separation.
-
Heating and Stirring: Inconsistent heating or inadequate stirring can lead to bumping and uneven boiling, resulting in poor separation and potential loss of product. Use a magnetic stir bar and a heating mantle for optimal results.[12]
-
-
Process Optimization:
-
Minimize Holdup: The distillation apparatus itself will retain some amount of liquid (holdup). For small-scale distillations, this can represent a significant loss. Choose an appropriately sized apparatus for your sample volume.
-
Avoid Thermal Degradation: If the distillation temperature is too high, this compound may decompose. Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[13]
-
Section 3: Operational and Safety Concerns
Question 4: I'm experiencing pressure fluctuations during my vacuum distillation. How can I stabilize the system?
Answer:
Stable pressure is critical for a successful vacuum distillation, as temperature and pressure are directly related.[13] Fluctuations can lead to inconsistent boiling and poor separation.
-
Identifying the Source of Instability:
-
Vacuum Pump Performance: Ensure your vacuum pump is in good working order and the oil is clean. Contaminated pump oil can significantly reduce its efficiency.[11]
-
System Leaks: Even small leaks can cause significant pressure fluctuations.[14][15][16][17] A leak test is essential.
-
Outgassing: Ensure all components of the distillation setup are clean and dry. Trapped solvents or moisture can slowly release vapor, causing pressure changes.[15]
-
-
Stabilization Techniques:
-
Vacuum Regulator: Employ a high-quality vacuum regulator to maintain a constant pressure.
-
Leak Detection Protocol: Implement a standard operating procedure for leak detection before each distillation.
-
Experimental Protocol: Basic Leak Detection for Vacuum Distillation
-
Assemble the complete, dry distillation apparatus.
-
Begin evacuating the system with the vacuum pump.
-
Once the desired vacuum level is approached, isolate the system from the pump.
-
Monitor the pressure gauge. A rapid increase in pressure indicates a significant leak. A slow, steady rise may indicate a smaller leak or outgassing.
-
To locate the leak, carefully apply a small amount of a volatile solvent (like acetone or isopropanol) to each joint while the system is under vacuum. A sudden fluctuation in the vacuum gauge reading will occur when the solvent is drawn into the leak.[14][17]
Question 5: What are the key safety precautions I should take when distilling this compound?
Answer:
Safety should always be the top priority in any laboratory procedure. This compound is a flammable liquid, and distillation involves heating, which increases the associated risks.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][19][20]
-
Ventilation: Perform all distillations in a well-ventilated fume hood to prevent the buildup of flammable vapors.[19][21][22]
-
Heating:
-
Equipment:
Section 4: Frequently Asked Questions (FAQs)
What is the purpose of column packing in fractional distillation?
Column packing, such as Raschig rings or structured packing, provides a large surface area for repeated cycles of vaporization and condensation.[1][2][5] Each of these cycles, known as a theoretical plate, enriches the vapor in the more volatile component, leading to a more efficient separation.[3]
How do I choose the right packing material?
The choice depends on the specific application. Structured packing generally offers higher efficiency and lower pressure drop compared to random packing.[2] For laboratory-scale distillations, random packings like Raschig rings or metal sponges are common and effective.[5]
Why is it important to wet the column packing before starting the distillation?
Wetting the packing material by flooding the column at the start of the distillation ensures that the subsequent condensate spreads uniformly over the entire surface.[24] This uniform flow is crucial for achieving the maximum efficiency of the column.[24]
Visual Aids
Troubleshooting Workflow for Purity Issues
Caption: A decision tree for troubleshooting purity issues in this compound distillation.
Key Parameters for Optimizing Distillation
| Parameter | Impact on Separation | Considerations |
| Heating Rate | Affects vaporization rate and column stability. | Too high can cause flooding; too low can lead to slow distillation. |
| Pressure (Vacuum) | Lowering pressure reduces the boiling point. | Crucial for thermally sensitive compounds.[13] |
| Reflux Ratio | Higher ratio improves separation but increases distillation time. | Requires optimization for efficiency. |
| Column Packing | Increases surface area and theoretical plates. | Choice of packing affects efficiency and pressure drop.[2][4] |
| Insulation | Minimizes heat loss and maintains temperature gradient. | Essential for efficient fractional distillation. |
References
- Ambani Metal. (n.d.). Fractionating Distillation Column Manufacturer & Supplier.
- Pope Scientific Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing.
- Tongberg, C. O., Lawroski, S., & Fenske, M. R. (1937). Packing Material for Fractional Distillation Columns. Industrial & Engineering Chemistry Analytical Edition, 9(10), 473-474.
- Distilmate. (n.d.). The Best Distillation Column Packing Material (For Reflux).
- Supervac Industries. (2014, March 5). Leakage Detection and Prevention in Vacuum Systems.
- Keller Technology Corporation. (n.d.). Vacuum System Leak Detection.
- UC Components, Inc. (2023, May 15). The Critical Art of Leak Detection in a Vacuum System.
- LabGeek. (n.d.). Fractionating Column, Packable, 24/29.
- Unknown. (2022, June 14). Vacuum leak detection.
- VacCoat. (2024, June 26). The Importance of Vacuum Leakage Detection.
- Reddit. (2019, May 26). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?.
- Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry.
- Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety.
- Unknown. (2025, June 11). Safety Precautions For Distillation.
- Haina. (2025, May 28). What safety precautions should be taken when using a distillation unit in a lab?.
- Arishtam India. (2024, April 18). Safety & Precautions in Distillation.
- Wikipedia. (n.d.). Fractional distillation.
- Unknown. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
- Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
- Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues?.
- PubMed. (n.d.). Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- The Brew Mechanic. (2023, November 27). Essential Safety precautions for distillation!.
- Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!.
- Unknown. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
- ResearchGate. (n.d.). (PDF) Optimizing batch distillation parameters for enhanced bioethanol purification from fermentation.
- National Center for Biotechnology Information. (n.d.). Hydrindane | C9H16 | CID 10325 - PubChem.
- Grossmann Research Group. (n.d.). Optimization of Distillation Processes.
- National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Preprints.org. (2021, January 12). Calculation of the Vapour Pressure of Organic Molecules by Means of a Group-Additivity Method and their Resultant Gibbs Free Ene.
- IChemE. (n.d.). Troubleshooting Distillation Controls – course outline.
- New York University. (n.d.). VAPOR PRESSURE 6-60.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- Google Patents. (n.d.). US6478930B2 - Impurities separation by distillation.
- SPEC e-Learn. (2020, August 26). Optimization of Distillation Process Part 1 - Conventional Methods At Design Stage.
- Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- U.S. Department of Energy. (n.d.). Optimizing Multicomponent Distillation Configurations.
- Reddit. (2015, August 16). Optimisation of distillation columns.
- Fisher Scientific. (n.d.). Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column.
- ResearchGate. (n.d.). Experimental Vapor Pressures of Hexahydro‐1,3,5‐trinitro‐1,3,5‐triazine (RDX) and Hexahydro‐1,3,5‐trinitroso‐1,3,5‐triazine (TNX).
- Docenti UniNA. (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES.
- Google Patents. (n.d.). CH393353A - Process for removing impurities from hexamethylene diamine.
- Project Gaia. (n.d.). Gaia Brief: Ethanol Quality—Impurities in Distillation that Affect Ethanol as a Fuel.
- Cheresources.com Community. (2014, April 12). Impurities In Ethanol - Industrial Professionals.
Sources
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- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
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- 9. Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Resolving Cis/Trans Isomer Separation in Hexahydroindan
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the common yet critical challenge of separating cis and trans isomers of hexahydroindan. Achieving high isomeric purity is often paramount for regulatory approval and therapeutic efficacy. This document provides in-depth, field-proven insights into troubleshooting common separation issues across various techniques.
Frequently Asked Questions (FAQs)
Q1: What makes separating cis and trans isomers of this compound so challenging?
The primary difficulty lies in their similar physicochemical properties. Cis and trans isomers of this compound are diastereomers—stereoisomers that are not mirror images. They have the same molecular weight and connectivity but differ in the spatial arrangement of atoms at the ring junction. The cis isomer has a bent, V-shape, leading to a slightly higher dipole moment and polarity compared to the more linear and less polar trans isomer.[1] These differences are often subtle, making separation by standard chromatographic or crystallization techniques non-trivial.
Q2: What are the principal methods for separating this compound isomers?
The most effective and widely used methods are chromatographic, including:
-
Gas Chromatography (GC): Exploits differences in volatility and interaction with the stationary phase. It is often the first choice for analytical scale separation due to its high efficiency.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Particularly Normal-Phase HPLC (NP-HPLC), which separates based on polarity differences.[4][5]
-
Supercritical Fluid Chromatography (SFC): A hybrid of GC and HPLC that offers fast, efficient separations with reduced solvent consumption.[6][7]
For preparative and process scale, fractional crystallization can be a viable, cost-effective alternative if the isomers exhibit sufficiently different solubilities in a chosen solvent system.[8][9]
Q3: How do I select the right separation technique for my needs?
The choice depends on the scale, required purity, and available equipment. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a separation technique.
Troubleshooting Guide: Chromatographic Methods
This section provides detailed troubleshooting for common issues encountered during the chromatographic separation of this compound isomers.
Guide 1: Gas Chromatography (GC)
GC is a powerful tool for separating volatile isomers.[3] Resolution is primarily a function of stationary phase selectivity and oven temperature programming.
Problem: Poor or No Resolution Between cis and trans Peaks
This is the most frequent issue, where isomers co-elute or appear as a single broad peak.
Root Causes & Corrective Actions:
-
Inappropriate Stationary Phase: The column's stationary phase must possess the right polarity to differentiate between the subtle structural differences of the isomers.
-
Expert Insight: For nonpolar compounds like this compound, a mid-polarity stationary phase is often optimal. A standard nonpolar phase (e.g., 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity.
-
Solution: Employ a GC column with a more polar stationary phase, such as a 50% phenyl-methylpolysiloxane or a polyethylene glycol (WAX) type column. For complex hydrocarbon separations, specialized columns like the Agilent J&W CP-Select 624 Hexane, which has an optimized G43 stationary phase, can offer superior selectivity for isomers.[10][11]
-
-
Suboptimal Temperature Program: A fast temperature ramp can cause isomers to move through the column too quickly, preventing effective partitioning with the stationary phase.[12]
-
Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 2-3°C/min). Incorporating an initial isothermal hold at a lower temperature can also significantly improve the separation of early-eluting isomers.
-
-
Incorrect Carrier Gas Flow Rate: Flow rate affects column efficiency (plate count). If the flow is too high or too low, peak broadening will occur, leading to loss of resolution.[12][13]
-
Solution: Optimize the linear velocity of your carrier gas (H₂, He, or N₂). For a given column dimension, there is an optimal flow rate. Consult your column manufacturer's guidelines and perform a van Deemter plot analysis if necessary.
-
Example GC Parameters for Method Development:
| Parameter | Starting Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high resolution. |
| Stationary Phase | 50% Phenyl-Methylpolysiloxane | Mid-polarity phase to enhance selectivity. |
| Carrier Gas | Helium | Inert, good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical starting point for this column dimension. |
| Oven Program | 50°C (hold 2 min), ramp to 150°C at 3°C/min | Slow ramp rate is critical for resolving close-eluting isomers. |
| Injector Temp. | 250°C | Ensures complete volatilization without degradation. |
| Detector | FID at 280°C | Universal detector for hydrocarbons. |
Problem: Tailing Peaks
Peak tailing reduces resolution and compromises accurate integration.[14][15]
Root Causes & Corrective Actions:
-
Active Sites in the Flow Path: Silanol groups in the injector liner or on the column itself can cause secondary interactions, especially if the sample contains any polar impurities.
-
Poor Column Installation: An improper cut on the fused silica column or incorrect installation depth in the injector can create dead volume, leading to peak distortion.
Guide 2: High-Performance Liquid Chromatography (HPLC)
For HPLC, Normal-Phase (NP-HPLC) is almost always the preferred mode for separating nonpolar diastereomers like this compound.[5]
Problem: Co-elution of Isomers in Reverse-Phase (RP-HPLC)
RP-HPLC separates primarily on hydrophobicity. Since cis and trans this compound have nearly identical hydrophobicity, they will typically co-elute on C18 or C8 columns.[16]
Solution: Switch to Normal-Phase HPLC.
-
Causality: NP-HPLC utilizes a polar stationary phase (typically bare silica or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane, heptane).[5] The separation is driven by polar interactions. The slightly more polar cis-hexahydroindan will interact more strongly with the polar stationary phase, leading to a longer retention time and effective separation from the less retained trans-isomer.
Troubleshooting Workflow for NP-HPLC Method Development:
Caption: NP-HPLC method development workflow.
Problem: No UV Signal (Low Sensitivity)
This compound lacks a chromophore, making it invisible to standard UV-Vis detectors.
Solution: Use a Universal Detector.
-
Evaporative Light Scattering Detector (ELSD): Nebulizes the mobile phase and detects the light scattered by the non-volatile analyte particles.
-
Charged Aerosol Detector (CAD): Similar to ELSD but charges the analyte particles, offering near-uniform response regardless of structure.
-
Refractive Index (RI) Detector: Measures the change in the refractive index of the mobile phase as the analyte elutes. Note: RI detectors are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
Guide 3: Supercritical Fluid Chromatography (SFC)
SFC uses supercritical CO₂ as the main mobile phase, offering advantages like high speed and low organic solvent consumption.[6][7] It often provides selectivity that is orthogonal to both GC and HPLC.
Problem: Insufficient Resolution
Similar to HPLC, resolution in SFC is a function of the stationary phase, co-solvent, pressure, and temperature.
Root Causes & Corrective Actions:
-
Incorrect Co-solvent/Modifier: The choice and percentage of the polar organic co-solvent (modifier) are critical for tuning selectivity.
-
Solution: Screen different alcohol modifiers. Methanol is the most common, but ethanol or isopropanol can offer different selectivity. Systematically vary the percentage of the modifier (e.g., from 2% to 20%) to find the optimal resolution.
-
-
Suboptimal Back Pressure/Temperature: These parameters control the density of the supercritical fluid, which in turn affects its solvating power and the resulting chromatography.
-
Solution: Perform a systematic study. First, hold temperature constant and vary the back pressure (e.g., from 100 to 200 bar). Then, at the optimal pressure, vary the temperature (e.g., from 35°C to 60°C).
-
-
Stationary Phase Choice: While achiral separations are common, sometimes chiral stationary phases (CSPs) can provide unique selectivity for diastereomers due to their rigid, three-dimensional structures.[17]
-
Expert Tip: Screening a small set of columns with different selectivities (e.g., bare silica, a Diol column, and a polysaccharide-based chiral column) can rapidly identify a promising candidate for further optimization.
-
Troubleshooting Guide: Fractional Crystallization
Crystallization separates compounds based on differences in their solubility.[8] It is a powerful technique for large-scale purification but requires careful optimization.
Problem: Both Isomers Crystallize Together (Co-crystallization)
This occurs when the solubility difference between the cis and trans isomers in the chosen solvent is insufficient, or if a eutectic mixture is formed.
Root Causes & Corrective Actions:
-
Poor Solvent Choice: The ideal solvent should exhibit a large solubility difference between the two isomers and a steep solubility curve with respect to temperature.
-
Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, heptane). The goal is to find a solvent where one isomer is sparingly soluble at low temperatures while the other remains in solution. Anti-solvent crystallization, where a second solvent is added to reduce the solubility of one isomer, is another powerful technique.[9]
-
-
Supersaturation is Too High / Cooling is Too Fast: Rapid cooling or high levels of supersaturation can lead to spontaneous nucleation of both isomers, trapping impurities.[9]
-
Solution: Employ a slow, controlled cooling profile. This allows for the selective growth of crystals of the less soluble isomer. Seeding the supersaturated solution with a small crystal of the desired pure isomer can promote controlled, homogenous crystallization and prevent spontaneous nucleation of the undesired isomer.[18]
-
Decision Tree for Crystallization Troubleshooting:
Caption: Troubleshooting workflow for fractional crystallization.
References
- National Institutes of Health (NIH). (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
- Slaugh, L. H. (1958). U.S. Patent No. 2,850,549. Google Patents.
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CHEM 141L. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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Shimadzu Corporation. (2021, June 29). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC [Video]. YouTube. Retrieved from [Link]
- Model, F. S. (1985). U.S. Patent No. 4,514,574. Google Patents.
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Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Shimadzu Corporation. (2024, January 15). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation [Video]. YouTube. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. Retrieved from [Link]
-
Chromatography Forum. (2014). Separation of cis/trans isomers. Retrieved from [Link]
- Csejka, D. A., & Funck, L. L. (1975). U.S. Patent No. 3,880,925. Google Patents.
-
Welch, C. J., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. Retrieved from [Link]
-
Agilent Technologies, Inc. (2015). PRODUCTIVITY BEGINS WITH REPRODUCIBLE DETECTION OF HEXANE ISOMERS. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]
-
Jiao, Y., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry, 63(3), 942-949. Retrieved from [Link]
-
Agilent Technologies, Inc. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Maclean, R. (2022). Advances in Crystallization for Separation Techniques. Journal of Chromatography & Separation Techniques, 13(6). Retrieved from [Link]
-
Wang, Y., et al. (2014). Separations of isomer mixtures... on PFs column. ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers [Video]. YouTube. Retrieved from [Link]
-
Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Agilent Technologies, Inc. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Watson, D. (2017). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International, 30(10). Retrieved from [Link]
-
Maddipati, K. R., & Falck, J. R. (2012). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in molecular biology, 851, 157–167. Retrieved from [Link]
-
Wang, F., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of separation science, 30(18), 3232-3238. Retrieved from [Link]
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- 3. turbo.vernier.com [turbo.vernier.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for Hexahydroindan Synthesis
Welcome to the technical support center for hexahydroindan synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bicyclic scaffold. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning
This section addresses high-level questions regarding the selection and planning of your synthetic route.
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The construction of the this compound skeleton, a fused bicyclic system, is typically achieved through several robust synthetic methodologies. The choice depends on the desired substitution pattern, stereochemistry, and available starting materials. The three most common strategies are:
-
The Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming the six-membered ring of the this compound system. It involves reacting a suitable diene with a cyclopentene-based dienophile. The reaction's reliability in forming two new carbon-carbon bonds and up to four stereocenters in a single step makes it highly efficient.[1] Lewis acid catalysis is often employed to accelerate the reaction and control selectivity.[2][3]
-
Robinson Annulation: This classic ring-forming reaction combines a Michael addition with a subsequent intramolecular aldol condensation to build a six-membered ring onto an existing ketone.[4][5][6][7] Starting with a cyclopentanone derivative, one can construct the fused cyclohexenone ring, which can then be hydrogenated to the saturated this compound system.[8]
-
Catalytic Hydrogenation of Indane Derivatives: For syntheses starting from commercially available or easily synthesized indene or indanone precursors, catalytic hydrogenation is the final, critical step to produce the saturated this compound core. The choice of catalyst, solvent, and reaction conditions is paramount for achieving high yield and the desired stereoselectivity.[9][10]
Table 1: Comparison of Primary this compound Synthetic Routes
| Synthetic Route | Mechanism | Key Advantages | Common Challenges | Typical Conditions |
| Diels-Alder Reaction | [4+2] Cycloaddition | High atom economy, excellent stereochemical control (endo/exo), convergent. | Requires specific diene/dienophile functionality, can be slow without catalysis. | Thermal or Lewis acid-catalyzed (e.g., AlCl₃, Ca(OTf)₂), various organic solvents, -78°C to reflux.[2] |
| Robinson Annulation | Michael Addition followed by Intramolecular Aldol Condensation | Widely applicable, builds complexity from simple precursors, forms α,β-unsaturated ketones. | Potential for polymerization of the Michael acceptor, requires careful base/acid selection.[5][8] | Basic (e.g., NaOH, KOH) or acidic catalysis in a protic solvent like ethanol.[8] |
| Catalytic Hydrogenation | Heterogeneous or Homogeneous Catalysis | High yields, effective for saturation, scalable. | Catalyst poisoning or deactivation[9], controlling facial stereoselectivity, over-reduction. | H₂ gas (from balloon to high pressure), Pd/C, PtO₂, or Ni catalysts in solvents like ethanol, ethyl acetate.[9] |
Part 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides solutions to specific problems encountered during synthesis.
Issue 1: Low Reaction Yield
Q2: My Diels-Alder reaction for the this compound precursor is showing low conversion. What are the likely causes and how can I fix it?
A2: Low conversion in a Diels-Alder reaction is a common issue. The root cause often lies in the electronic nature of the reactants or the reaction conditions.
-
Cause A: Poor Electronic Matching: The reaction is fastest when the diene is electron-rich and the dienophile is electron-poor ("Normal-Demand") or vice-versa ("Inverse-Demand").[1] If your reactants are electronically neutral, the reaction will be slow.
-
Solution: Introduce an electron-withdrawing group (EWG) on the dienophile (e.g., -CHO, -COR, -CN) or an electron-donating group (EDG) on the diene (e.g., -OR, -NR₂).[11] This lowers the LUMO of the dienophile and raises the HOMO of the diene, narrowing the energy gap and accelerating the reaction.[1]
-
-
Cause B: Reversible Reaction: The Diels-Alder reaction is reversible, a process known as the retro-Diels-Alder reaction.[1] If your reaction temperature is too high, the equilibrium may favor the starting materials, especially if the product is sterically hindered.
-
Solution: Lower the reaction temperature. While this will decrease the reaction rate, it will shift the equilibrium towards the desired product. For sluggish reactions, adding a Lewis acid catalyst is a more effective strategy than increasing heat.[12]
-
-
Cause C: Ineffective Catalysis: Lewis acid catalysts significantly accelerate the reaction by coordinating to the dienophile, making it more electrophilic.[3][13]
-
Solution: Introduce a catalytic amount (e.g., 10 mol%) of a Lewis acid like AlCl₃, BF₃·OEt₂, or Ca(OTf)₂.[2] Ensure all reagents and glassware are scrupulously dry, as water will quench the Lewis acid.
-
Q3: My catalytic hydrogenation of an indene derivative is stalling or giving poor yields. What should I investigate?
A3: This almost always points to a problem with the catalyst or the reaction setup.
-
Cause A: Catalyst Deactivation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be deactivated by "poisons" or by physical blockage of active sites (coking).
-
Solution 1 (Poisoning): Ensure your substrate and solvent are highly pure. Common poisons include sulfur (from thiols), halides, or strong coordinating agents.[9] Purify the substrate by chromatography or recrystallization before hydrogenation. Use high-purity, degassed solvents.
-
Solution 2 (Coking): Coking, the formation of carbonaceous deposits, can occur at higher temperatures.[9] Lower the reaction temperature and ensure efficient stirring to improve mass transport of hydrogen to the catalyst surface. If coking is suspected, the catalyst often cannot be reused.
-
-
Cause B: Insufficient Hydrogen Pressure/Delivery: The reaction requires a sufficient concentration of dissolved hydrogen.
-
Solution: Ensure the system is properly sealed and purged of air (oxygen can be an inhibitor). For difficult reductions, increase the hydrogen pressure from balloon pressure to a higher pressure using a Parr shaker or autoclave. Vigorous stirring is crucial to facilitate gas-liquid transfer.
-
-
Cause C: Incorrect Catalyst Loading: An insufficient amount of catalyst will lead to slow or incomplete reactions.[9]
-
Solution: While typically used at 1-10 wt% relative to the substrate, you can incrementally increase the catalyst loading. However, excessive catalyst can sometimes lead to side reactions, so this should be optimized carefully.
-
Troubleshooting Flowchart: Diagnosing Low Yield in this compound Synthesis
Caption: Troubleshooting flowchart for addressing low yield.
Issue 2: Poor Stereoselectivity
Q4: My Diels-Alder reaction gives a mixture of endo and exo products. How can I favor the desired isomer?
A4: The endo/exo selectivity is a classic challenge in Diels-Alder reactions. The "Alder Endo Rule" states that the endo product is often the kinetically favored product, especially in reactions of cyclic dienes with dienophiles bearing electron-withdrawing groups.[1] This preference is due to stabilizing secondary orbital interactions in the endo transition state.
-
Kinetic vs. Thermodynamic Control:
-
To Favor the Endo Product (Kinetic): Run the reaction at lower temperatures. This favors the lower-energy transition state of the endo pathway. Lewis acid catalysis also strongly enhances endo selectivity by stabilizing this transition state.[2]
-
To Favor the Exo Product (Thermodynamic): The exo product is often more sterically stable and thus the thermodynamically favored product. Running the reaction at higher temperatures for a longer time can allow the kinetically formed endo product to revert to starting materials (via retro-Diels-Alder) and re-form as the more stable exo isomer.
-
Q5: I'm performing a Robinson Annulation, and the final intramolecular aldol condensation is not stereoselective. How can I control the formation of the new stereocenters?
A5: Stereocontrol in the intramolecular aldol condensation step of a Robinson annulation depends on the enolate geometry and the cyclization transition state.
-
Substrate Control: The existing stereocenters in your 1,5-diketone intermediate will influence the facial selectivity of the intramolecular attack. This is often the most powerful tool. If your Michael addition creates a specific diastereomer, it will guide the subsequent cyclization.
-
Reagent Control: The choice of base and solvent can influence the geometry of the enolate formed (E vs. Z enolate), which in turn can affect the stereochemical outcome of the cyclization. For more advanced control, chiral catalysts or proline-catalyzed variations of the Robinson annulation can provide high levels of enantioselectivity.
Issue 3: Purification Challenges
Q6: I have a mixture of cis- and trans-hexahydroindan diastereomers that are co-eluting on my silica gel column. What are my options?
A6: Separating diastereomers with similar polarities is a frequent hurdle.[14]
-
Option 1: Optimize Column Chromatography:
-
Solvent System: Switch to a solvent system with different selectivities. If you are using a standard hexane/ethyl acetate gradient, try switching to dichloromethane/methanol or using a ternary mixture.
-
Flow Rate & Gradient: Use a much shallower gradient and a slower flow rate. This increases the residence time on the stationary phase and can resolve closely eluting spots.[15]
-
-
Option 2: High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating difficult isomers.[14][15]
-
Stationary Phase: A standard C18 reverse-phase column may provide the different selectivity needed. For very challenging separations, consider a phenyl-hexyl or a polar-embedded phase column.[14]
-
-
Option 3: Derivatization or Salt Formation: If the isomers possess a suitable functional group (e.g., an amine or carboxylic acid), you can derivatize them. For example, reacting a mixture of chiral amines with a single enantiomer of a chiral acid will form diastereomeric salts, which have different solubilities and can often be separated by fractional crystallization.[16][17]
Part 3: Protocols and Methodologies
Experimental Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the synthesis of a this compound precursor via a Ca(OTf)₂-catalyzed Diels-Alder reaction.[2]
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Setup: To the cooled flask, add the dienophile (1.0 eq) and the Lewis acid catalyst, calcium triflate (Ca(OTf)₂; 0.1 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) via syringe. Stir the mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0°C or -20°C) using an ice or salt-ice bath.[2] Add the diene (1.1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir under an inert atmosphere. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram: General Synthesis & Purification
Caption: General experimental workflow from reaction to characterization.
References
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis.
-
ResearchGate. (2016). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl / phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-oxo-hexahydroxanthene derivatives using cellulose sulfuric acid. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: A Guide to Refining Purification Techniques for Hexahydrobenzofuranone Isomers.
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
SciSpace. (n.d.). A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The hexadehydro-Diels–Alder reaction. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). Retrieved from [Link]
-
MDPI. (n.d.). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
YouTube. (2021). The Diels Alder Reaction (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
Pearson. (n.d.). Diels-Alder Reaction Practice Problems. Retrieved from [Link]
-
YouTube. (2025). Diels Alder Reaction + Shortcut + Stereochemistry. Retrieved from [Link]
-
Springer. (n.d.). Influence of temperature on solvent-mediated anhydrate-to-hydrate transformation kinetics. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Nature. (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Retrieved from [Link]
-
ResearchGate. (2025). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). Cooperative Strategies for Catalytic Hydrogenation of Unsaturated Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalytic conditions for the hydrogenation of diphenylurea. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
-
ResearchGate. (2025). Optimization of selective catalytic hydrogenation in front-end depropanization process. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Retrieved from [Link]
- BenchChem. (2025). strategies for controlling stereoselectivity in indolizidine synthesis.
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Technical Support Center: Characterization of Hexahydroindan Isomers
Welcome to the Technical Support Center for the characterization of hexahydroindan isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of these saturated bicyclic compounds. This compound, also known as hydrindane, and its derivatives are important structural motifs in many natural products and pharmaceutical compounds. The presence of stereoisomers, including cis/trans diastereomers and enantiomers, presents significant analytical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound isomers?
The main difficulties arise from the subtle structural differences between isomers, which lead to very similar physicochemical properties. Key challenges include:
-
Co-elution in Chromatography: Cis and trans isomers, as well as enantiomeric pairs, often have very similar boiling points and polarities, making their separation by gas chromatography (GC) or high-performance liquid chromatography (HPLC) difficult.
-
Indistinguishable Mass Spectra: Electron ionization mass spectrometry (EI-MS) often produces nearly identical fragmentation patterns for stereoisomers, making unambiguous identification based on mass spectra alone challenging.[1]
-
Complex NMR Spectra: The proton (¹H) NMR spectra of this compound isomers can be complex due to extensive signal overlap of the methylene protons, making spectral assignment and the extraction of precise coupling constants for conformational analysis difficult.
-
Chiral Separation: Resolving enantiomers of chiral this compound derivatives requires specialized chiral stationary phases or chiral mobile phase additives.[2]
Q2: I'm seeing co-eluting peaks for my this compound isomers in my GC-MS analysis. What is the first thing I should check?
Co-elution is a frequent issue. The first and most critical parameter to evaluate is your GC column's stationary phase .[3][4] For non-polar hydrocarbons like this compound, separation is primarily driven by boiling point differences. A non-polar stationary phase is a good starting point, but if co-elution persists, consider a mid-polarity or even a polar phase to exploit subtle differences in dipole moments between the isomers.[5]
Q3: Can I distinguish between cis and trans this compound using mass spectrometry alone?
Generally, it is very difficult to reliably distinguish between cis and trans isomers of simple saturated hydrocarbons like this compound based solely on their electron ionization (EI) mass spectra. The fragmentation patterns are often very similar because the energy from electron impact is much higher than the energy barrier for ring-flipping or isomerization in the gas phase.[1] While minor differences in the relative intensities of some fragment ions may exist, these are often not sufficient for definitive identification without chromatographic separation and comparison to authentic standards.
Q4: My ¹H NMR spectrum of a this compound derivative is very crowded in the aliphatic region. How can I simplify it for better analysis?
Significant signal overlap is common. To simplify the spectrum, consider the following:
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help resolve overlapping multiplets.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, aiding in the assignment of individual methylene groups.
-
Lanthanide Shift Reagents: For derivatives with Lewis basic sites (e.g., alcohols, ketones), paramagnetic lanthanide shift reagents can be used to induce large changes in the chemical shifts of nearby protons, often simplifying complex spectra.
Troubleshooting Guide: GC-MS Analysis
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound isomers.
Problem: Poor Resolution of Cis and Trans Isomers
Poor separation between the cis and trans diastereomers is a primary hurdle in GC analysis.
Troubleshooting Workflow:
Troubleshooting Steps for Isomer Resolution
Step-by-Step Protocol:
-
Evaluate GC Column:
-
Rationale: The stationary phase chemistry is the most critical factor for achieving selectivity between isomers.[3][4]
-
Action:
-
For simple this compound, a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) is a common starting point, separating based on boiling point differences.
-
If resolution is poor, consider a more polar stationary phase (e.g., a cyanopropyl-based phase) which can provide different selectivity based on subtle polarity differences.[1][3]
-
Longer columns (e.g., 60 m or 100 m) and smaller internal diameters (e.g., 0.18 mm or 0.25 mm) provide higher theoretical plates and can improve resolution.[4]
-
-
-
Optimize Oven Temperature Program:
-
Rationale: A slower temperature ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.
-
Action:
-
Start with a slow temperature ramp (e.g., 1-3 °C/min) through the expected elution range of the this compound isomers.
-
A lower initial oven temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.
-
-
-
Verify Carrier Gas Flow Rate:
-
Rationale: Each column has an optimal linear velocity (flow rate) for the carrier gas (typically helium for GC-MS) that provides the maximum efficiency.
-
Action:
-
Consult the column manufacturer's guidelines for the optimal flow rate for your column dimensions.
-
Ensure your GC system is not leaking, as this will affect the actual flow rate.
-
-
-
Assess Injection Parameters:
-
Rationale: The injection technique can significantly impact peak shape and, consequently, resolution.
-
Action:
-
Ensure a fast and reproducible injection.
-
For splitless injections, optimize the splitless time to ensure efficient transfer of the analytes to the column without excessive solvent tailing.
-
-
Data Summary: GC Parameters for Isomer Separation
| Parameter | Recommendation for Improved Resolution | Rationale |
| Stationary Phase | Consider mid- to high-polarity phases (e.g., cyanopropyl) if non-polar phases fail. | Exploits subtle differences in isomer polarity. |
| Column Length | ≥ 60 m | Increases theoretical plates and separation efficiency. |
| Column I.D. | ≤ 0.25 mm | Increases efficiency.[4] |
| Temperature Ramp | 1-5 °C/min | Enhances interaction with the stationary phase. |
| Carrier Gas | Set to optimal linear velocity for the column. | Maximizes column efficiency. |
Troubleshooting Guide: NMR Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound isomers, particularly for distinguishing between cis and trans configurations.
Problem: Differentiating Cis and Trans Isomers by ¹H NMR
The key to distinguishing cis and trans isomers lies in the analysis of chemical shifts and coupling constants, which are influenced by the rigid conformations of the fused ring system.
Logical Framework for Isomer Differentiation:
Sources
avoiding catalyst poisoning during hexahydroindan hydrogenation
Technical Support Center: Hexahydroindan Hydrogenation
A Senior Application Scientist's Guide to Avoiding Catalyst Poisoning
Welcome to the technical support center for hydrogenation applications. As a Senior Application Scientist, I understand that unexpected reaction failures, particularly during critical steps like the hydrogenation of this compound derivatives, can be a significant bottleneck in research and development. This guide is structured to provide not just solutions, but a deeper understanding of the underlying causes of catalyst deactivation, empowering you to troubleshoot effectively and design more robust experimental protocols.
The hydrogenation of the aromatic ring in indan to produce this compound is a cornerstone reaction in the synthesis of complex molecules and advanced materials. This process typically relies on precious metal catalysts (e.g., Platinum, Palladium, Rhodium), which are highly susceptible to deactivation by trace impurities. This phenomenon, known as catalyst poisoning, is one of the most common and frustrating issues encountered in the lab.
This document moves beyond a simple FAQ list. It is designed as a dynamic troubleshooting resource, combining foundational knowledge with practical, field-proven protocols to help you diagnose, solve, and, most importantly, prevent catalyst poisoning in your future experiments.
Section 1: Understanding the Enemy - Catalyst Poisoning FAQs
This section addresses the fundamental questions surrounding catalyst deactivation. Understanding the "what" and "how" is the first step toward effective prevention.
Q1: What is catalyst poisoning in the context of this compound hydrogenation?
Catalyst poisoning is the chemical deactivation of a hydrogenation catalyst due to strong adsorption or reaction of impurities onto its active sites.[1][2] In the case of this compound synthesis, these active sites are the specific locations on the surface of your metal catalyst (e.g., Pd/C, PtO₂, Rh/C) where hydrogen and the indan substrate would normally interact. When a poison molecule occupies an active site, it physically blocks access for the reactants, effectively stopping or slowing the hydrogenation reaction.[2][3] This binding is often strong and can be irreversible, leading to a significant loss of catalytic activity even with very small quantities of the poison.[4][5]
Q2: What are the most common catalyst poisons I should be worried about?
While numerous compounds can act as poisons, a few classes are notorious culprits in hydrogenation reactions and are frequently sourced from reagents, solvents, or residual materials from previous synthetic steps.
-
Sulfur Compounds: This is the most common and potent class of poisons for precious metal catalysts.[2][6] Sources include hydrogen sulfide (H₂S), thiols, thioethers, and sulfates. They form strong bonds with metal surfaces, such as platinum or palladium sulfide, rendering the active sites inert.[7][8]
-
Nitrogen Compounds: Many organic nitrogen compounds, such as amines, amides, nitriles, and N-heterocycles (e.g., pyridine, pyrrole), can act as poisons, particularly for rhodium and ruthenium catalysts.[9] They coordinate strongly to the metal center, inhibiting substrate binding.
-
Halides: Residual chlorides, bromides, or iodides from previous steps (e.g., from chlorinated solvents or hydrohalide salts) can poison catalysts, especially palladium.[10]
-
Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can cause irreversible deactivation by alloying with or depositing on the catalyst surface.[4][11]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas or a byproduct of side reactions, CO binds very strongly to metal active sites, effectively halting the reaction.[6][12]
Q3: How exactly do these poisons deactivate my catalyst?
The deactivation mechanism can be multifaceted, but it generally involves one or more of the following processes, as illustrated in the diagram below.
-
Strong Chemisorption (Active Site Blocking): This is the primary mechanism. The poison molecule forms a strong chemical bond with a metal atom on the catalyst surface.[2][13] This bond is often stronger than the bonds formed with the intended reactants (hydrogen and the indan derivative), meaning the poison outcompetes them for access to the active sites.[6]
-
Electronic Modification: A strongly electronegative poison (like sulfur or a halide) can withdraw electron density from neighboring metal atoms.[13] This electronic perturbation can alter the catalytic properties of those nearby sites, reducing their ability to activate hydrogen or bind the substrate, even if they are not directly blocked.
-
Surface Reconstruction: In some cases, the interaction between the poison and the catalyst can cause the atoms on the metal surface to rearrange, leading to a loss of the specific crystal faces that are most active for the hydrogenation reaction.
-
Pore Blockage: For supported catalysts like Pd/C, poison molecules or byproducts can physically block the micropores of the support material (e.g., activated carbon).[2] This prevents reactants from reaching the catalyst particles located deep within the support structure.
Caption: A simplified diagram showing how a poison molecule blocks a catalyst's active site.
Section 2: On the Bench - Troubleshooting Guide
When a reaction fails, a systematic approach is critical. This section provides a logical workflow to diagnose potential poisoning events.
Q4: My hydrogenation has stalled or is extremely sluggish. How do I confirm catalyst poisoning is the cause?
A stalled reaction is the classic symptom. Before concluding it's poisoning, rule out other common issues:
-
Hydrogen Supply: Is the H₂ cylinder empty? Is the pressure correct? Are there leaks in your system?
-
Agitation: Is the stirring adequate to ensure good mixing and mass transfer of hydrogen to the catalyst surface?
-
Temperature & Pressure: Are the reaction conditions correct and stable?
-
Catalyst Quality: Was the catalyst measured correctly? Is it from a new, untested bottle? Has it been improperly stored (e.g., exposed to air/moisture)?
If these are all correct, poisoning is a strong suspect. A definitive diagnostic test is to run a control experiment:
-
Set up the reaction again, but this time use a pristine, reliable substrate (like cyclohexene) that you know works with your catalyst and conditions.
-
If this control reaction proceeds smoothly, it strongly indicates that your this compound starting material or solvent is the source of the poison.
-
If the control reaction also fails, your catalyst, solvent, or hydrogen source may be contaminated.
Q5: I suspect my starting material from a new supplier is contaminated. What should I do?
This is a very common scenario. When switching suppliers or using a new batch, you must re-validate your process.
-
Run a Small-Scale Test: Never commit a large amount of material to a reaction with an unvalidated reagent.
-
Purify the Substrate: Assume the new material may contain inhibitors. Pass a solution of your starting material through a small plug of a purification agent before use. (See Protocol 1).
-
Contact the Supplier: Request a certificate of analysis (CoA) and inquire about the final purification steps used in their manufacturing process. Pay close attention to residual sulfur, nitrogen, and halide levels.
Caption: A decision tree for systematically diagnosing hydrogenation reaction failures.
Q6: Can a poisoned catalyst be regenerated?
Regeneration is sometimes possible but can be challenging in a standard research lab and success is not guaranteed.[14] The feasibility depends on the nature of the poison and the catalyst.
-
Reversible Poisoning: Poisons that are weakly adsorbed (e.g., some organic molecules) may sometimes be removed by washing the catalyst with a clean solvent or by a mild thermal treatment.[14]
-
Irreversible Poisoning: Poisons that bind strongly, like sulfur, often require more aggressive regeneration methods that are difficult to perform safely and effectively without specialized equipment.[15] These can include high-temperature oxidation to burn off carbonaceous deposits (coking) or chemical treatments to strip the poison.[14][16]
-
Practical Advice: For laboratory-scale work, it is almost always more time- and cost-effective to discard the small amount of poisoned catalyst and focus on purifying the feedstock to prevent the problem from recurring.[17] Regeneration is more common on an industrial scale where large quantities of catalyst are used.[6]
Section 3: Proactive Prevention - Best Practices
The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.
Q7: How can I proactively purify my starting materials and solvents?
Feedstock purification is the single most important preventative measure you can take.[3][15]
-
Use High-Purity Reagents: Always start with the highest purity grade of solvents and reagents available.
-
Implement a Guard Bed/Column: Before the material enters the reactor, pass it through a "guard bed" or a purification column. This is a simple and highly effective technique. (See Protocol 1).
-
Distillation: If you suspect non-volatile impurities, distilling your solvent or liquid substrate can be an effective purification method.
Q8: Are some catalysts more resistant to certain poisons?
Yes, catalyst selection can play a role, though no catalyst is immune.
-
Support Effects: The catalyst support can influence poison resistance. For example, some basic supports can help neutralize acidic poisons.[9]
-
Bimetallic Catalysts: In some industrial applications, bimetallic catalysts (e.g., alloying palladium with another metal like gold) are designed to have enhanced resistance to specific poisons like sulfur.[8]
-
Sulfided Catalysts: In some specific industrial processes, catalysts are intentionally pre-sulfided. This controlled poisoning deactivates the most highly reactive sites responsible for undesirable side reactions (like hydrogenolysis) and can sometimes improve selectivity, though it reduces overall hydrogenation activity.[13][18] For a standard this compound hydrogenation, this is generally not a desirable approach.
| Poison Class | Common Sources | Affected Catalysts | Mitigation & Prevention Strategy |
| Sulfur | Reagents (e.g., thiols, thioethers), solvents, rubber stoppers/septa. | Pt, Pd, Rh, Ru, Ni | Primary: Pass feedstock through activated carbon, alumina, or a dedicated sulfur scavenger (e.g., ZnO).[5] Use high-purity reagents. |
| Nitrogen | Substrate (if it contains N-groups), residual amines, amides, nitriles. | Rh, Ru, Pd | Primary: Acid wash of substrate (if compatible), followed by neutralization and extraction. Pass through a silica or alumina plug. |
| Halides | Chlorinated solvents, residual HCl/HBr from previous steps. | Pd, Pt | Primary: Ensure complete removal of previous reagents. A basic wash (e.g., aq. NaHCO₃) of the substrate can remove acidic halides. |
| CO | Impure H₂ gas, decomposition of formates or other functional groups. | Pt, Pd, Rh, Fe, Ni | Primary: Use high-purity (UHP) hydrogen. Install an in-line gas purifier if CO contamination is suspected. |
| Heavy Metals | Leaching from previous metal-catalyzed steps, contaminated reagents. | Pt, Pd, Rh | Primary: Use dedicated glassware. Purify substrate via filtration through celite or a silica plug. |
Section 4: Experimental Protocols
Protocol 1: Prophylactic Purification of a Liquid Substrate/Solvent
This protocol describes a simple and effective method to remove many common poisons using a disposable packed column.
Materials:
-
Glass chromatography column or a large glass pipette plugged with glass wool.
-
Activated Carbon (high purity, acid-washed).
-
Activated Alumina (neutral, Brockmann I).
-
Celite or Diatomaceous Earth.
-
Substrate solution (your indan derivative dissolved in the reaction solvent).
-
Clean, dry collection flask.
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of glass wool at the bottom.
-
Pack the Column: Add a ~1 cm layer of sand or celite over the glass wool. Gently add the purification media. A good starting point is a 2-3 cm layer of activated alumina followed by a 4-5 cm layer of activated carbon. Tap the column gently to ensure even packing. Top with another ~1 cm layer of celite or sand.
-
Pre-wet the Column: Slowly add the clean reaction solvent to the top of the column until it begins to drip from the outlet. Do not let the column run dry.
-
Purify the Feedstock: Once the column is wetted, carefully add your substrate solution to the top.
-
Collect the Eluent: Collect the purified solution that elutes from the column in a clean, dry flask. This purified solution is now ready for your hydrogenation reaction.
-
Rationale: Activated carbon has a high affinity for organic sulfur compounds and other non-polar impurities.[3] Alumina is effective at adsorbing polar impurities, including some nitrogen compounds and water. This dual-media approach provides broad-spectrum purification.
Protocol 2: Diagnostic Catalyst Activity Test
Use this protocol to quickly verify the activity of a new or suspect batch of catalyst.
Materials:
-
Your hydrogenation catalyst (e.g., 5% Pd/C).
-
Reaction solvent (e.g., Ethanol or Ethyl Acetate).
-
Cyclohexene (as a clean, reactive standard).
-
Standard hydrogenation setup (e.g., Parr shaker or H-Cube system).
Procedure:
-
Setup: Charge your reaction vessel with the solvent and a standard loading of your catalyst (e.g., 5 mol%).
-
Inerting: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar), followed by purging with hydrogen.
-
Pre-reduction (Optional but Recommended): Stir the catalyst slurry under H₂ pressure (e.g., 50 psi) for 15-30 minutes. This ensures the catalyst is fully activated.
-
Substrate Addition: Quickly add a known amount of cyclohexene to the vessel.
-
Reaction: Immediately repressurize with hydrogen to your standard operating pressure and begin vigorous stirring at room temperature.
-
Monitor: Monitor the reaction by H₂ uptake. The hydrogenation of cyclohexene should be rapid and complete within a short period (typically < 1 hour).
-
Analysis: If the hydrogen uptake is rapid and analysis (e.g., by GC or NMR) shows complete conversion to cyclohexane, your catalyst and system are active. If the reaction is slow or stalls, the catalyst itself is likely deactivated or of poor quality.
References
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. (n.d.). Environment Protection Engineering.
- The effect of sulfur and phosphorus compounds on supported platinum catalyst activity. (n.d.). Digital Commons @ NJIT.
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Catalyst poison | Toxicity, Inhibition, Effects. (n.d.). Britannica. [Link]
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Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Jacobi. [Link]
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Catalyst Poisoning: Palladium & Platinum. (2024, August 27). StudySmarter. [Link]
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The role of rhenium and sulfur in platinum-based hydrocarbon-conversion catalysts. (2025, August 10). Journal of Catalysis. [Link]
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Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). LinkedIn. [Link]
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Catalyst Poisons. (n.d.). Scribd. [Link]
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What Is A Catalyst Poison?. (2025, May 3). YouTube. [Link]
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Catalysts Deactivation, Poisoning and Regeneration. (n.d.). MDPI Books. [Link]
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Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn. [Link]
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI. [Link]
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How Can You Prevent Catalyst Poisoning?. (2025, September 14). YouTube. [Link]
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Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI. [Link]
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Catalyst deactivation. (2021, April 15). YouTube. [Link]
-
Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)– Platinum(II) Olefin Complexes as Catalysts. (2021, November 22). Research Collection. [Link]
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An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. (n.d.). NIH. [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
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Platinum/Platinum Sulfide on Sulfur-Doped Carbon Nanosheets with Multiple Interfaces toward High Hydrogen Evolution Activity. (2024, September 26). MDPI. [Link]
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Mechanism of Catalyst Deactivation. (2025, August 7). ResearchGate. [Link]
-
Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory. [Link]
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Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Redox Solutions. [Link]
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Sulfur stabilizing metal nanoclusters on carbon at high temperatures. (n.d.). PubMed Central. [Link]
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Understanding Catalyst Poisoning In Precious Metal Catalysts: Causes, Problems, And Solutions. (2025, September 1). Stanford Advanced Materials. [Link]
-
A Self-Healing Platinum Catalyst for Methanol Oxidation Reaction. (2026, January 14). ACS Publications. [Link]
-
What Is Catalyst Poisoning In Chemical Reactions?. (2025, September 16). YouTube. [Link]
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2025, August 5). ResearchGate. [Link]
-
Solving the Problem of Catalyst Poisoning in Encapsulants. (2024, August 28). GOOD GI. [Link]
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Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. (n.d.). MDPI. [Link]
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Catalysts Deactivation, Poisoning and Regeneration. (n.d.). MDPI. [Link]
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Catalyst Deactivation, Poisoning and Regeneration. (n.d.). OUCI. [Link]
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RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository. [Link]
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Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)-Platinum(II) Olefin Complexes as Catalysts. (2021, November 22). PubMed. [Link]
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Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. (n.d.). ResearchGate. [Link]
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Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry and Biochemistry. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI. [Link]
-
Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). ACS Publications. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]
-
Understanding Palladium Hydrogenation Catalysts: When the Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. (2025, August 7). ResearchGate. [Link]
-
Immobilized Rh, Ru, Pd and Ni complexes as catalysts in the hydrogenation of cyclohexene. (n.d.). CONICET. [Link]
-
Beyond Lindlar Catalyst: Highly-oxidized Pd Single Atoms as Promoter for Alkyne Semi-hydrogenation. (n.d.). Chemical Science (RSC Publishing). [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Hexahydroindan Derivatives
Welcome to the technical support center for the analysis of hexahydroindan derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by the complex stereochemistry and conformational flexibility of these saturated bicyclic systems. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the intricacies of their NMR spectra, ensuring accurate structural elucidation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges faced when analyzing the NMR spectra of this compound derivatives.
Q1: Why are the 1H NMR spectra of my this compound derivatives so complex and overlapping?
A1: The complexity arises from several factors inherent to the this compound scaffold:
-
High number of non-equivalent protons: The rigid, fused-ring system often results in a large number of chemically distinct protons, even in seemingly simple derivatives.
-
Small chemical shift dispersion: The majority of protons are aliphatic, residing in a narrow chemical shift range (typically 0.5-3.5 ppm), leading to significant signal overlap.[1][2]
-
Complex coupling patterns: Protons on the fused ring system exhibit complex spin-spin coupling, often resulting in multiplets that are difficult to interpret directly. This is a departure from the more straightforward n+1 rule and is a result of multiple, differing coupling constants to various neighbors.[3][4][5]
Q2: What are the typical 1H and 13C chemical shift ranges I should expect for a this compound core?
A2: While substituent effects can be significant, the unsubstituted this compound core provides a baseline:
-
1H NMR: The aliphatic protons of the this compound skeleton generally resonate between 0.5 and 2.5 ppm . Protons adjacent to electron-withdrawing groups will be shifted downfield.
-
13C NMR: The carbon signals for the this compound framework typically appear in the range of 20-50 ppm . Specific chemical shifts for cis-hexahydroindan have been reported.[6]
Q3: How can I differentiate between diastereomers of a this compound derivative using NMR?
A3: Differentiating diastereomers is a primary challenge. Key strategies include:
-
Comparison of 1H and 13C Chemical Shifts: Diastereomers will exhibit distinct sets of chemical shifts. While some signals may be very close, others, particularly those near the stereocenters, can show significant differences.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are crucial for determining the relative stereochemistry. Correlations are observed between protons that are close in space (typically < 5 Å), allowing you to build a 3D model of the molecule.[7] For example, a strong NOE between a substituent and a proton on the ring can define its orientation as axial or equatorial.
-
Coupling Constants (J-values): The magnitude of 3JHH coupling constants can provide stereochemical information, particularly regarding dihedral angles, as described by the Karplus equation.
Q4: Are there computational tools that can help in predicting the NMR spectra of my this compound derivatives?
A4: Yes, computational chemistry is a powerful tool in this context. Density Functional Theory (DFT) calculations can predict 1H and 13C chemical shifts with a reasonable degree of accuracy.[8][9] The typical workflow involves:
-
Generating all possible low-energy conformations of the diastereomers.
-
Optimizing the geometry of each conformer.
-
Calculating the NMR shielding constants.
-
Comparing the calculated chemical shifts with experimental data to identify the correct diastereomer.
Several software packages, and even some chemistry drawing programs, have built-in NMR prediction modules.[10][11] Machine learning approaches are also emerging as a way to improve the accuracy and speed of these predictions.[12]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues encountered during the structural elucidation of this compound derivatives.
Guide 1: Systematic Approach to Full Structural Elucidation
This guide outlines a comprehensive workflow for tackling the complete assignment of a novel this compound derivative.
Experimental Workflow for this compound NMR Analysis
Caption: Logic diagram illustrating the use of multiple NMR parameters to assign ring fusion stereochemistry.
III. References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from
-
More Complex Spin-Spin Splitting Patterns. (2025, March 28). Chemistry LibreTexts. Retrieved from [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
-
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved from [Link]
-
Spin-spin splitting and coupling - More complex splitting patterns. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Machine learning in computational NMR-aided structural elucidation. (2023, January 26). Frontiers. Retrieved from [Link]
-
How to predict NMR Shifts of any compound using ChemDraw ? (2020, June 7). YouTube. Retrieved from [Link]
-
Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Helvetica. Retrieved from [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). SpringerLink. Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
Reference-free NOE NMR analysis. (n.d.). NSF Public Access Repository. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
-
Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (n.d.). University of Aberdeen. Retrieved from [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
-
Interpreting NMR Spectra 1. (2015, April 11). YouTube. Retrieved from [Link]
-
Comparison of experimental and calculated 1 H NMR chemical shifts of diastereoisomer 3. (n.d.). ResearchGate. Retrieved from [Link]
-
Reference-free NOE NMR analysis. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Reference-free NOE NMR analysis. (n.d.). SciSpace. Retrieved from [Link]
-
NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
How To Analyze The Peaks Of H-NMR Spectroscopy. (2013, January 23). YouTube. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [https://chem.libretexts.org/Courses/University_of_British_Columbia/CHEM_203%3A_Organic_Spectroscopy_(Chong)/06%3A_1H_NMR_Spectroscopy/6.06%3A_1H_NMR_Spectra_and_Interpretation_(Part_I)]([Link]_ Spectroscopy/6.06%3A_1H_NMR_Spectra_and_Interpretation_(Part_I))
-
Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]
-
Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved from [Link]
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Hexahydroindan Purity & Analysis: A Technical Support Center
Welcome to the Technical Support Center for hexahydroindan. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling, analyzing, and purifying this compound samples. We will delve into the common challenges encountered in the lab, offering detailed, step-by-step protocols and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding this compound samples.
Q1: What are the most common impurities in a this compound sample?
A1: The impurity profile of this compound is largely dependent on its synthesis route, which typically involves the hydrogenation of indan. The most common impurities include:
-
Geometric Isomers: cis-Hexahydroindan and trans-hexahydroindan are the most prevalent components. While not always considered "impurities" in the traditional sense, the specific ratio is critical for many applications, and one isomer may be considered an impurity if the other is desired.
-
Unreacted Starting Material: Residual indan, the aromatic precursor, is a common impurity resulting from incomplete hydrogenation.
-
Solvent Residues: Trace amounts of solvents used during synthesis or workup may be present. Common examples include toluene, hexane, or alcohols.
-
Degradation Products: Although saturated hydrocarbons like this compound are generally stable, they can degrade under harsh conditions (e.g., strong oxidizing agents, high heat), leading to a variety of oxygenated or rearranged byproducts.
Q2: My this compound sample is a mixture of cis and trans isomers. How can I separate them?
A2: Separating cis and trans isomers of this compound can be challenging due to their similar physical properties. The most effective methods are:
-
Fractional Distillation: There is a slight difference in the boiling points of the isomers, which allows for enrichment of one over the other through careful fractional distillation using a column with a high number of theoretical plates.[1]
-
Preparative Gas Chromatography (Prep-GC): For high-purity separation on a smaller scale, Prep-GC is a powerful technique that separates components based on their differential partitioning between a stationary and mobile phase.
-
Adsorption Chromatography: In some cases, selective adsorption on materials like synthetic zeolites can be used to separate cis and trans isomers.[2]
Q3: How do I accurately determine the purity and isomeric ratio of my this compound sample?
A3: The gold standard for analyzing volatile, nonpolar compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . A GC equipped with a Flame Ionization Detector (GC-FID) is also excellent for quantification. For structural confirmation and detection of non-volatile or solvent impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[3][4][5]
Q4: Can residual aromatic impurities from the synthesis affect my downstream applications?
A4: Absolutely. Even trace amounts of aromatic compounds like indan can have significant consequences. For instance, in catalytic processes, aromatic impurities can poison the catalyst, reducing its activity and lifespan.[6][7] In pharmaceutical applications, such impurities are strictly regulated due to potential toxicity.
Analytical Protocols
Protocol 1: Purity and Isomer Ratio Analysis by GC-MS
This protocol provides a robust method for the separation and quantification of cis- and trans-hexahydroindan, as well as the detection of residual indan.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the this compound sample in a volatile, high-purity solvent (e.g., n-hexane, HPLC grade). b. Perform a serial dilution to create a working sample of approximately 100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A non-polar capillary column is recommended for good separation of hydrocarbons. A common choice is a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL with a split ratio of 50:1.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 150 °C at a rate of 10 °C/min.
- Hold: Hold at 150 °C for 5 minutes.
- MS Parameters:
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 40-300 m/z.
3. Data Analysis: a. Identify the peaks for cis- and trans-hexahydroindan and any impurities by comparing their retention times and mass spectra to known standards or library data (e.g., NIST). b. Quantify the relative abundance of each component by integrating the peak areas. The purity is often reported as the area percentage of the main peaks relative to the total area of all peaks.
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| cis-Hexahydroindan | ~6.5 | 124 (M+), 95, 81, 67, 54 |
| trans-Hexahydroindan | ~6.8 | 124 (M+), 95, 81, 67, 54 |
| Indan (Impurity) | ~8.2 | 118 (M+), 117, 91 |
Note: Retention times are approximate and will vary based on the specific instrument and column.
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR is an excellent method for obtaining an overall purity assessment and identifying organic impurities, including residual solvents.[3][9]
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube. b. Add ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), that does not have signals overlapping with the analyte. c. Add a known amount of an internal standard with a sharp, well-resolved signal (e.g., dimethyl sulfone) if absolute quantification is required.
2. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field strength.
- Key Parameters:
- Set an appropriate relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration (a D1 of 10-16 seconds is often sufficient).
- Acquire at least 16 scans for a good signal-to-noise ratio.
3. Data Analysis: a. Integrate the signals corresponding to this compound. The aliphatic region will show a complex series of multiplets. b. Look for characteristic signals of impurities:
- Aromatic Protons (Indan): Signals in the δ 7.0-7.5 ppm region.
- Solvent Residues: Check for known solvent peaks (e.g., Toluene at δ 2.34 and 7.17-7.27 ppm in CDCl₃).[10] c. Calculate purity by comparing the integral of the analyte signals to those of the internal standard or by the 100% method, where the integral of the main compound is compared to the sum of all integrals.
Troubleshooting Guides
Guide 1: Fractional Distillation for Isomer Enrichment
Fractional distillation separates components based on differences in their boiling points.[11][12]
Issue: Poor separation of cis and trans isomers.
-
Possible Cause 1: Insufficient column efficiency. The boiling points of the isomers are very close, requiring a high number of theoretical plates for effective separation.
-
Solution: Use a highly efficient fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). Ensure the column is well-insulated to maintain a proper temperature gradient.[1]
-
-
Possible Cause 2: Distillation rate is too fast. Rapid heating does not allow for proper liquid-vapor equilibrium to be established within the column.
-
Solution: Heat the distillation flask slowly and maintain a low, steady distillation rate (e.g., 1-2 drops per second).[1]
-
-
Possible Cause 3: Inconsistent heating. Fluctuations in heat can disrupt the temperature gradient in the column.
-
Solution: Use a heating mantle with a controller and a magnetic stirrer to ensure smooth, even boiling.
-
Guide 2: GC-MS Analysis
Issue: Co-elution or poor resolution of cis and trans isomer peaks.
-
Possible Cause 1: Inappropriate GC column. A column with insufficient selectivity for nonpolar isomers is being used.
-
Solution: Ensure you are using a suitable non-polar or slightly polar column (e.g., HP-5ms). For very difficult separations, consider a longer column or one with a thicker film.
-
-
Possible Cause 2: Suboptimal oven temperature program. The temperature ramp may be too fast to allow for separation.
-
Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). You can also add an isothermal hold at a temperature that provides the best separation.
-
-
Possible Cause 3: Carrier gas flow rate is incorrect. An improper flow rate can lead to band broadening and reduced resolution.
-
Solution: Optimize the carrier gas flow rate for your column dimensions. Consult the column manufacturer's guidelines.
-
Issue: Ghost peaks or baseline noise.
-
Possible Cause: Contamination in the GC system (inlet, column, or detector).
-
Solution: Bake out the column at its maximum recommended temperature. Clean the inlet liner and replace the septum. Run a solvent blank to confirm the system is clean.
-
Visualizing Workflows
Impurity Analysis Workflow
This diagram outlines the decision-making process for analyzing a this compound sample.
Caption: Decision workflow for the analysis of this compound samples.
Fractional Distillation Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting poor separation during fractional distillation.
Caption: Troubleshooting logic for fractional distillation of isomers.
References
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Identification of Octahydro-4,7-methano-1H-inden-5-ol Isomers.
- chemrevise. (n.d.). 3.2 Alkanes.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- AQA A-Level Chemistry. (n.d.). Fractional Distillation of Crude Oil.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Royal Society of Chemistry. (n.d.). Review my learning Fractional distillation and hydrocarbons teacher guidance and answers.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.
- Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes - AQA Chemistry A-level.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- MDPI. (2024, February 12). Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Springer. (n.d.). Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (PDF) Trace Metal Impurities in Catalysis.
- YouTube. (2021, February 28). 17.3 The Effects of Aromaticity on Reactivity | Organic Chemistry.
- PubMed. (n.d.). Selective Production of Bicyclic Alkanes for Sustainable Aviation Fuel by Catalytic Hydrodeoxygenation of Lignin-Derived Bisphenols.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?.
- ChemRxiv. (n.d.). Strain-Release Radical-Polar Crossover Annulation: A Unified Strategy to Access Spiro-, Fused-, and Enantioenriched-Aza/Oxa.
- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
- ACS Publications. (n.d.). ACS Catalysis Journal.
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
- MDPI. (n.d.). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition.
- Sigma-Aldrich. (n.d.). CAS 110-54-3.
- National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
- Benchchem. (n.d.). Purification techniques for separating cis and trans isomers of 2,4-heptadiene.
- KoreaMed Synapse. (n.d.). Assessment of the Purity of Emodin by Quantitative Nuclear Magnetic Resonance Spectroscopy and Mass Balance.
- International Journal of Scientific & Technology Research. (n.d.). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species.
- Sigma-Aldrich. (n.d.). Indan 95 496-11-7.
- Asian Journal of Biological Sciences. (n.d.). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
- ResearchGate. (2024, December 3). (PDF) Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections.
- ACS Publications. (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2.
Sources
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Technical Support Center: Scaling Up Hexahydroindan Synthesis for Pilot Plant Operations
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for teams scaling the synthesis of hexahydroindan from the laboratory bench to a pilot plant. The content is structured to address practical challenges and explain the underlying scientific principles governing process scale-up.
Introduction: The Challenge of Scale
Scaling up a chemical synthesis from a laboratory flask to a pilot plant reactor is not a linear process.[1] What works perfectly for a 1-liter reaction can present significant challenges at a 100-liter scale. Physical and chemical properties such as heat transfer, mass transfer, and fluid dynamics change non-linearly as the system size and surface-area-to-volume ratio change.[1][2] This guide is designed to help you anticipate and overcome these challenges in the synthesis of this compound, a common bicyclic hydrocarbon building block.
The most prevalent synthetic route involves the catalytic hydrogenation of an indane derivative. While straightforward in principle, this process is sensitive to variables that become amplified at scale, impacting yield, purity, safety, and batch-to-batch consistency.[3][4]
Section 1: Core Scale-Up Principles and Challenges
Before addressing specific troubleshooting scenarios, it is crucial to understand the fundamental principles that change during scale-up.
Thermodynamics and Heat Management
In a small flask, the large surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically. Catalytic hydrogenation is a highly exothermic reaction, and inefficient heat removal can lead to thermal runaways, side reactions, and reduced product selectivity.[2][4] A thorough thermodynamic analysis and robust reactor cooling systems are non-negotiable for a safe and reproducible process.[1]
Mass Transfer and Mixing
Effective mixing is essential to ensure that the hydrogen gas, the liquid substrate, and the solid catalyst are in intimate contact.[1] What is easily achieved with a small magnetic stir bar becomes a significant engineering challenge in a large reactor.[2] Poor mixing can lead to localized "hot spots" on the catalyst surface, incomplete reactions, and longer batch times. The choice of impeller type, agitation speed, and baffle design are critical decisions for the pilot plant.
Reaction Kinetics and Equilibrium
The time required to reach chemical equilibrium often increases as larger quantities of reactants are mixed.[1] The rate of hydrogen dissolution into the reaction medium can become the rate-limiting step, meaning the reaction is governed by mass transfer rather than intrinsic kinetics. This can mask the true performance of the catalyst and lead to misleading data if not properly understood.
Below is a diagram illustrating the interplay of these core challenges.
Caption: Interrelationship of core scale-up challenges and their potential outcomes.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the pilot-scale synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower at the pilot scale compared to the lab, or the reaction is stalling before completion. What are the likely causes and solutions?
A1: This is a classic scale-up issue often rooted in mass transfer limitations or catalyst deactivation.
-
Potential Cause 1: Insufficient Hydrogen Availability. In the lab, hydrogen is readily available in the headspace. At scale, the dissolution of hydrogen into the liquid phase can be the rate-limiting step. If your agitation is insufficient, the catalyst is effectively "starved" of hydrogen.
-
Troubleshooting Steps:
-
Increase Agitation: Gradually increase the impeller speed. Monitor the reaction rate and hydrogen uptake. Be mindful of the maximum safe agitation speed for your equipment.
-
Evaluate Impeller Design: A gas-inducing impeller (like a Rushton turbine) is often necessary at scale to effectively disperse hydrogen bubbles and maximize the gas-liquid interface.
-
Increase Hydrogen Pressure: A higher H₂ pressure increases the driving force for dissolution. Ensure your reactor is rated for the intended pressure increase.
-
-
-
Potential Cause 2: Catalyst Deactivation or Poisoning. The catalyst (e.g., Palladium on Carbon, Pd/C) is sensitive to impurities that may be present in larger quantities of starting material or solvent.[5]
-
Troubleshooting Steps:
-
Analyze Raw Materials: Perform stringent quality control on your indane starting material and solvent. Impurities containing sulfur, halides, or strong coordinating ligands can poison noble metal catalysts.
-
Increase Catalyst Loading: As a diagnostic tool, a small increase in catalyst loading can sometimes overcome minor poisoning effects. However, this is not an economically sustainable solution. The root cause (impurities) should be identified.
-
Consider a Different Catalyst: Some catalysts are more robust to certain poisons. Consult with catalyst suppliers for alternatives if a specific impurity cannot be removed.
-
-
-
Potential Cause 3: Poor Temperature Control. If the reactor's cooling system cannot keep up with the exotherm, localized hot spots can form on the catalyst surface, leading to catalyst sintering (deactivation) or side reactions.
-
Troubleshooting Steps:
-
Review Heat Transfer Data: Ensure the heat generated by the reaction does not exceed the calculated heat removal capacity of the reactor.
-
Slow Substrate Addition: Instead of charging all the substrate at once, consider a semi-batch process where the indane derivative is added slowly to control the rate of heat generation.
-
-
Below is a troubleshooting workflow for addressing low yield.
Caption: Decision workflow for troubleshooting low reaction yield.
Q2: The final product purity is poor, with significant side products not seen in the lab. How can I improve selectivity?
A2: Poor selectivity at scale is almost always due to issues with heat and mass transfer leading to unintended reaction pathways.
-
Potential Cause 1: Over-hydrogenation or Ring Opening. Excessive temperature, long reaction times, or overly active catalysts can lead to the saturation of the second ring or even cleavage of C-C bonds.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Operate at the lower end of the effective temperature range to minimize side reactions.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. "More" is not always better and can reduce selectivity.
-
Change Catalyst Type: Consider a less active catalyst or one with a selectivity-promoting additive. For example, Lindlar's catalyst is used for selective alkyne hydrogenation and illustrates the principle of tempered activity.[5]
-
Monitor Reaction Closely: Use in-process controls (e.g., GC-MS) to stop the reaction as soon as the starting material is consumed, preventing over-reaction.
-
-
-
Potential Cause 2: Isomerization. The presence of cis- and trans-isomers of this compound (also known as hydrindane) is common.[6][7] The ratio can be influenced by the catalyst, solvent, and reaction conditions.
-
Troubleshooting Steps:
-
Screen Catalysts: Different metals (e.g., Pd, Pt, Rh) and supports can favor the formation of one isomer over the other. A screening study is highly recommended.
-
Optimize Solvent: The polarity of the solvent can influence the substrate's orientation on the catalyst surface, affecting the stereochemical outcome.
-
Control Temperature: Isomerization can be temperature-dependent. Maintaining a consistent and optimized temperature is crucial for a reproducible isomer ratio.
-
-
Q3: We are struggling with the product workup. Filtration of the catalyst is slow, and purification by distillation is giving inconsistent results. What should we do?
A3: Workup and purification are often overlooked during initial scale-up planning but are critical for an efficient process.[8]
-
Problem: Slow Catalyst Filtration.
-
Potential Cause: Fine catalyst particles (especially with Pd/C) can clog filter media. The viscosity of the reaction mixture can also slow down the process.
-
Solutions:
-
Use a Filter Aid: Add a small amount of an inert filter aid like Celite (diatomaceous earth) to the mixture before filtration. This creates a porous cake that prevents blinding of the filter medium.
-
Select the Right Catalyst Support: Catalysts on larger, more robust supports (e.g., pellets or granular carbon) are often easier to filter than fine powders.
-
Optimize Temperature/Dilution: Heating the mixture (if safe and stable) or diluting it with additional solvent can lower the viscosity and improve filtration rates.
-
-
-
Problem: Inconsistent Distillation.
-
Potential Cause: The presence of high-boiling impurities or azeotrope formation with residual solvent can complicate distillation.
-
Solutions:
-
Characterize Impurities: Use GC-MS to identify the impurities. Knowing their boiling points is essential for designing an effective distillation protocol.
-
Use Fractional Distillation: A packed column with sufficient theoretical plates is necessary to separate products with close boiling points. Simple distillation is often inadequate for achieving high purity.
-
Consider Alternative Purification: If distillation is problematic, explore other methods like melt crystallization or preparative chromatography, though these may have different cost implications.[8][9]
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when scaling up a catalytic hydrogenation?
-
A: The top three concerns are:
-
Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. The pilot plant must have proper ventilation, intrinsically safe electronics, and robust procedures for handling and purging hydrogen.[10][11]
-
Pyrophoric Catalyst: Palladium on carbon (Pd/C) catalysts, especially after use, can be pyrophoric and ignite spontaneously upon exposure to air, particularly when dry or solvent-wetted. The catalyst must always be kept wet and handled in an inert atmosphere (e.g., nitrogen or argon) during filtration.[3]
-
Thermal Runaway: As discussed, the exothermic nature of the reaction requires a reliable cooling system and continuous monitoring to prevent a dangerous increase in temperature and pressure.[4] All personnel should be trained on emergency response plans.[10]
-
-
-
Q: What analytical methods are essential for this process?
-
A: A multi-pronged analytical approach is necessary for both process control and final product release.
-
Gas Chromatography (GC): The workhorse for this process. A GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is ideal for monitoring the disappearance of starting material, the formation of this compound, and quantifying impurities.[][13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structural isomers or unexpected byproducts.[14] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without requiring a reference standard for every impurity.[14]
-
Karl Fischer Titration: To determine the water content in the final product, which can be critical for stability and downstream applications.
-
-
| Technique | Purpose | Stage of Use |
| GC-MS | Monitor reaction progress, identify byproducts, quantify purity.[] | In-Process Control (IPC), Final Release |
| ¹H / ¹³C NMR | Confirm chemical structure, identify isomers.[14] | Final Product Characterization |
| FT-IR | Confirm functional group transformation (loss of aromaticity). | IPC, Final Release |
| Karl Fischer | Quantify water content. | Final Release |
Table 1: Recommended analytical techniques for this compound synthesis.
-
Q: What are the key environmental and "green chemistry" considerations?
-
A: The main environmental impacts stem from solvent use and waste generation.[15][16] To improve the process's green profile, consider:
-
Solvent Selection: Choose a solvent with a good environmental, health, and safety (EHS) profile. If possible, explore solvent-free reaction conditions.[17][18]
-
Catalyst Recycling: Investigate methods to recover and reuse the precious metal catalyst, which reduces both cost and environmental burden.
-
Waste Minimization: Optimize the reaction to achieve high atom economy, minimizing the formation of byproducts that require disposal.[19]
-
Energy Efficiency: Run the reaction at the lowest effective temperature and pressure to reduce energy consumption.[16]
-
-
Section 4: Representative Experimental Protocols
Protocol 1: General Procedure for Pilot-Scale Catalytic Hydrogenation
Disclaimer: This is a generalized protocol and must be adapted based on specific process development data and a thorough safety review (e.g., HAZOP).[10]
-
Vessel Inerting: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel multiple times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of the Pd/C catalyst in a portion of the reaction solvent. Caution: Never handle dry Pd/C in air.
-
Catalyst Charging: Transfer the catalyst slurry to the main reactor under a positive pressure of inert gas.
-
Main Charge: Add the remaining solvent and the indane derivative substrate to the reactor.
-
Pressurization/Depressurization Cycles: Seal the reactor. Pressurize with Nitrogen and vent (repeat 3x), then pressurize with Hydrogen and vent (repeat 3x). This ensures the atmosphere is free of inert gas that would lower the H₂ partial pressure.
-
Reaction Execution:
-
Begin agitation to ensure the catalyst is fully suspended.
-
Pressurize the reactor to the target hydrogen pressure (e.g., 50-100 psi).
-
Heat the reactor to the target temperature (e.g., 50-80 °C). The reaction is exothermic, so the heating system may quickly switch to cooling mode.
-
Monitor hydrogen uptake and internal temperature continuously.
-
Take in-process control samples periodically via a safe sampling system to monitor conversion by GC.
-
-
Reaction Completion & Cooldown: Once the reaction is complete (no starting material detected), stop the hydrogen flow and cool the reactor to ambient temperature.
-
Depressurization & Inerting: Carefully vent the excess hydrogen pressure and purge the reactor headspace with Nitrogen.
-
Catalyst Filtration: Transfer the reaction mixture through a closed-system filter (e.g., a filter press or Nutsche filter) that has been pre-coated with a filter aid. Ensure the catalyst cake is always kept wet with solvent or water until it is safely stored for disposal or recovery.
-
Product Isolation: Process the filtrate (containing the this compound product) through the established purification procedure (e.g., solvent evaporation followed by fractional distillation).
Protocol 2: GC-MS Analysis for Purity
-
Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. (This must be optimized).
-
MS Detector: Scan from m/z 40 to 300.
-
-
Analysis: Inject 1 µL of the sample. Identify the starting material and product peaks by their retention times and mass spectra. The this compound product should show a molecular ion at m/z 124.22.[6]
-
Quantification: Determine purity by calculating the area percent of the main product peak relative to the total area of all peaks in the chromatogram.
References
- Xytel India. (2025). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
- Pesyan, N.N. et al. A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H ). SciSpace.
- Vardan Petrochemicals Pvt. Ltd. Reducing Environmental Impact in Petrochemical Production.
- III Analytical Methods. Source Unknown.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
- Scribd. Safety Challenges in R&D Pilot Plants.
- BOC Sciences.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- National Institutes of Health (NIH).
- El-Saghier, A. M. M., Ahmed, E. A., & Mahmoud, A. M. A. (2015). Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological.
- National Institutes of Health (NIH).
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals.
- Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (2024). ChemRxiv.
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Validation & Comparative
A Comparative Guide to the Synthesis of Hexahydroindans for Pharmaceutical Research
The hexahydroindan structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The stereochemical complexity inherent in this bicyclic system presents both a challenge and an opportunity for synthetic chemists. The precise control over the stereochemistry of the this compound core is often paramount to achieving the desired therapeutic effect. This guide provides an in-depth comparison of the most prevalent and effective methods for the synthesis of hexahydroindans, offering insights into the underlying principles, experimental considerations, and expected outcomes to aid researchers in selecting the optimal strategy for their specific drug discovery and development programs.
Introduction: The Significance of the this compound Scaffold
The rigid, three-dimensional structure of the this compound skeleton makes it an ideal scaffold for the spatial presentation of pharmacophoric elements. This has led to its incorporation into a diverse array of therapeutic agents, targeting a wide range of diseases. The ability to synthesize specific stereoisomers of this compound derivatives is crucial, as different stereoisomers can exhibit vastly different pharmacological profiles, from potent agonists to inactive compounds or even antagonists. This guide will focus on three principal synthetic strategies: the Robinson Annulation, the Diels-Alder Reaction, and the Catalytic Hydrogenation of indene derivatives. Each method will be evaluated based on its efficiency, stereocontrol, and applicability to the synthesis of complex, functionalized hexahydroindans.
Method 1: The Robinson Annulation - A Classic Approach to Fused Ring Systems
The Robinson annulation is a powerful and well-established method for the formation of six-membered rings, making it a cornerstone in the synthesis of hexahydroindanones.[1] This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the fused bicyclic system.[2][3]
Mechanistic Insight and Stereochemical Considerations
The stereochemical outcome of the Robinson annulation is largely determined during the intramolecular aldol condensation step. Under kinetically controlled conditions, the formation of the trans-fused decalin system is often favored due to a chair-like transition state that minimizes steric interactions.[2] However, the stereoselectivity can be influenced by various factors, including the nature of the substrate, the base employed, and the reaction temperature.
Asymmetric Robinson Annulation: Accessing Chiral Hexahydroindans
The development of asymmetric Robinson annulations has been a significant advancement, enabling the enantioselective synthesis of this compound derivatives. Organocatalysis, particularly the use of chiral proline derivatives, has emerged as a highly effective strategy.[2][4] These catalysts facilitate the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled Michael addition and subsequent cyclization, affording the desired enantiomer with high enantiomeric excess (ee). For instance, L-proline has been shown to catalyze asymmetric Robinson annulations with enantiomeric excesses often in the range of 60-70%.[2] More advanced organocatalysts, such as N-tosyl-(Sa)-binam-L-prolinamide, have demonstrated even higher efficiency and enantioselectivity, achieving up to 97% ee in the synthesis of Wieland-Miescher ketone analogues.[5]
Diagram 1: Asymmetric Robinson Annulation Workflow
Caption: Workflow for Asymmetric Robinson Annulation.
Method 2: The Diels-Alder Reaction - A Convergent and Stereospecific Strategy
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a highly convergent and stereospecific route to the this compound core.[6] The intramolecular variant of this reaction is particularly powerful for constructing the fused bicyclic system with excellent control over the relative stereochemistry of the newly formed ring.[7]
Mechanistic Principles and Stereochemical Predictability
The concerted nature of the Diels-Alder reaction ensures that the stereochemistry of the reactants is transferred to the product with high fidelity. In the context of intramolecular Diels-Alder reactions for this compound synthesis, the tether connecting the diene and dienophile plays a crucial role in dictating the stereochemical outcome. The reaction generally proceeds through a highly ordered, chair-like transition state, which minimizes steric strain and leads to the formation of the cis-fused this compound system.[8] The "endo rule" often governs the stereoselectivity with respect to substituents on the dienophile, where the substituents preferentially occupy an endo position in the transition state.[9]
Enantioselective Intramolecular Diels-Alder Reactions
Achieving enantioselectivity in intramolecular Diels-Alder reactions can be accomplished through the use of chiral auxiliaries attached to the dienophile or through the use of chiral Lewis acid catalysts. Chiral oxazolidinones, for instance, have been successfully employed as chiral auxiliaries to direct the facial selectivity of the cycloaddition.[8] Furthermore, the development of chiral Lewis acids and organocatalysts has enabled catalytic asymmetric Diels-Alder reactions, providing access to enantioenriched hexahydroindans with high efficiency.[10]
Caption: Catalytic hydrogenation of an indene derivative.
Comparative Analysis of Synthesis Methods
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that the specific yields and stereoselectivities are highly substrate-dependent and the values presented are representative examples from the literature.
| Method | Key Features | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |
| Robinson Annulation | Step-wise formation of a six-membered ring via Michael addition and aldol condensation. | 60-95% | Good to excellent diastereoselectivity (trans often favored). High enantioselectivity with chiral catalysts (up to 97% ee). [5] | Well-established, versatile, and amenable to asymmetric catalysis. | Can require harsh reaction conditions (strong base/acid), and the initial Michael addition can sometimes be reversible. |
| Diels-Alder Reaction | Convergent [4+2] cycloaddition. | 70-95% | Excellent stereospecificity, typically forming cis-fused systems. High diastereoselectivity and enantioselectivity achievable. | High convergence, excellent stereocontrol, and mild reaction conditions are often possible. | Requires synthesis of a suitable diene-dienophile precursor; can be sensitive to electronic and steric factors. |
| Catalytic Hydrogenation | Direct reduction of an unsaturated precursor. | >90% | Good to excellent diastereoselectivity for the cis-isomer. High enantioselectivity with chiral catalysts. | Atom economical, often high yielding, and can be highly stereoselective. | Requires a suitable unsaturated precursor; catalyst can be expensive and sensitive to impurities. Over-reduction can be a side reaction. |
Experimental Protocols
Representative Protocol for Asymmetric Robinson Annulation
This protocol is a generalized representation and should be optimized for specific substrates.
-
To a solution of the cyclohexanone derivative (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added a chiral organocatalyst (e.g., L-proline, 10-20 mol%).
-
The mixture is stirred at room temperature for 30 minutes.
-
Methyl vinyl ketone (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched hexahydroindanone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol for Intramolecular Diels-Alder Reaction
This protocol is a generalized representation and should be optimized for specific substrates.
-
A solution of the acyclic diene-dienophile precursor (1.0 eq) in a high-boiling point solvent (e.g., toluene, xylene) is prepared in a flask equipped with a reflux condenser.
-
The solution is heated to reflux (typically 110-140 °C) and the reaction is monitored by TLC.
-
For Lewis acid-catalyzed reactions, the Lewis acid (e.g., Et₂AlCl, 1.1 eq) is added to a solution of the precursor in a suitable solvent (e.g., CH₂Cl₂) at a low temperature (e.g., -78 °C) and the reaction is allowed to warm to room temperature.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the this compound derivative.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.
Representative Protocol for Catalytic Hydrogenation of Indene
This protocol is a generalized representation and should be optimized for specific substrates.
-
To a solution of the indene derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel is added the catalyst (e.g., 10% Pd/C, 5-10 wt%).
-
The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-50 atm).
-
The reaction mixture is stirred vigorously at room temperature or elevated temperature until the uptake of hydrogen ceases.
-
The reaction is monitored by GC-MS or TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford the this compound product.
-
The cis/trans ratio is determined by GC or ¹H NMR analysis.
Conclusion and Future Outlook
The synthesis of hexahydroindans remains a vibrant area of research, driven by the continued discovery of bioactive molecules containing this important scaffold. The Robinson annulation, Diels-Alder reaction, and catalytic hydrogenation each offer distinct advantages and are powerful tools in the synthetic chemist's arsenal.
-
The Robinson annulation is a robust and versatile method, with modern asymmetric variants providing excellent enantiocontrol.
-
The Diels-Alder reaction , particularly in its intramolecular form, offers unparalleled stereospecificity and convergence for the construction of the cis-fused system.
-
Catalytic hydrogenation represents a direct and efficient route to the saturated core, with catalyst selection being key to achieving high diastereoselectivity.
The choice of synthetic method will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. Future developments in this field will likely focus on the discovery of new, more efficient, and highly selective catalysts for asymmetric transformations, as well as the development of novel tandem reaction sequences that can rapidly build molecular complexity from simple precursors. These advancements will undoubtedly accelerate the discovery and development of new this compound-based therapeutics.
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Robinson annulation. (2023). In Wikipedia. [Link] [2]2. Diels Alder Reaction | California State University, Northridge. (n.d.). Edubirdie. [Link] [11]3. The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link] [4]4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2013). Journal of the American Chemical Society, 135(28), 10334–10337. [Link] [12]5. Robinson annulation. (2023). In Wikipedia. [Link] [1]6. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022). Symmetry, 14(2), 355. [Link]
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Asymmetric Robinson Annulation of 3-Indolinone-2-Carboxylates With Cyclohexenone: Access to Chiral Bridged Tricyclic Hydrocarbazoles. (n.d.). Amanote Research. [Link]
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A nickel(ii)-catalyzed asymmetric intramolecular Alder-ene reaction of 1,7-dienes. (2018). Chemical Communications, 54(72), 10136–10139. [Link]
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Enantioselective solvent-free Robinson annulation reactions. (2001). Journal of Chemical Sciences, 113(3), 195-206. [Link]
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Asymmetric hydrogenation. (2023). In Wikipedia. [Link] [13]11. 14. The Diels-Alder Cycloaddition Reaction. (n.d.). [Link] 12. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). Catalysts, 13(6), 964. [Link] [14]13. Robinson Annulation. (n.d.). J&K Scientific LLC. [Link] [15]14. The Intramolecular Diels–Alder Reaction as Part of Multi-step Reactions in Total Syntheses of Complex Natural Products. (2005). [Link] [16]15. 23.12: The Robinson Annulation Reaction. (2025, January 19). Chemistry LibreTexts. [Link] [3]16. The Intramolecular Diels Alder Reaction. (2019, December 6). Master Organic Chemistry. [Link] [7]17. Intramolecular Diels-Alder Reactions. (2001, January 24). Macmillan Group. [Link] [8]18. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. (2003). Accounts of Chemical Research, 36(12), 908–917. [Link]
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Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. [Link] [9]20. The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. (1996). Chemical Reviews, 96(1), 187–232. [Link]
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The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (2003). Journal of the American Chemical Society, 125(18), 5262–5263. [Link] [10]22. Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland-Miescher Ketone and Analogues. (2009). Advanced Synthesis & Catalysis, 351(14-15), 2482-2490. [Link] [5]23. Intramolecular Diels–Alder Reactions in Organic Synthesis. (2015). eScholarship.org. [Link]
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Introduction: Navigating the Landscape of Saturated Bicyclic Scaffolds
An In-Depth Comparative Guide to Hexahydroindan and Decalin Scaffolds for Researchers
In the realm of medicinal chemistry and organic synthesis, the selection of a molecular scaffold is a foundational decision that dictates the three-dimensional architecture, physicochemical properties, and ultimately, the biological activity of a target molecule. Among the most fundamental and widely employed frameworks are the saturated bicyclic hydrocarbons. This guide provides a detailed comparative analysis of two cornerstone scaffolds: this compound (also known as hydrindane or bicyclo[4.3.0]nonane) and decalin (decahydronaphthalene or bicyclo[4.4.0]decane).
While both are simple fused-ring systems, the subtle difference between this compound's fused 6- and 5-membered rings and decalin's two fused 6-membered rings leads to profound distinctions in stereochemistry, conformational flexibility, and stability. For the researcher, understanding these differences is paramount for the rational design of novel therapeutics, natural product synthesis, and the development of new chemical entities where precise spatial orientation of functional groups is critical for performance. This guide will dissect their structural nuances, compare their physical and chemical properties with supporting data, and explore their applications, providing the field-proven insights necessary for informed scaffold selection.
Part 1: A Tale of Two Rings: Structural and Stereochemical Dissection
The most critical distinction between this compound and decalin lies in their stereoisomerism and conformational behavior, which arise directly from their constituent ring sizes.
Decalin: The Conformationally Defined 6-6 System
Decalin is formed by fusing two cyclohexane rings and exists as two distinct, non-interconvertible stereoisomers (diastereomers): cis-decalin and trans-decalin.[1][2] This isomerism is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (the carbons shared by both rings).
-
trans-Decalin: The bridgehead hydrogens are on opposite sides of the molecule. To accommodate this, both cyclohexane rings are locked into a relatively flat and rigid chair conformation.[3][4] A key consequence of this is that trans-decalin cannot undergo the typical "ring-flip" characteristic of a single cyclohexane ring.[2][3] This conformational rigidity makes it an excellent scaffold for creating molecules where the precise, fixed positioning of substituents is required.
-
cis-Decalin: The bridgehead hydrogens are on the same side of the molecule. This geometry forces the two chair-form cyclohexane rings into a bent, "tent-like" shape.[5] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring-flip, converting one cis form into another of equal energy.[2][5] This flexibility can be advantageous when a molecule needs to adapt its shape to bind to a biological target.
From a thermodynamic standpoint, trans-decalin is more stable than cis-decalin by approximately 2.7 kcal/mol .[3] This is because the cis-fusion introduces steric strain in the form of three additional gauche-butane interactions that are absent in the more stable, all-chair, equatorial fusion of the trans-isomer.[5]
This compound (Hydrindane): The Flexible 6-5 System
This compound, consisting of a fused cyclohexane and cyclopentane ring, also exists as cis and trans isomers.[6][7] Its IUPAC name is bicyclo[4.3.0]nonane.[7][8]
-
trans-Hexahydroindan: As with decalin, the bridgehead hydrogens are on opposite faces. The cyclohexane ring typically adopts a chair conformation.
-
cis-Hexahydroindan: The bridgehead hydrogens are on the same face, leading to a bent structure.
The critical difference from decalin is the presence of the five-membered cyclopentane ring. Cyclopentane is inherently more flexible and has a lower barrier to conformational changes (pseudorotation) than cyclohexane. This imparts greater overall flexibility to the this compound system compared to the more rigid decalin scaffold, particularly the trans-isomer.
Part 2: Comparative Physicochemical Properties
The structural and stereochemical differences directly translate into measurable variations in physical properties. These properties are critical for applications ranging from solvent selection to predicting the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
| Property | cis-Decalin | trans-Decalin | cis-Hexahydroindan | trans-Hexahydroindan |
| Molecular Formula | C₁₀H₁₈[9] | C₁₀H₁₈[10] | C₉H₁₆[11] | C₉H₁₆[12] |
| Molar Mass ( g/mol ) | 138.25[13] | 138.25[13] | 124.22[8] | 124.22[12] |
| Boiling Point (°C) | 193[14] | 187[13] | ~176-177 | ~170-171 |
| Melting Point (°C) | -42.9[13] | -30.4[13] | -56.9 | -46.7 |
| Density (g/mL at 25°C) | 0.897[14] | 0.870 | 0.883 | 0.863 |
| Heat of Formation (kcal/mol) | -52.45[3] | -55.14[3] | - | - |
Analysis of Properties:
-
Boiling and Melting Points: The more stable and symmetrically packed trans-decalin has a higher melting point than the cis-isomer.[13] The higher boiling point of cis-decalin can be attributed to its slightly greater dipole moment and different molecular shape affecting intermolecular forces.
-
Density: The cis-isomers of both scaffolds are denser than their trans counterparts, a consequence of the more compact, bent shape of the cis-fused rings.
-
Stability: As confirmed by the heats of formation, trans-decalin is the thermodynamically more stable isomer.[3] This stability is a key consideration in synthesis, as reaction conditions can be chosen to favor the formation of the desired isomer.
Part 3: Synthesis and Reactivity: A Practical Comparison
The methods used to synthesize these scaffolds and their subsequent reactivity are central to their utility in research and development.
Synthetic Strategies
-
Decalin: The most direct route to decalin is the catalytic hydrogenation of naphthalene.[2][13] This process typically yields a mixture of cis and trans isomers, with the ratio being highly dependent on the catalyst and reaction conditions. For stereocontrolled synthesis, the Diels-Alder reaction is a powerful tool for constructing the decalin core, often with high stereoselectivity.[15][16][17]
-
This compound: This scaffold is commonly prepared by the hydrogenation of indane or indene derivatives.[6] More complex, functionalized hexahydroindanes can be synthesized via annulation strategies, such as the Danheiser annulation, which allows for the rapid and controlled assembly of the 6,5-fused ring system.[18]
Experimental Protocol: Synthesis of Decalin via Naphthalene Hydrogenation
This protocol describes a standard laboratory procedure for the synthesis of decalin, illustrating the formation of both stereoisomers.
Objective: To synthesize decahydronaphthalene (decalin) from naphthalene via catalytic hydrogenation.
Materials:
-
Naphthalene
-
Raney Nickel or Platinum(IV) oxide (Adam's catalyst)
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas
-
Standard glassware for filtration and distillation
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, place naphthalene and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10% by weight of naphthalene) under an inert atmosphere if necessary.
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Begin agitation and heat the reaction mixture to the target temperature (e.g., 100-150 °C). The optimal conditions will vary based on the catalyst used.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Hydrogenation catalysts can be pyrophoric and should be handled with care.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude decalin will be a mixture of cis and trans isomers.
-
Separation (Optional): The isomers can be separated by efficient fractional distillation, exploiting their different boiling points.[5]
Self-Validation and Causality: The choice of catalyst and conditions is crucial. Platinum-based catalysts at lower temperatures tend to favor the formation of the cis-isomer (kinetic product), while palladium or nickel catalysts at higher temperatures allow for equilibration to the more thermodynamically stable trans-isomer.[2] Monitoring hydrogen uptake provides a direct, real-time measure of reaction progress, ensuring the reaction goes to completion.
Part 4: The Scaffold of Life: Applications in Medicinal Chemistry
Both decalin and this compound are privileged scaffolds in medicinal chemistry, appearing frequently in the structures of natural products and synthetic drugs. Their rigid, well-defined three-dimensional structures are ideal for presenting functional groups in specific orientations to interact with biological targets like enzymes and receptors.
-
Decalin in Nature and Medicine: The decalin motif is the core of all steroid hormones and cholesterol, demonstrating its fundamental role in biology.[1] The rigid trans-fused decalin backbone ensures a specific overall shape essential for their function. Many sesquiterpenoids and diterpenoids, classes of natural products with diverse biological activities, also contain the decalin ring system.[15] This prevalence has made the decalin scaffold a popular starting point for the synthesis of complex natural products and their analogues for drug discovery programs.[16]
-
This compound in Drug Development: The 6,5-fused this compound system is also a key structural component in numerous bioactive molecules. Its unique blend of rigidity and flexibility allows for fine-tuning the conformational properties of a drug candidate. It can act as a conformationally restricted analogue of other groups, a strategy often used in medicinal chemistry to improve binding affinity and selectivity. The synthesis of functionalized hexahydroindanes is an active area of research for accessing novel chemical space in the development of alkaloids and other complex molecular architectures.[18]
The choice between a decalin and a this compound scaffold allows a medicinal chemist to modulate the overall topography of a molecule. Switching from a 6-6 to a 6-5 fused system can subtly alter the angles between substituents, which can have a dramatic effect on how a molecule fits into a protein's binding pocket.
Conclusion: An Informed Choice for Rational Design
The comparative analysis of this compound and decalin reveals two scaffolds with distinct personalities, each offering unique advantages for the research scientist.
-
Decalin is the scaffold of choice when rigidity and thermodynamic stability are paramount. The conformationally locked nature of trans-decalin provides a robust and predictable framework for positioning functional groups in a fixed orientation, a classic strategy in the design of steroid mimetics and other receptor ligands.
-
This compound offers a more conformationally nuanced alternative. The inherent flexibility of its cyclopentane ring provides a different spatial arrangement and dynamic behavior compared to decalin, which can be exploited to achieve optimal binding to a biological target or to fine-tune a molecule's physicochemical properties.
Ultimately, the decision to use this compound versus decalin is a strategic one, guided by the specific goals of the research program. By understanding the fundamental differences in their stereochemistry, stability, and reactivity, researchers can move beyond simple trial-and-error and engage in the rational, structure-based design of molecules poised for success.
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A Comparative Guide to the Biological Activity of Hexahydroindan-Based Neuraminidase Inhibitors
The hexahydroindan scaffold represents a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. A particularly noteworthy application of this scaffold is in the development of neuraminidase inhibitors, a critical class of antiviral drugs for the treatment and prophylaxis of influenza.[1][2][3][4][5] This guide provides an in-depth comparison of the biological activity of this compound derivatives, focusing on their role as influenza neuraminidase inhibitors. We will delve into their mechanism of action, explore the structure-activity relationships that govern their potency, present comparative experimental data, and provide a detailed protocol for a key assay used in their evaluation.
The Indispensable Role of Neuraminidase in Influenza Virus Propagation
The influenza virus relies on two key surface glycoproteins for its life cycle: hemagglutinin (HA) and neuraminidase (NA).[6] While hemagglutinin facilitates viral entry into host cells, neuraminidase is crucial for the release of newly formed virus particles from infected cells.[7][8] NA achieves this by cleaving sialic acid residues from glycoconjugates on the surface of the host cell, which would otherwise bind to the hemagglutinin of progeny virions, causing them to aggregate and preventing their release.[6][8] By inhibiting the enzymatic activity of neuraminidase, antiviral drugs can effectively trap the newly synthesized viruses on the cell surface, thereby halting the spread of infection.[8][9][10]
The following diagram illustrates the influenza virus life cycle and the critical point of intervention for neuraminidase inhibitors.
Caption: Influenza Virus Life Cycle and Neuraminidase Inhibition.
Oseltamivir: A Case Study in Rational Drug Design
A prime example of a this compound-based neuraminidase inhibitor is oseltamivir (marketed as Tamiflu).[1][2][3][4][5] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is later converted by hepatic esterases into its active form, oseltamivir carboxylate.[8][11][12] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase.[6] The design of oseltamivir was a landmark achievement in rational drug design, utilizing X-ray crystal structures of sialic acid analogues bound to the active site of neuraminidase.[1][2][3][4][5]
The structure-activity relationship (SAR) studies of oseltamivir and its analogues have revealed key insights into the features required for potent inhibitory activity. The cyclohexene scaffold serves as a rigid core, presenting the various functional groups in the optimal orientation to interact with the active site of the neuraminidase enzyme.[13][14] Key interactions include:
-
Carboxylate Group: Forms a salt bridge with a highly conserved arginine residue (Arg371) in the active site.
-
Amino Group: Interacts with acidic residues such as Asp151.[7]
-
Acetamido Group: Forms hydrogen bonds with other active site residues.
-
3-Pentyloxy Side Chain: Occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to binding affinity.[13][14]
Systematic modifications of these side chains have demonstrated that their size and geometry are critical for inhibitory potency against different influenza A and B strains.[13][14]
Comparative Biological Activity of this compound Derivatives
The efficacy of neuraminidase inhibitors is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity in vitro.[15] The following table summarizes the IC50 values for oseltamivir carboxylate against various influenza virus strains, including those with mutations that confer resistance.
| Influenza Virus Strain/Subtype | Neuraminidase Mutation | Oseltamivir Carboxylate IC50 (nM) | Fold Increase in IC50 (Resistance) |
| A/H1N1 (Wild-Type) | None | ~1-2.5[11][12] | - |
| A/H3N2 (Wild-Type) | None | ~0.96[11][12] | - |
| Influenza B (Wild-Type) | None | ~60[11][12] | - |
| A/H5N1 (H274Y Mutant) | H274Y | >900[16] | ~900-2500x |
| A/H7N9 (R292K Mutant) | R292K | Highly Reduced Inhibition[17] | Significant |
| A/H1N1pdm09 (I223V + S247N) | I223V + S247N | ~13-fold increase[18] | 13x |
It is important to note that the emergence of drug-resistant strains is a significant concern.[7] Mutations in the neuraminidase gene, such as H274Y in H1N1 and R292K in H7N9, can dramatically reduce the susceptibility of the virus to oseltamivir.[16][17][19][20] Continuous surveillance and the development of new inhibitors are therefore crucial.[18]
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
To ensure the trustworthiness and reproducibility of the data presented, a detailed protocol for a standard neuraminidase inhibition assay is provided below. This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to measure the enzymatic activity of neuraminidase.[15][21][22][23]
Objective: To determine the IC50 value of a this compound derivative against a specific influenza virus neuraminidase.
Materials:
-
Test compound (this compound derivative)
-
Influenza virus stock
-
MUNANA substrate[24]
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well black microplates
-
Fluorometer
Workflow Diagram:
Caption: Workflow for a MUNANA-based Neuraminidase Inhibition Assay.
Step-by-Step Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the this compound derivative in assay buffer.
-
Prepare Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the course of the reaction.
-
Assay Plate Setup: To a 96-well black microplate, add the diluted inhibitor solutions. Also, include control wells with only assay buffer (no inhibitor) and blank wells (no virus).
-
Add Virus: Add the diluted virus to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the neuraminidase.
-
Initiate Reaction: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop Reaction: Add the stop solution to all wells to terminate the reaction.
-
Fluorescence Reading: Measure the fluorescence of each well using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product, 4-methylumbelliferone).
-
Data Analysis: Subtract the background fluorescence (from blank wells) from all readings. Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion
This compound derivatives, exemplified by oseltamivir, are potent and clinically effective inhibitors of influenza neuraminidase.[25][26][27][28] Their biological activity is a direct result of their specific interactions with the enzyme's active site, a testament to the power of rational drug design.[1][2][3][4][5] The continuous evolution of the influenza virus necessitates ongoing research into the structure-activity relationships of novel this compound derivatives to combat drug resistance and improve therapeutic outcomes.[29][30] The experimental protocols outlined in this guide provide a framework for the reliable evaluation of these compounds, ensuring the scientific rigor required in the development of new antiviral agents.[31]
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Richard, M., et al. (2014). Evolution of Oseltamivir Resistance Mutations in Influenza A(H1N1) and A(H3N2) Viruses during Selection in Experimentally Infected Mice. Antimicrobial Agents and Chemotherapy, 58(6), 3568–3571. Retrieved from [Link]
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Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. Retrieved from [Link]
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Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. Retrieved from [Link]
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Hurt, A. C. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. Retrieved from [Link]
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Lew, W., Chen, X., & Kim, C. U. (2000). Discovery and Development of GS 4104 (oseltamivir) An Orally Active Influenza Neuraminidase Inhibitor. Current Medicinal Chemistry, 7(6), 663-672. Retrieved from [Link]
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Mishin, V. P., et al. (2010). Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Influenza and Other Respiratory Viruses, 4(4), 241–249. Retrieved from [Link]
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Kim, C. U., et al. (1998). Structure−Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors. Journal of Medicinal Chemistry, 41(15), 2451–2460. Retrieved from [Link]
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Li, W., et al. (2016). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 14(11), 199. Retrieved from [Link]
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Kim, C. U., et al. (1998). Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors. Journal of Medicinal Chemistry, 41(15), 2451–2460. Retrieved from [Link]
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Laborda, P., Wang, S., & Voglmeir, J. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1513. Retrieved from [Link]
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ResearchGate. (n.d.). Medicinal chemistry rational and structures of zanamivir, oseltamivir, and selected antiviral candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Novel neuraminidase inhibitors: identification, biological evaluation and investigations of the binding mode. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Retrieved from [Link]
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Laborda, P., Wang, S., & Voglmeir, J. (2016). (PDF) Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. ResearchGate. Retrieved from [Link]
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Laborda, P., Wang, S., & Voglmeir, J. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1513. Retrieved from [Link]
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Muraki, Y., et al. (2011). Novel antiviral activity of neuraminidase inhibitors against an avian influenza a virus. Virology Journal, 8, 409. Retrieved from [Link]
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Khan, A. U., Shakil, S., & Lal, S. K. (2011). Efficacy of neuraminidase (NA) inhibitors against H1N1 strains of different geographical regions: an in silico approach. Bioinformation, 6(1), 12–15. Retrieved from [Link]
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Hsu, J., et al. (2010). Effectiveness and safety of neuraminidase inhibitors in reducing influenza complications: a meta-analysis of randomized controlled trials. Journal of Antimicrobial Chemotherapy, 65(6), 1273–1281. Retrieved from [Link]
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Muthuri, S. G., et al. (2014). Effectiveness of neuraminidase inhibitors in reducing mortality in patients admitted to hospital with influenza A H1N1pdm09 virus infection: a meta-analysis of individual participant data. The Lancet Respiratory Medicine, 2(5), 395–404. Retrieved from [Link]
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Hsu, C. K., et al. (2022). Comparative effectiveness of neuraminidase inhibitors in patients with influenza: A systematic review and network meta-analysis. Journal of Infection and Chemotherapy, 28(2), 158–169. Retrieved from [Link]
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Papenburg, J., et al. (2017). Safety and effectiveness of neuraminidase inhibitors in situations of pandemic and/or novel/variant influenza: a systematic review of the literature, 2009-15. Journal of Antimicrobial Chemotherapy, 72(6), 1574–1586. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Hexahydroindan
Welcome to this in-depth technical guide on the cross-validation of analytical methods for hexahydroindan. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This guide is designed to move beyond a simple recitation of protocols and delve into the scientific rationale behind method selection and validation, ensuring your analytical procedures are robust, reliable, and fit for purpose. We will explore the cross-validation of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this compound, a key structural motif in many pharmaceutical compounds.
The Imperative of Method Validation
Before we delve into the specifics of each technique, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as the ICH Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedures.[1][2] This modern approach treats method validation not as a one-time event, but as a continuous process of ensuring a method's suitability for its intended use.[2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.
Cross-validation, specifically, is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different equipment.[3] This is a critical step in method transfer and in ensuring inter-laboratory reproducibility, a cornerstone of data integrity in multi-site studies and regulatory submissions.[3]
This compound: A Target for Rigorous Analysis
This compound and its derivatives are prevalent scaffolds in medicinal chemistry. Their precise quantification and impurity profiling are critical for ensuring the safety and efficacy of drug substances and products. The choice of analytical method depends on the specific analytical challenge: are we identifying and quantifying the main component, detecting trace impurities, or elucidating the structure of novel derivatives?
This guide will compare GC-MS, HPLC, and NMR for the analysis of this compound, focusing on a cross-validation framework.
Gas Chromatography-Mass Spectrometry (GC-MS): The Powerhouse for Volatile Compounds
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[4]
The "Why" Behind GC-MS for this compound
This compound is a volatile, non-polar compound, making it an ideal candidate for GC analysis. The coupling with a mass spectrometer allows for not only quantification but also confident identification based on the molecule's unique fragmentation pattern, or "molecular fingerprint".[5]
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
Method Parameters:
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
Validation Parameters and Rationale
The validation of the GC-MS method should be performed in accordance with ICH Q2(R2) guidelines.[1]
| Validation Parameter | Experimental Approach | Rationale |
| Specificity | Analyze a blank (diluent), a placebo (if in a formulation), and a sample spiked with known related substances. | To demonstrate that the method can unequivocally assess the analyte in the presence of other components. The mass spectrometer's ability to generate unique mass spectra for different compounds provides a high degree of specificity.[6] |
| Linearity | Prepare a series of at least five concentrations of this compound standard. Perform a linear regression of the peak area versus concentration. | To demonstrate a proportional relationship between the analyte concentration and the instrument response over the intended analytical range. |
| Accuracy | Analyze samples of known concentration (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. Calculate the percent recovery. | To assess the closeness of the test results to the true value.[6] |
| Precision | Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Range | The range is inferred from the linearity, accuracy, and precision studies. | To define the concentration interval over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as the oven temperature ramp rate, carrier gas flow rate, and injection volume. | To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6] |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7]
The "Why" Behind HPLC for this compound Derivatives
While this compound itself is well-suited for GC-MS, many of its derivatives, particularly those with polar functional groups, may be less volatile or prone to degradation at high temperatures. HPLC offers a more versatile approach for these compounds.[8] Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common choice.[9]
Experimental Protocol: HPLC Analysis of a this compound Derivative
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD)
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and Water (gradient elution may be required for complex mixtures)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by the analyte's UV spectrum)
-
Injection Volume: 10 µL
Validation Parameters and Rationale
The validation parameters for the HPLC method are the same as for GC-MS, following ICH Q2(R2) guidelines.[1]
| Validation Parameter | Experimental Approach | Rationale |
| Specificity | Analyze a blank, a placebo, and a sample spiked with known impurities. Assess peak purity using the DAD. | To ensure that the chromatographic peak for the analyte is not co-eluting with any other compound. The DAD can provide spectral information to confirm peak purity. |
| Linearity | Prepare a series of at least five concentrations of the this compound derivative standard. Perform a linear regression of the peak area versus concentration. | To establish a linear relationship between concentration and response. |
| Accuracy | Analyze spiked placebo samples at three concentration levels in triplicate and calculate the percent recovery. | To determine the closeness of the measured value to the true value.[6] |
| Precision | Repeatability: Analyze a minimum of six replicate samples. Intermediate Precision: Vary the analyst, instrument, and/or day of analysis. | To demonstrate the method's consistency under various conditions. |
| Range | Established from linearity, accuracy, and precision data. | To define the operational concentration range of the method. |
| LOD & LOQ | Determined by the signal-to-noise ratio or from the calibration curve parameters. | To establish the lower limits of reliable measurement. |
| Robustness | Deliberately vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). | To assess the method's reliability during routine use.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural characterization of molecules.[10][11] While not typically used for routine quantification in the same way as GC-MS or HPLC, Quantitative NMR (qNMR) is a powerful primary method for determining the purity of reference standards.
The "Why" Behind NMR for this compound
For the definitive identification of this compound and its derivatives, and for the structural elucidation of unknown impurities, NMR is indispensable.[12] 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: NMR Analysis of this compound
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher
-
Solvent: Deuterated chloroform (CDCl3)
-
Internal Standard (for qNMR): Maleic acid or another suitable certified reference material
Method Parameters:
-
1H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s (for qNMR, to ensure full relaxation)
-
-
13C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Validation Parameters and Rationale
For qualitative NMR (structural elucidation), validation focuses on ensuring the instrument is properly calibrated and the data is of high quality. For qNMR, the validation parameters are similar to other quantitative techniques.
| Validation Parameter | Experimental Approach | Rationale |
| Specificity | The high resolution of NMR spectra provides inherent specificity. The unique chemical shifts and coupling constants of each proton and carbon atom in the molecule serve as a highly specific fingerprint. | To ensure that the signals being integrated for quantification belong solely to the analyte of interest. |
| Linearity | Prepare a series of samples with varying ratios of the analyte to the internal standard. Plot the ratio of the integrated peak areas against the ratio of the concentrations. | To demonstrate a linear relationship between the signal intensity and the amount of substance. |
| Accuracy | Analyze a certified reference material of the this compound derivative. | To confirm the trueness of the measurement. |
| Precision | Repeatedly prepare and analyze the same sample. | To assess the repeatability of the sample preparation and measurement process. |
| Robustness | Vary parameters such as the relaxation delay and the number of scans. | To ensure the quantitative results are not significantly affected by minor variations in experimental parameters. |
Comparative Data Summary
The following table provides a hypothetical comparison of the performance of the three analytical methods for the analysis of a this compound derivative.
| Parameter | GC-MS | HPLC-DAD | qNMR |
| Specificity | High (based on retention time and mass spectrum) | High (based on retention time and UV spectrum) | Very High (based on unique chemical shifts) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (RSD) | < 2.0% | < 1.5% | < 1.0% |
| LOQ | ~1 ng/mL | ~10 ng/mL | ~1 mg/mL |
| Primary Application | Quantification of volatile compounds and impurities | Routine quantification and purity analysis | Structural elucidation and purity of reference standards |
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages.
Caption: A workflow for the cross-validation of analytical methods.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, accuracy and precision are both essential for determining the range of a method. The following diagram illustrates these relationships.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods for this compound is a critical exercise in ensuring data of the highest quality and integrity. By understanding the scientific principles behind each analytical technique and adhering to a rigorous validation framework based on ICH and FDA guidelines, researchers can be confident in their results. The choice of GC-MS, HPLC, or NMR will depend on the specific analytical need, but a thorough validation process is non-negotiable for all. This guide provides a framework for not just performing these validations, but for understanding the causality behind each step, leading to more robust and reliable analytical science.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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SIELC Technologies. Separation of Hexahydrophthalic anhydride on Newcrom R1 HPLC column. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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MDPI. (2018). Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. [Link]
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The Pharmaceutical and Chemical Journal. (2020). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. [Link]
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A Comparative Guide to the Reactivity of Hexahydroindan Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the conformational subtleties of scaffold molecules can dictate biological activity and synthetic accessibility. The hexahydroindan framework, a fused bicyclic system, is a prevalent motif in numerous natural products and pharmaceutical agents. This guide provides an in-depth comparison of the reactivity of its two primary diastereomers: cis-hexahydroindan and trans-hexahydroindan. By delving into their conformational analysis, relative stabilities, and behavior in key chemical transformations, we aim to equip researchers with the fundamental knowledge to strategically leverage the distinct properties of these isomers in their synthetic endeavors.
Structural Isomers and Conformational Dynamics: The Foundation of Reactivity Differences
This compound, also known as hydrindane or bicyclo[4.3.0]nonane, consists of a cyclopentane ring fused to a cyclohexane ring. The stereochemistry of the ring junction gives rise to two diastereomers: cis-hexahydroindan, where the bridgehead hydrogens are on the same face of the molecule, and trans-hexahydroindan, where they are on opposite faces.[1] This seemingly minor difference has profound implications for the molecule's three-dimensional shape and, consequently, its reactivity.
The trans-isomer is a conformationally rigid structure, akin to trans-decalin, where both rings are locked in a chair-like conformation.[1] In contrast, the cis-isomer is conformationally flexible and can undergo ring inversion, similar to cis-decalin. This flexibility allows the six-membered ring to exist in two chair conformations of different energies.[2]
Caption: Conformational flexibility of this compound isomers.
Thermodynamic Stability: A Nuanced Landscape
A common misconception is that the cis-fused ring system is always less stable than its trans counterpart. While this holds true for the parent decalin system, the stability of this compound isomers is more complex and highly dependent on substitution patterns.
For the unsubstituted hexahydroindans, the trans-isomer is generally considered to be more stable than the cis-isomer at room temperature due to reduced steric strain.[3] However, this stability difference can be influenced by temperature and the presence of substituents. For instance, in the case of certain hydrindanones (ketone derivatives of this compound), the cis-isomer can be more stable.[4] Isomerization experiments, often base-catalyzed for enolizable ketones, are a common method to determine the relative thermodynamic stabilities of these isomers.[2]
| Isomer Pair | More Stable Isomer | Experimental Method | Reference |
| Unsubstituted this compound | trans | Not specified | [3] |
| Substituted Hydrindanones | Varies (often cis) | Base-catalyzed isomerization | [2][4] |
Comparative Reactivity: A Tale of Two Isomers
The differing conformational characteristics of cis- and trans-hexahydroindan directly translate to distinct reactivity profiles. The accessibility of reactive sites and the ability of the molecule to adopt a favorable transition state geometry are key determinants of reaction rates and product distributions.
Free Radical Halogenation: The Influence of C-H Bond Accessibility
Free radical halogenation is a classic reaction for functionalizing alkanes. The selectivity of this reaction is governed by the stability of the resulting radical intermediate and the statistical probability of abstracting a particular hydrogen atom. In the context of this compound isomers, the accessibility of C-H bonds plays a crucial role.
Experimental Protocol: Comparative Free Radical Bromination of this compound Isomers
This protocol outlines a general procedure for comparing the reactivity of cis- and trans-hexahydroindan towards free radical bromination.
-
Materials: cis-Hexahydroindan, trans-hexahydroindan, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) (radical initiator), carbon tetrachloride (CCl₄) (solvent), gas chromatograph-mass spectrometer (GC-MS).
-
Procedure: a. Prepare separate standard solutions of cis-hexahydroindan and trans-hexahydroindan in CCl₄. b. In two separate reaction vessels, dissolve a known amount of either cis- or trans-hexahydroindan in CCl₄. c. Add a stoichiometric amount of NBS and a catalytic amount of AIBN to each vessel. d. Heat the reaction mixtures under reflux for a specified period, ensuring identical conditions for both isomers. e. Monitor the progress of the reaction by periodically analyzing aliquots using GC-MS to identify and quantify the starting materials and brominated products. f. After the reaction is complete, quench the reaction, wash the organic layer, dry it, and analyze the final product mixture by GC-MS.
-
Analysis: a. Compare the rates of consumption of the starting isomers. b. Determine the product distribution for each isomer, paying close attention to the regioselectivity of bromination.
Caption: Key requirement for E2 elimination reactions.
Conclusion: Strategic Isomer Selection in Synthesis and Drug Design
The choice between utilizing a cis- or trans-hexahydroindan scaffold is a critical decision in the design and synthesis of complex molecules. The rigid, well-defined geometry of the trans-isomer can be advantageous for creating specific spatial arrangements of functional groups, which is often crucial for potent receptor binding. However, this rigidity can also render certain positions unreactive.
Conversely, the conformational flexibility of the cis-isomer can provide access to a wider range of chemical transformations and may be beneficial when a degree of adaptability in the final molecule is desired. The enhanced reactivity of the cis-isomer in certain reactions, such as the aforementioned radical abstraction, can also be a strategic advantage in synthetic planning.
A thorough understanding of the interplay between stereochemistry, conformation, and reactivity of the this compound isomers is paramount for researchers in organic synthesis and drug development. By carefully considering these factors, scientists can make informed decisions to optimize synthetic routes and design molecules with improved biological activity.
References
-
Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules, 20(1), 1509-1518. [Link]
- Ibid.
-
Homework.Study.com. (n.d.). Draw structural formulas for the cis and trans isomers of hydrindane. Show each ring in its most... Retrieved from [Link]
- Ibid.
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Hexahydroindan as a High-Performance Solvent: A Comparative Benchmarking Guide
Abstract
In the pursuit of optimizing chemical processes, solvent selection stands as a critical determinant of reaction efficiency, product purity, and overall process sustainability. This guide presents a comprehensive technical evaluation of hexahydroindan, a bicyclic saturated hydrocarbon, as a high-performance solvent for researchers, scientists, and drug development professionals. Through a detailed comparison with commonly employed solvents—toluene, decalin, tetralin, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—this document provides the necessary data and experimental frameworks to assess the suitability of this compound for a range of chemical applications. The discussion is grounded in an analysis of physicochemical properties, performance in key reaction classes, and considerations of green chemistry principles.
Introduction: The Imperative of Optimal Solvent Selection
The role of a solvent extends far beyond merely dissolving reactants; it profoundly influences reaction kinetics, thermodynamics, and selectivity.[1][2][3] An ideal solvent should not only facilitate high reaction yields and purity but also align with the principles of green chemistry, minimizing environmental impact and ensuring worker safety.[4][5][6][7] this compound, with its unique structural features and properties, emerges as a compelling candidate in the landscape of high-performance solvents. This guide aims to provide a rigorous, data-driven comparison to empower informed solvent selection in both research and industrial settings.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent is intrinsically linked to its physical and chemical properties. A thorough understanding of these parameters is the first step in rational solvent selection. The following table summarizes the key physicochemical properties of this compound and its alternatives.
| Property | This compound | Toluene | Decalin | Tetralin | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₉H₁₆ | C₇H₈ | C₁₀H₁₈ | C₁₀H₁₂ | C₅H₉NO | (CH₃)₂SO |
| Boiling Point (°C) | ~189 | 110.6 | 187-196 | 206-208 | 202-204 | 189 |
| Melting Point (°C) | -56 (cis), -71 (trans) | -95 | -43 (cis), -30 (trans) | -35.8 | -24 | 19 |
| Density (g/mL at 20°C) | ~0.88 | 0.867 | ~0.896 | 0.970 | 1.028 | 1.100 |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar | Polar aprotic | Polar aprotic |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Miscible | Miscible |
Performance Benchmarking: A Focus on Key Applications
While physicochemical properties provide a foundational understanding, the true measure of a solvent's utility lies in its performance in specific applications. This section delves into a comparative analysis of this compound in key areas relevant to chemical synthesis and drug development.
Role in Hydrogenation Reactions
Hydrogenation is a fundamental transformation in organic synthesis. The choice of solvent can significantly impact catalyst activity and product selectivity. Protic solvents are often favored for liquid-phase hydrogenation reactions.[3] Studies on the hydrogenation of toluene have shown that solvents that adsorb weakly to the catalyst, such as n-hexane, have a lesser negative impact on the reaction.[8] Given this compound's non-polar nature, it is expected to behave similarly to other hydrocarbon solvents in hydrogenation reactions. Its high boiling point offers an advantage for reactions requiring elevated temperatures. While direct comparative data for this compound is limited, its properties suggest it could be a suitable high-temperature, non-polar medium for specific hydrogenation processes where solvent-catalyst interactions need to be minimized.
Application in Polymer Chemistry
The solubility of polymers is a critical factor in their synthesis, processing, and application. Non-polar polymers generally dissolve well in non-polar solvents.[9] The structural similarity of this compound to decalin and tetralin suggests its potential as a solvent for various polymers. Its higher boiling point compared to many common non-polar solvents could be advantageous for high-temperature polymer processing.
Performance in Nucleophilic Substitution (SN2) Reactions
The rate of SN2 reactions is highly dependent on the solvent's ability to solvate the nucleophile and the transition state.[10][11][12] Polar aprotic solvents like DMSO and NMP are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively "bare" and more reactive.[10][12] In contrast, non-polar solvents like this compound are generally poor choices for SN2 reactions involving charged nucleophiles due to their inability to stabilize the transition state. Therefore, for such reactions, DMSO and NMP would be significantly superior to this compound.
This compound as a Green Solvent Alternative
The principles of green chemistry advocate for the use of solvents that are less hazardous to human health and the environment.[4][5][6] this compound presents several characteristics that align with these principles, positioning it as a potential greener alternative to some conventional solvents.
-
Reduced Toxicity Profile : Compared to aromatic hydrocarbons like toluene, which has known reproductive and neurological toxicity, saturated hydrocarbons like this compound are generally considered to have a more favorable toxicological profile.[5]
-
Potential for Bio-based Sourcing : While currently derived from petroleum feedstocks, the bicyclic structure of this compound is present in some natural products, suggesting the potential for future bio-based production routes.
-
High Boiling Point and Low Volatility : The high boiling point of this compound reduces its volatility, thereby minimizing worker exposure through inhalation and reducing fugitive emissions of volatile organic compounds (VOCs).
However, a complete assessment of its "greenness" would require a comprehensive life cycle analysis.
Experimental Protocols for Solvent Evaluation
To facilitate a direct and objective comparison of this compound with other solvents in your specific application, the following detailed experimental protocols are provided.
Protocol for Determining Solute Solubility
This protocol provides a standardized method for assessing the solubility of a solid organic compound in various solvents.
Materials:
-
Solid compound of interest
-
This compound and alternative solvents (Toluene, Decalin, Tetralin, NMP, DMSO)
-
Small test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh 10 mg of the solid compound and place it into a clean, dry test tube.
-
Add 1 mL of the solvent to be tested to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1 minute.
-
Allow the mixture to stand for 5 minutes and visually inspect for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble. If any solid remains, the compound is considered insoluble under these conditions.
-
Repeat the procedure for each solvent to be tested.
Diagram of Solubility Testing Workflow:
Caption: Workflow for determining the solubility of a solid compound.
Protocol for Monitoring Reaction Kinetics
This protocol outlines a general method for comparing the effect of different solvents on the rate of a chemical reaction using UV-Vis spectrophotometry, assuming one of the reactants or products has a distinct chromophore.
Materials:
-
Reactants for the chosen chemical reaction
-
This compound and alternative solvents
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Syringes and needles
Procedure:
-
Prepare stock solutions of the reactants in each solvent to be tested.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the chromophore being monitored.
-
Equilibrate the solvent and reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, rapidly mix the reactant solutions to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at regular time intervals.
-
Continue data collection until the reaction is complete or for a predetermined period.
-
Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
Repeat the experiment for each solvent under identical conditions.
Diagram of Kinetic Study Workflow:
Caption: Workflow for a comparative kinetic study using UV-Vis spectrophotometry.
Conclusion and Future Outlook
This compound presents a compelling profile as a high-performance, non-polar solvent. Its high boiling point, low volatility, and favorable toxicological profile make it an attractive alternative to conventional solvents like toluene, decalin, and tetralin in specific applications. While it is not a suitable solvent for reactions requiring polarity, such as SN2 reactions, its utility in hydrogenations, polymer chemistry, and other high-temperature processes warrants further investigation.
The lack of extensive, direct comparative performance data in the current literature highlights a significant opportunity for future research. Head-to-head studies employing the protocols outlined in this guide will be invaluable in elucidating the specific advantages and limitations of this compound. As the chemical industry continues to embrace the principles of green chemistry, solvents like this compound are poised to play an increasingly important role in the development of safer, more sustainable chemical processes.
References
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Pearson Education. (n.d.). Will the following SN2 reaction proceed more rapidly in DMSO or H... Retrieved from [Link]
-
Pharmd Guru. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]
-
Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Retrieved from [Link]
-
ResearchGate. (2021). Understanding the effects of solvents on the hydrogenation of toluene over supported Pd and Ru catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Solubility of selected polymers in cyclohexane: comparison between Flory–Huggins interaction parameters calculated using three different molecular dynamics simulation approaches. Retrieved from [Link]
-
Scribd. (2019). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
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White Rose Research Online. (2016). green solvent selection guides. Retrieved from [Link]
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PubMed Central. (1998). Solvent replacement for green processing. Retrieved from [Link]
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Al-Rafidain Journal of Medical Sciences. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A Mini Literature Review. Retrieved from [Link]
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Taylor & Francis Online. (1981). Comparison of Common Solvent Evaporation Techniques in Organic Analysis. Retrieved from [Link]
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PURKH. (2024). Green Solvents: Alternatives to Hazardous Chemicals. Retrieved from [Link]
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A Comparative Analysis of Hexahydroindan-Based Ligands: A Guide for Drug Development Professionals
The hexahydroindan scaffold, a bicyclic system composed of a fused cyclopentane and cyclohexane ring, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with a variety of biological targets. This guide offers a comparative analysis of this compound-based ligands, delving into their structure-activity relationships (SAR), and providing the experimental context necessary for researchers in drug discovery and development.
The Strategic Advantage of the this compound Core
The utility of the this compound core lies in its conformational rigidity and stereochemical complexity. The fusion of the two rings can result in cis or trans isomers, each presenting a distinct geometry for substituent placement. This inherent structural diversity allows for the fine-tuning of ligand properties to achieve desired pharmacological profiles, such as enhanced potency, improved selectivity, and favorable pharmacokinetic characteristics. This guide will explore examples of this compound-based ligands and related indane structures designed to selectively modulate key receptor families, including nuclear hormone receptors and serotonin receptors.
Case Study 1: Selective Androgen Receptor Modulators (SARMs) - The Quest for Tissue-Specific Activity
A primary goal in modern endocrinology is the development of Selective Androgen Receptor Modulators (SARMs) that can provide the anabolic benefits of androgens on muscle and bone without the androgenic side effects on tissues like the prostate.[1][2] Nonsteroidal SARMs have emerged as a promising alternative to traditional steroidal androgens, offering improved oral bioavailability and tissue selectivity.[3][4] While a wide array of scaffolds have been explored for SARM activity, the principles of their comparative evaluation are directly applicable to the design of this compound-based candidates.
The key to comparing SARMs lies in dissecting their anabolic and androgenic activities. This is typically achieved through a combination of in vitro and in vivo assays.
In Vitro Characterization of SARMs
Initial screening of potential SARMs involves assessing their interaction with the androgen receptor (AR). Key in vitro assays include:
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of a ligand for the AR. A lower Ki value indicates a higher affinity.
-
Transcriptional Activation Assays (Reporter Gene Assays): These functional assays measure the ability of a ligand to activate the AR and induce the expression of a reporter gene. This provides a measure of the ligand's efficacy (Emax) and potency (EC50).
In Vivo Evaluation: The Hershberger Assay
The gold standard for assessing the tissue selectivity of SARMs in preclinical models is the Hershberger assay.[1] This in vivo bioassay utilizes castrated male rats to evaluate the anabolic and androgenic effects of a test compound.[1]
-
Anabolic Activity: Measured by the change in weight of the levator ani muscle.
-
Androgenic Activity: Measured by the change in weight of the seminal vesicles and ventral prostate.
A successful SARM will exhibit a strong anabolic effect with a minimal androgenic response, resulting in a high anabolic-to-androgenic ratio.
Case Study 2: Hexahydroindeno[2,1-c]pyridines as Selective Serotonin Receptor Ligands
The this compound scaffold has been successfully employed in the development of ligands for G-protein coupled receptors, such as serotonin (5-HT) receptors. A study on a series of cis- and trans-fused hexahydroindeno[2,1-c]pyridines revealed the profound impact of stereochemistry on receptor affinity and selectivity.[5]
Structure-Activity Relationship (SAR) Insights
Molecular modeling predicted that the trans-fused isomers would exhibit a more favorable conformation for binding to the 5-HT1A receptor.[5] Experimental validation confirmed this prediction, with the trans-isomers showing significantly higher affinity for the 5-HT1A receptor compared to their cis-counterparts.[5] Further modifications to the nitrogen substituent of the pyridine ring led to the identification of potent and highly selective 5-HT1A ligands.[5] Interestingly, some analogs, regardless of their ring-fusion stereochemistry, also displayed high affinity for the 5-HT2 receptor, highlighting the potential for scaffold-hopping and targeting multiple receptor subtypes with the same core structure.[5]
Comparative Performance Data
The following table summarizes the binding affinities of representative cis- and trans-hexahydroindeno[2,1-c]pyridine derivatives for the 5-HT1A and 5-HT2A receptors.
| Compound | Stereochemistry | 5-HT1A Binding Affinity (Ki, nM) | 5-HT2A Binding Affinity (Ki, nM) |
| 5a | cis | >10,000 | - |
| 6a | trans | 110 | >10,000 |
| Analog 1 | trans | 0.60 | 150 |
| Analog 2 | cis | 120 | 2.5 |
Data synthesized from literature.[5]
This data clearly demonstrates the critical role of the trans-fusion for high-affinity 5-HT1A binding in this series.
Case Study 3: Indane-Based Selective Estrogen Receptor-β (ERβ) Agonists
While not a this compound, the closely related indane scaffold has been utilized to develop selective estrogen receptor-β (ERβ) agonists. The rationale behind developing ERβ-selective agonists is to harness the beneficial anti-inflammatory and neuroprotective effects of estrogen signaling while avoiding the proliferative effects on the breast and uterus, which are primarily mediated by ERα.[6]
A study on 1-benzylindane derivatives explored the SAR for ERβ selectivity. The parent compound, 1-(4-hydroxybenzyl)indan-5-ol, was used as a starting point for optimization.
Key SAR Findings
-
Introduction of a Nitrile Group: Adding a nitrile group at the 1-position of the indane ring significantly increased selectivity for ERβ.
-
Substitution on the Phenyl Ring: Further substitution on the pendant phenyl ring with a fluoro or methyl group also enhanced ERβ selectivity.
-
Chirality: Chiral resolution revealed that the (R)-enantiomer possessed a superior profile compared to the (S)-enantiomer.
These findings underscore the importance of subtle structural modifications in achieving receptor subtype selectivity.
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of a test compound to a target receptor.
-
Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh buffer.
-
Assay Setup: In a multi-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-dihydrotestosterone for the androgen receptor), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Reporter Gene Assay Protocol
This protocol outlines the steps for assessing the functional activity of a ligand in activating a nuclear receptor.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect the cells with two plasmids: one expressing the full-length target receptor and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (a known agonist).
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 and Emax values.
Visualizing the Concepts
Logical Relationship of SARM Evaluation
Caption: Workflow for the comparative evaluation of Selective Androgen Receptor Modulators (SARMs).
Experimental Workflow for Ligand Characterization
Caption: A generalized workflow for the characterization and optimization of this compound-based ligands.
Conclusion
The this compound scaffold and its related structures offer a versatile platform for the design of potent and selective ligands for a range of biological targets. A rigorous comparative analysis, employing a suite of in vitro and in vivo assays, is crucial for elucidating the structure-activity relationships that govern their pharmacological profiles. By systematically evaluating binding affinity, functional activity, and tissue selectivity, researchers can effectively navigate the complex process of drug discovery and develop novel therapeutics with improved efficacy and safety profiles.
References
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- Katzenellenbogen, J. A., O'Malley, B. W., & Katzenellenbogen, B. S. (2006). Structure-activity relationships for estrogen receptors: past, present, and future. Molecular endocrinology, 20(9), 1957-1971.
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A Senior Application Scientist's Guide to the Validation of Computational Models for Hexahydroindan Properties
Introduction: The Imperative for Rigorous Validation in Drug Discovery
The hexahydroindan scaffold, a bicyclic system composed of fused cyclohexane and cyclopentane rings, is a privileged structure in medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, finding applications as antivirals, enzyme inhibitors, and agents targeting the central nervous system.[1][2][3] As the pace of drug discovery accelerates, computational models have become indispensable tools for predicting the physicochemical and biological properties of such molecules, promising to reduce the time and cost associated with synthesizing and testing new chemical entities.[4][5]
However, the predictive power of any computational model is only as reliable as its validation. A model built on flawed assumptions or validated against poor-quality data can be misleading, guiding researchers down unproductive paths. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate computational models for this compound properties. We will move beyond a simple checklist of steps, delving into the causality behind experimental choices and establishing self-validating systems to ensure scientific integrity. The core principle is straightforward: computational predictions must be systematically and critically compared against high-quality experimental data to establish their accuracy and define their domain of applicability.[6][7]
Pillar 1: Selecting the Right Computational Tool for the Job
The first step in any validation workflow is choosing the appropriate computational method for the property of interest. Different models operate on different principles and offer varying balances of accuracy and computational cost.
-
Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate numerical descriptors of a molecule's structure with a specific property.[8][9] They are excellent for rapidly predicting physicochemical properties like lipophilicity (logP) and aqueous solubility (logS).
-
Force Field-Based Molecular Mechanics (MM): These methods use classical physics to calculate the energy of a molecule as a function of its conformation. Force fields like the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) are well-suited for conformational analysis of the flexible this compound ring system.[10][11]
-
Molecular Docking: This technique predicts how a ligand, such as a this compound derivative, binds to the active site of a protein.[7][12] It is crucial for predicting binding affinity and understanding structure-activity relationships (SAR).[2][13]
-
Machine Learning (ML) Models: A modern extension of QSPR, ML models can learn complex, non-linear relationships from large datasets and are increasingly used for predicting a wide array of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14][15]
The relationship between these models and the properties they predict is illustrated below.
Caption: Relationship between computational models and key molecular properties.
Pillar 2: The Validation Workflow: A Self-Validating System
A robust validation protocol is a closed loop, where computational predictions are continuously benchmarked against experimental reality. This process ensures the trustworthiness of the models and provides insights into their limitations.
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Safety Operating Guide
Navigating the Safe Handling of Hexahydroindan: A Guide to Personal Protective Equipment and Disposal
For the dedicated researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) and disposal procedures for Hexahydroindan, ensuring both personal safety and experimental integrity.
This compound, a saturated bicyclic hydrocarbon, and its derivatives are common scaffolds in medicinal chemistry and materials science. While specific toxicological data can vary between isomers (cis- and trans-), the general chemical nature of this compound necessitates careful handling to mitigate risks of irritation, flammability, and potential long-term health effects associated with hydrocarbon exposure. This guide synthesizes best practices from established safety protocols to provide a comprehensive operational plan.
Understanding the Risks: A Proactive Approach to Safety
Handling any chemical requires a foundational understanding of its potential hazards. For this compound and similar saturated hydrocarbons, the primary risks include:
-
Dermal and Respiratory Irritation: Prolonged or repeated contact with the skin can cause irritation, dermatitis, and defatting. Inhalation of vapors may lead to respiratory tract irritation, dizziness, and other central nervous system effects.[1][2][3][4]
-
Flammability: As with many hydrocarbons, this compound is flammable. Vapors can form explosive mixtures with air, and ignition sources must be rigorously controlled.
-
Eye Damage: Direct contact with the liquid or high concentrations of vapor can cause serious eye irritation or damage.[1][2][3][4][5]
A thorough risk assessment, including a review of the specific Safety Data Sheet (SDS) for the particular isomer and supplier, is the critical first step before any handling procedure.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most direct line of defense against chemical exposure. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Step-by-Step PPE Selection and Use:
-
Hand Protection:
-
Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for the specific chemical.
-
Procedure: Gloves must be inspected for any signs of degradation or puncture before each use.[1][6] Donning should be done on clean, dry hands. Use proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[1][7]
-
-
Eye and Face Protection:
-
Selection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Procedure: Ensure a snug fit to prevent any gaps where splashes could enter. Keep eyewear clean and store it in a protected manner to prevent scratching.
-
-
Body Protection:
-
Selection: A flame-resistant laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[6][7]
-
Procedure: Lab coats should be fully buttoned. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][3][9]
-
-
Respiratory Protection:
-
Selection: Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[6][7] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The specific type of respirator should be determined by a qualified industrial hygienist based on the assessed exposure risk.
-
Procedure: A formal respiratory protection program, including fit testing and training, is required for all respirator users.
-
PPE Workflow Diagram
Caption: PPE workflow for handling this compound.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]
-
Ignition Sources: Ensure that no open flames, hot plates, or other potential ignition sources are in the vicinity of the handling area.
-
Spill Preparedness: A spill kit appropriate for flammable hydrocarbons should be readily accessible. This should include absorbent materials, such as vermiculite or sand, and a container for hazardous waste.
Disposal Plan:
-
Waste Segregation: All this compound waste, including contaminated materials, must be collected in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in the designated hazardous waste container.[10] Reusable PPE, such as lab coats, must be decontaminated before being sent for laundering.
-
Waste Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.
Chemical Waste Disposal Workflow
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety and disposal protocols, researchers can confidently handle this compound and its derivatives, ensuring a safe and productive laboratory environment. The principles of proactive risk assessment, proper PPE utilization, and systematic waste management are the cornerstones of responsible chemical research.
References
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- Polycyclic Aromatic Hydrocarbons. (n.d.). 3M.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet. (2025, December 7). Angene Chemical.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
